molecular formula C30H30O4 B1667082 Biphenylindanone A CAS No. 866823-73-6

Biphenylindanone A

Katalognummer: B1667082
CAS-Nummer: 866823-73-6
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: KMKBEESNZAPKMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biphenylindanone a is a member of biphenyls.
an mGluR2 agonist;  structure in first source

Eigenschaften

IUPAC Name

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKBEESNZAPKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432098
Record name Biphenylindanone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866823-73-6
Record name Biphenyl indanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866823-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenylindanone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biphenylindanone A: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] Its discovery has significant implications for the development of novel therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental data and methodologies relevant to researchers and drug development professionals.

Discovery and Pharmacological Profile

BINA was identified as a selective mGluR2 PAM through a series of structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of an initial lead compound. These efforts led to the discovery of BINA, which demonstrated a significant potentiation of the glutamate response at mGluR2 with high selectivity over other mGluR subtypes.[2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized using various assays. A key method involves the use of HEK-293 cells co-expressing mGluR2 and G-protein-gated inwardly rectifying potassium (GIRK) channels. The potentiation of the glutamate-induced thallium flux through these channels serves as a measure of BINA's activity.

Parameter Value Assay Conditions Reference
Glutamate EC50 at mGluR2 849 ± 64 nMThallium flux assay in mGluR2-GIRK expressing HEK-293 cells.[4]
Glutamate EC50 at mGluR3 565 ± 19 nMThallium flux assay in mGluR3-GIRK expressing HEK-293 cells.[4]
BINA EC50 at mGluR2 347.6 ± 51.4 nMPotentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR2-GIRK expressing cells.[4]
BINA Activity at mGluR3 InactivePotentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR3-GIRK expressing cells.[4]
LY341495 IC50 at mGluR2 26.1 ± 0.7 nMInhibition of an EC80 glutamate response in a thallium flux assay with mGluR2-GIRK expressing cells.[4]
LY341495 IC50 at mGluR3 7.1 ± 0.4 nMInhibition of an EC80 glutamate response in a thallium flux assay with mGluR3-GIRK expressing cells.[4]
In Vivo Pharmacology

Animal studies have demonstrated the potential of BINA as a therapeutic agent for psychiatric disorders. It has shown efficacy in preclinical models of psychosis and anxiety.

Animal Model BINA Effect Experimental Details Reference
DOI-induced head twitches (mouse model of psychosis) Dose-dependent reduction of head twitches.BINA administered prior to the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).[1]
Elevated Plus Maze (mouse model of anxiety) Increased time spent in the open arms.Standard elevated plus maze test to assess anxiolytic-like effects.[5][6]
Light-Dark Box Test (mouse model of anxiety) Increased time spent in the light compartment.Standard light-dark box test to assess anxiolytic-like behavior.[6]

Synthesis of this compound

An alternative synthesis of this compound has been described, providing a more efficient route to this valuable research compound. The synthesis involves a multi-step process, with the key steps outlined below.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound and its precursors is crucial for researchers aiming to produce this compound. The following is a summarized methodology based on published literature.

Step 1: Synthesis of 2-Cyclopentyl-5-hydroxyisoindolin-1-one

  • Reactants: 5-Hydroxy-2-phenylisoindoline-1,3-dione.

  • Procedure: A detailed procedure for a similar transformation involves the reaction of the starting material with cyclopentylamine. The reaction mixture is typically heated to drive the reaction to completion.

  • Purification: The product is purified using standard techniques such as column chromatography.

  • Characterization: The structure of the product is confirmed by 1H NMR and 13C NMR spectroscopy and mass spectrometry.[7]

Step 2: Synthesis of the Biphenyl (B1667301) Moiety

  • The synthesis of the 4'-trifluoromethyl-biphenyl-2-carboxylic acid moiety is a critical part of the overall synthesis. This can be achieved through various cross-coupling reactions, such as the Suzuki coupling.

Step 3: Coupling and Final Product Formation

  • The final step involves the coupling of the indanone core with the biphenyl moiety. This is typically achieved through an ether linkage formation.

Mechanism of Action: mGluR2 Signaling Pathway

This compound exerts its effects by positively modulating the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o pathway.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of downstream effectors, ultimately leading to a reduction in glutamate release from presynaptic terminals.

mGluR2_Signaling_Pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site BINA This compound (PAM) BINA->mGluR2 Binds to allosteric site G_protein Gαi/o-Gβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., Ca2+ channels) G_protein->Ion_Channel Modulates cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Glutamate_Release Reduced Glutamate Release PKA->Glutamate_Release Modulates Ion_Channel->Glutamate_Release Leads to In_Vitro_Workflow start Start cell_culture Culture HEK-293 cells expressing mGluR subtypes and GIRK channels start->cell_culture prepare_assay Prepare assay plates with cells and thallium-sensitive dye cell_culture->prepare_assay add_compounds Add varying concentrations of BINA and a fixed EC20 of Glutamate prepare_assay->add_compounds measure_flux Measure thallium flux using a fluorescence plate reader add_compounds->measure_flux data_analysis Analyze data to determine EC50 values for potentiation measure_flux->data_analysis end End data_analysis->end In_Vivo_Antipsychotic_Workflow start Start animal_acclimation Acclimate mice to the experimental environment start->animal_acclimation drug_administration Administer BINA or vehicle (intraperitoneally) animal_acclimation->drug_administration doi_injection Administer DOI to induce head-twitch response drug_administration->doi_injection behavioral_observation Observe and count head twitches over a defined period doi_injection->behavioral_observation data_analysis Analyze the frequency of head twitches between treatment groups behavioral_observation->data_analysis end End data_analysis->end

References

Biphenylindanone A: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylindanone A (BINA) is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] This document provides a comprehensive overview of the mechanism of action of BINA, detailing its effects on mGluR2 signaling, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This guide is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of mGluR2 modulation.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

This compound's primary mechanism of action is its function as a positive allosteric modulator of the mGluR2 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to the glutamate binding site, BINA binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its affinity for the endogenous ligand, glutamate, and/or increases the efficacy of glutamate-mediated signaling.

In recombinant systems, BINA has been shown to produce a robust and selective potentiation of the mGluR2 response to glutamate, with no discernible effect on other mGluR subtypes.[1][2] This selectivity is a key feature of BINA, suggesting a lower potential for off-target effects compared to non-selective glutamate receptor agonists. The potentiation of the glutamate response by BINA leads to a greater inhibition of downstream signaling pathways, which is the basis for its observed pharmacological effects.

Signaling Pathway of BINA-Modulated mGluR2

Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by glutamate, the receptor complex initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. BINA, by enhancing the effect of glutamate, amplifies this inhibitory signal.

The downstream consequences of reduced cAMP include decreased activity of protein kinase A (PKA) and subsequent modulation of various cellular processes, including gene expression and the activity of ion channels. In the context of neuronal function, the activation of mGluR2, potentiated by BINA, typically leads to a reduction in neurotransmitter release from presynaptic terminals.

BINA_mGluR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA BINA BINA->mGluR2 Potentiates Gi_alpha Gαi/o mGluR2->Gi_alpha Activates G_beta_gamma Gβγ Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Leads to

BINA enhances glutamate's activation of mGluR2, leading to reduced cAMP.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from published studies. It is important to note that detailed dose-response curves and binding affinities are often presented in primary literature and may vary depending on the specific experimental conditions.

ParameterValueSpecies/SystemReference
In Vitro Potentiation 1 µMRat hippocampal brain slices[1][2]
In Vivo Efficacy (Antiparkinsonian) 1 and 10 mg/kgMPTP-lesioned marmosets[4]
In Vivo Efficacy (Anti-dyskinetic) 0.1, 1, and 10 mg/kgL-DOPA-treated parkinsonian marmosets[5]
In Vivo Efficacy (Anti-psychotic-like) Not specified in snippetsMice[1][2]
In Vivo Efficacy (Anxiolytic-like) Not specified in snippetsMice[1][2]

Experimental Protocols

The characterization of this compound's mechanism of action has involved a combination of in vitro and in vivo experimental approaches.

In Vitro Characterization
  • Recombinant Cell Lines: The selectivity and potency of BINA are typically first assessed in cell lines (e.g., HEK293 or CHO cells) engineered to express specific mGluR subtypes. The effect of BINA on the glutamate-induced response is measured, often through assays that detect changes in intracellular calcium or cAMP levels.

  • Electrophysiology in Brain Slices: To study the effects of BINA in a more physiologically relevant context, electrophysiological recordings are performed in acute brain slices, often from the hippocampus.[1][2] Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure synaptic transmission. The application of an mGluR2/3 agonist is used to inhibit synaptic transmission, and the potentiating effect of BINA on this inhibition is quantified.

In Vivo Behavioral Assays
  • Models of Psychosis and Anxiety: The antipsychotic and anxiolytic-like properties of BINA have been evaluated in various rodent behavioral models.[1][2][3] These may include tests such as the conditioned avoidance response, prepulse inhibition of startle, and the elevated plus-maze.

  • Models of Parkinson's Disease: The therapeutic potential of BINA in Parkinson's disease has been investigated in non-human primate models, specifically in MPTP-lesioned marmosets.[4][5] In these studies, BINA has been administered both as a monotherapy and as an adjunct to L-DOPA to assess its effects on parkinsonism, dyskinesia, and psychosis-like behaviors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Recombinant_Cells Recombinant Cell Lines (Selectivity & Potency) Brain_Slices Brain Slice Electrophysiology (Synaptic Transmission) Recombinant_Cells->Brain_Slices Confirms functional effect Rodent_Models Rodent Behavioral Models (Anxiety, Psychosis) Brain_Slices->Rodent_Models Translates to circuit level Primate_Models Non-Human Primate Models (Parkinson's Disease) Rodent_Models->Primate_Models Preclinical efficacy

A typical experimental workflow for characterizing BINA's activity.

Antiviral Activity

A thorough review of the provided search results and the broader scientific literature did not yield any evidence to suggest that this compound possesses antiviral activity. Its mechanism of action is specifically targeted towards the modulation of a glutamate receptor in the central nervous system and is not related to any known antiviral pathways.

Conclusion

This compound is a selective and potent positive allosteric modulator of mGluR2. Its ability to enhance the natural, glutamate-driven signaling of this receptor provides a nuanced approach to modulating glutamatergic neurotransmission. The preclinical evidence supporting its anxiolytic, antipsychotic, and anti-parkinsonian effects highlights the therapeutic potential of this mechanism. Further research, including clinical trials, will be necessary to fully elucidate the safety and efficacy of BINA and other mGluR2 PAMs in human populations.

References

Biphenylindanone A: A Deep Dive into its Selective Modulation of the mGluR2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Biphenylindanone A (BIA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of BIA with mGluR subtypes and the experimental methodologies used to characterize its selectivity.

Introduction: The Significance of mGluR2 Selectivity

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. mGluR2, a member of the Group II mGluRs, is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia and anxiety. The development of selective ligands for mGluR subtypes is critical to minimize off-target effects and enhance therapeutic efficacy. This compound (BIA) has emerged as a valuable research tool and a potential therapeutic lead due to its high selectivity for mGluR2.[1][2] This guide delves into the quantitative data and experimental protocols that establish the mGluR2 selectivity of BIA.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for mGluR2 has been demonstrated through various in vitro pharmacological assays. BIA acts as a positive allosteric modulator, meaning it does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate. The following table summarizes the available quantitative data on the activity of BIA at human mGluR2 and its lack of activity at other mGluR subtypes.

Receptor SubtypeAssay TypeParameterValueReference
mGluR2 Functional Assay (in CHO cells)EC50 33.2 nM [3]
mGluR1Functional Assay-No effect on glutamate-induced activation[1]
mGluR3Functional Assay-No effect on glutamate-induced activation[1]
mGluR4Functional Assay-No effect on glutamate-induced activation[1]
mGluR5Functional Assay-No effect on glutamate-induced activation[1]
mGluR6Functional Assay-No effect on glutamate-induced activation[1]
mGluR7Functional Assay-No effect on glutamate-induced activation[1]
mGluR8Functional Assay-No effect on glutamate-induced activation[1]

Table 1: Selectivity Profile of this compound across mGluR Subtypes. The EC50 value represents the concentration of BIA required to elicit a half-maximal potentiation of the glutamate response. For other mGluR subtypes, studies have qualitatively reported no potentiation of the glutamate response.

Signaling Pathway of mGluR2 Modulation by this compound

mGluR2 is a Gi/o-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound, as a PAM, binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event enhances the conformational changes induced by glutamate, leading to a more robust and sustained inhibition of adenylyl cyclase.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site BIA This compound (PAM) BIA->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to Experimental_Workflow cluster_screening Initial Screening & Selectivity Profiling cluster_physiological Physiological Validation Start Synthesize this compound Primary_Assay Primary Functional Screen: CHO cells expressing human mGluR2 (cAMP Assay) Start->Primary_Assay Determine_EC50 Determine EC50 for mGluR2 Potentiation Primary_Assay->Determine_EC50 Selectivity_Panel Selectivity Panel: Functional Assays on CHO cells expressing mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR7, mGluR8 Determine_EC50->Selectivity_Panel Assess_Selectivity Assess Activity at Other mGluRs Selectivity_Panel->Assess_Selectivity Selective Is the compound selective for mGluR2? Assess_Selectivity->Selective Selective->Start No (Synthesize Analogs) Brain_Slice Electrophysiology in Hippocampal Slices Selective->Brain_Slice Yes Potentiation_Confirmation Confirm Potentiation of mGluR2/3 Agonist Effect Brain_Slice->Potentiation_Confirmation In_Vivo In Vivo Behavioral Models (e.g., antipsychotic, anxiolytic models) Potentiation_Confirmation->In_Vivo Therapeutic_Potential Evaluate Therapeutic Potential In_Vivo->Therapeutic_Potential

References

Biphenylindanone A: A Deep Dive into its Structure-Activity Relationship as a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Biphenylindanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). BINA has garnered significant interest as a potential therapeutic agent for central nervous system disorders, including schizophrenia and anxiety.[1][2] This document details the quantitative data of BINA and its analogs, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Pharmacological Profile

This compound (BINA) is characterized by a tricyclic indanone core linked to a biphenyl (B1667301) carboxylic acid moiety. It acts as a selective mGluR2 PAM, enhancing the receptor's response to the endogenous ligand glutamate without directly activating the receptor itself.[1] This allosteric modulation offers a promising therapeutic strategy by fine-tuning glutamatergic neurotransmission. The behavioral effects of BINA, such as its antipsychotic- and anxiolytic-like properties observed in animal models, are attributed to its potentiation of mGluR2 activity.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

Systematic modifications of the this compound scaffold have elucidated key structural features governing its potency and selectivity as an mGluR2 PAM. The following tables summarize the quantitative data from various studies, highlighting the impact of structural changes on the in vitro activity of BINA analogs.

Table 1: SAR of Modifications on the Indanone Core and Biphenyl Moiety
CompoundR1R2R3R4mGluR2 EC50 (nM)Reference
BINA (1)HHHCOOH380[3]
2HHClCOOH180[3]
3FHHCOOH111[4]
4HFHCOOH>10000[4]
5HHHTetrazole230[4]
6HHClTetrazole90[4]

Key Insights:

  • Substitution on the biphenyl ring significantly impacts potency. A chloro group at the 4'-position (compound 2) or a fluoro group at the 3'-position (compound 3) enhances potency compared to the parent compound BINA.[3][4]

  • The position of the halogen on the biphenyl ring is critical, as moving the fluoro group to the 4'-position (compound 4) results in a dramatic loss of activity.[4]

  • Replacing the carboxylic acid with a bioisosteric tetrazole group is well-tolerated and can lead to improved potency, particularly in combination with a 4'-chloro substituent (compound 6).[4]

Table 2: SAR of Modifications on the Indanone Ring System
CompoundIndanone Core ModificationmGluR2 EC50 (nM)Reference
8aIsoindolinone50[3]
14Benzisothiazol-3-one130[3]
21Isoxazol-3-one210[3]
286-membered lactam300[3]

Key Insights:

  • Modifications to the indanone ring by incorporating heteroatoms are well-tolerated and can lead to highly potent analogs.[3]

  • The isoindolinone core (compound 8a) resulted in the most potent analog in this series, with an EC50 of 50 nM.[3]

  • Enlarging the lactam ring from a 5-membered (isoindolinone) to a 6-membered ring (compound 28) led to a decrease in potency.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Thallium Flux Assay for mGluR2 PAM Activity

This functional assay is a high-throughput method to measure the activity of mGluR2, which is a Gi/o-coupled receptor that can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Principle: Activation of mGluR2 by glutamate is potentiated by a PAM, leading to the activation of co-expressed GIRK channels. The influx of thallium (Tl+), a surrogate for potassium (K+), through the activated GIRK channels is measured using a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are co-transfected with plasmids encoding for rat mGluR2 and GIRK1/2 channels. The cells are cultured in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 and puromycin) at 37°C in a 5% CO2 incubator.[3]

  • Cell Plating: Cells are plated into 384-well, black-walled, clear-bottomed poly-D-lysine-coated plates at a density of 15,000 cells per well and incubated overnight.[5]

  • Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) for 60-90 minutes at room temperature, protected from light.[6]

  • Compound Addition: The loading buffer is replaced with an assay buffer (e.g., Hank's Balanced Salt Solution). Test compounds (BINA analogs) are added to the wells at various concentrations and incubated for a defined period (e.g., 2.5 minutes).[5]

  • Stimulation and Signal Detection: A stimulus buffer containing an EC20 concentration of glutamate and thallium sulfate (B86663) is added to the wells. The fluorescence intensity is immediately measured using a fluorescence plate reader (e.g., FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 480 nm excitation and 540 nm emission). The kinetic read is typically performed for 60-180 seconds.[6][7]

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and reflects the activity of the GIRK channels. The potentiation by the PAM is calculated as a percentage of the maximal response to glutamate. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay for mGluR2

This assay is used to determine the binding affinity of compounds to the mGluR2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for group II mGlu receptors is [3H]-LY341495, a potent and selective antagonist.[8][9]

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing human mGluR2. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[10]

  • Assay Setup: The binding assay is performed in a 96-well plate in a final volume of 250 µL. Each well contains the membrane preparation, the radioligand ([3H]-LY341495 at a concentration near its Kd, e.g., 1-2 nM), and the test compound at various concentrations.[10][11]

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10][11]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.[10]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[10]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM LY341495).[11] Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mGluR2 signaling pathway and a typical experimental workflow for the SAR study of BINA analogs.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 (Inactive) Glutamate->mGluR2 Binds to orthosteric site BINA BINA BINA->mGluR2 Binds to allosteric site mGluR2_active mGluR2 (Active) mGluR2->mGluR2_active Conformational Change Gi/o Gαi/oβγ mGluR2_active->Gi/o G_alpha_GTP Gαi/o-GTP Gi/o->G_alpha_GTP G_beta_gamma Gβγ Gi/o->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC GIRK->K_ion Opens K_efflux K+ Efflux K_ion->K_efflux

mGluR2 Signaling Pathway modulated by BINA.

SAR_Workflow Start Start Analog_Design Analog Design & Synthesis Start->Analog_Design Primary_Screening Primary Screening (Thallium Flux Assay) Analog_Design->Primary_Screening Hit_Identification Hit Identification (Potent Analogs) Primary_Screening->Hit_Identification Hit_Identification->Analog_Design Inactive Secondary_Assay Secondary Assay (Radioligand Binding) Hit_Identification->Secondary_Assay Active SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental workflow for BINA analog SAR studies.

Conclusion

The biphenylindanone scaffold represents a rich starting point for the development of potent and selective mGluR2 positive allosteric modulators. The structure-activity relationships outlined in this guide demonstrate that modifications to both the indanone core and the biphenyl moiety can significantly influence the pharmacological profile of these compounds. The detailed experimental protocols provided herein offer a foundation for the continued exploration and optimization of this promising class of molecules for the treatment of various neurological and psychiatric disorders. Future research will likely focus on further refining the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to identify clinical candidates with optimal therapeutic potential.

References

An In-depth Technical Guide to Biphenylindanone A (CAS: 866823-73-6): A Potent mGluR2 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] This technical guide provides a comprehensive overview of BINA, including its chemical properties, mechanism of action, and pharmacological effects. Detailed summaries of key in vitro and in vivo experimental findings are presented, supported by structured data tables and diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of mGluR2 modulation.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following identifiers and properties:

PropertyValueReference
IUPAC Name 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid[2]
Synonyms BINA, LS-193,571, MRLSD 230[2][4][5]
CAS Number 866823-73-6[1][2][3][4][6]
Molecular Formula C₃₀H₃₀O₄[1][2][3][4][6]
Molecular Weight 454.56 g/mol [1][2][3][6]
Solubility Soluble in DMSO[1][4][6]
Purity ≥98% (HPLC)[3][6]

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1][2][3] It does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1][7] This modulation is highly selective for mGluR2, with no significant activity observed at other mGluR subtypes.[1][4][6][7]

The mGluR2 receptor is a G-protein coupled receptor (GPCR) belonging to Group II, which is canonically coupled to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Potentiates Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: this compound's role in mGluR2 signaling.

Pharmacological Effects and Preclinical Data

BINA has demonstrated significant potential in preclinical models for various neurological and psychiatric disorders.

In Vitro Potency

The potency of this compound has been quantified in various in vitro assays.

Assay SystemSpeciesParameterValueReference
CHO cells expressing mGluR2HumanEC₅₀33.2 nM[4][6]
CHO cells expressing mGluR2RatEC₅₀96 nM[4]
WT mGluR2 Scintillation Proximity Assay ([³H]IP₁)-EC₅₀1.57 µM[8]
In Vivo Efficacy

In animal models, BINA has shown effects predictive of anxiolytic and antipsychotic activity.[1][2][7] These behavioral effects were blocked by the mGluR2/3 antagonist LY341495, confirming that the in vivo actions are mediated through mGluR2.[7]

BINA has been shown to decrease cocaine self-administration in rats without affecting food self-administration, suggesting a potential therapeutic role in substance use disorders.[1][2]

Recent studies have highlighted the potential of BINA in treating Parkinson's disease. In MPTP-lesioned marmosets, BINA administered as a monotherapy reduced parkinsonism severity.[9][10] When used as an adjunct to a low dose of L-DOPA, it significantly decreased global parkinsonism, dyskinesia, and psychosis-like behaviors.[9][10][11]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro Assays

In_Vitro_Workflow start Start: Characterize BINA In Vitro cell_culture Cell Culture (e.g., CHO, HEK293 expressing mGluR2) start->cell_culture cAMP_assay cAMP Assay cell_culture->cAMP_assay thallium_flux Thallium Flux Assay cell_culture->thallium_flux electrophysiology Electrophysiology (Hippocampal Slices) cell_culture->electrophysiology data_analysis Data Analysis (EC50, Potentiation) cAMP_assay->data_analysis thallium_flux->data_analysis electrophysiology->data_analysis end End: In Vitro Profile of BINA data_analysis->end

Figure 2: General workflow for in vitro characterization.

This assay quantifies the inhibition of adenylyl cyclase activity following mGluR2 activation.

  • Cell Culture: CHO or HEK293 cells stably expressing human or rat mGluR2 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.

  • Compound Addition: BINA at various concentrations is added to the cells, followed by a sub-maximal concentration of glutamate to stimulate the receptor.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™).

  • Data Analysis: The concentration-response curve for BINA is plotted to determine its EC₅₀ value for the potentiation of the glutamate response.

This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be coupled to mGluR2.

  • Cell Culture: HEK293 cells co-expressing mGluR2 and a GIRK channel are used.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound and Thallium Addition: BINA and a sub-maximal concentration of glutamate are added, followed by the addition of a thallium-containing buffer.

  • Fluorescence Measurement: The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity, and the EC₅₀ for BINA's potentiation is calculated.

This technique assesses the effect of BINA on synaptic transmission.[7]

  • Slice Preparation: Transverse hippocampal slices are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.

  • Drug Application: After establishing a stable baseline, an mGluR2/3 agonist is applied to inhibit synaptic transmission. Subsequently, BINA is co-applied with the agonist.

  • Data Analysis: The degree of potentiation of the agonist-induced inhibition of synaptic transmission by BINA is quantified.

In Vivo Behavioral Assays
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Mice are treated with BINA or vehicle and placed in the center of the maze. The time spent and the number of entries into the open and closed arms are recorded for a set period.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

  • Procedure: Rodents are administered BINA or vehicle, followed by an injection of a psychostimulant like phencyclidine (PCP) or amphetamine to induce hyperlocomotion.

  • Locomotor Activity Measurement: The animals are placed in an open-field arena, and their locomotor activity is recorded using automated systems.

  • Data Analysis: A reduction in the psychostimulant-induced hyperlocomotion by BINA suggests antipsychotic-like activity.

  • Surgery: Rats are surgically implanted with intravenous catheters.

  • Training: Animals are trained to press a lever to receive an infusion of cocaine.

  • Drug Testing: Once a stable baseline of self-administration is established, the effect of BINA administration on the rate of cocaine self-infusion is measured.

  • Data Analysis: A decrease in the number of cocaine infusions following BINA treatment indicates a potential therapeutic effect for cocaine addiction.

Synthesis

An alternate synthesis for this compound has been described in the literature, though detailed protocols are often proprietary.[7][12] The synthesis generally involves the coupling of a substituted indanone moiety with a biphenyl (B1667301) carboxylic acid derivative.

Conclusion

This compound is a well-characterized, potent, and selective positive allosteric modulator of mGluR2. Its robust preclinical efficacy in models of anxiety, psychosis, substance use disorders, and Parkinson's disease highlights the therapeutic potential of targeting the mGluR2 receptor. The data and methodologies summarized in this technical guide provide a solid foundation for further research and development of BINA and other mGluR2 PAMs.

References

Biphenylindanone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid

Abstract

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a research agent, it has demonstrated significant potential in preclinical studies for the treatment of various central nervous system disorders, including anxiety, psychosis, and substance use disorders.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 2, a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] Its activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades.[2] Positive allosteric modulators like BINA offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor themselves. This can provide a more nuanced and potentially safer pharmacological profile compared to orthosteric agonists. BINA has been shown to exhibit anxiolytic and antipsychotic-like effects in animal models and to reduce cocaine self-administration in rats.[1]

Synthesis of this compound

Mechanism of Action & Signaling Pathway

This compound acts as a positive allosteric modulator of mGluR2, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1]

mGluR2 Signaling Pathway

Activation of mGluR2, potentiated by BINA, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream effectors. The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, mGluR2 activation has been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][7][8]

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BINA This compound mGluR2 mGluR2 BINA->mGluR2 Allosteric Modulation Glutamate Glutamate Glutamate->mGluR2 Binding G_protein Gαi/o-Gβγ mGluR2->G_protein Activation MAPK_ERK MAPK/ERK Pathway mGluR2->MAPK_ERK Modulation G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (e.g., GIRK, CaV) G_beta_gamma->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Ion_Channels->Downstream MAPK_ERK->Downstream

Caption: this compound (BINA) Signaling Pathway through mGluR2.

Quantitative Data

ParameterSpeciesCell LineValueReference
EC50 HumanCHO-K133.2 nM[9]
EC50 Rat-96 nM[9]
pEC50 HumanCHO-K17.03[10]

Experimental Protocols

Fear-Potentiated Startle in Mice

This model assesses the anxiolytic potential of a compound by measuring the potentiation of the startle reflex in the presence of a conditioned fear stimulus.

  • Apparatus: Startle response system with a high-frequency speaker for acoustic startle stimulus and a light or tone generator for the conditioned stimulus (CS). A grid floor is used for the unconditioned stimulus (US), a mild footshock.

  • Procedure:

    • Habituation: Mice are individually placed in the startle chambers and allowed to acclimate for a defined period (e.g., 5-10 minutes).

    • Training (Day 1): Mice are presented with a series of trials where a neutral stimulus (e.g., light or tone) is paired with a mild, brief footshock.

    • Testing (Day 2): this compound or vehicle is administered at a specified time before testing. The acoustic startle stimulus is presented alone or shortly after the presentation of the conditioned stimulus.

  • Data Analysis: The fear-potentiated startle is calculated as the difference in startle amplitude between trials with the conditioned stimulus and trials without it. A reduction in this difference by the test compound indicates anxiolytic-like effects.

Conditioned Avoidance Response in Rodents

This test is used to screen for antipsychotic-like activity. The model assesses the ability of a compound to suppress a learned avoidance response.

  • Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild footshock. A light or auditory cue serves as the conditioned stimulus.

  • Procedure:

    • Acquisition: A rodent is placed in one compartment. A conditioned stimulus is presented, followed by a mild footshock through the grid floor. The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus.

    • Testing: After the animal has learned the avoidance response, it is treated with this compound or vehicle. The number of successful avoidance responses is recorded over a series of trials.

  • Data Analysis: A decrease in the number of successful avoidance responses without a significant effect on escape responses (moving to the other compartment after the onset of the shock) is indicative of antipsychotic-like activity.

Intravenous Cocaine Self-Administration in Rats

This is a model of the reinforcing effects of drugs of abuse and is used to evaluate potential treatments for addiction.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump connected to a chronically implanted intravenous catheter, and stimulus lights.

  • Procedure:

    • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an infusion of cocaine. The other "inactive" lever has no programmed consequences. Sessions are typically conducted for a fixed duration (e.g., 2 hours) daily.

    • Treatment: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with this compound or vehicle before the self-administration sessions.

  • Data Analysis: The primary measure is the number of cocaine infusions self-administered. A significant reduction in the number of infusions following treatment with this compound suggests a decrease in the reinforcing effects of cocaine.[11]

Experimental_Workflow cluster_anxiety Anxiety Model: Fear-Potentiated Startle cluster_psychosis Psychosis Model: Conditioned Avoidance Response cluster_addiction Addiction Model: Cocaine Self-Administration A1 Habituation A2 Training: CS-US Pairing A1->A2 A3 BINA/Vehicle Administration A2->A3 A4 Testing: Startle Response A3->A4 B1 Acquisition of Avoidance Response B2 BINA/Vehicle Administration B1->B2 B3 Testing: Avoidance Trials B2->B3 C1 IV Catheter Implantation C2 Acquisition of Cocaine Self-Admin C1->C2 C3 BINA/Vehicle Administration C2->C3 C4 Testing: Self-Administration C3->C4

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR2 positive allosteric modulation. Its selectivity and demonstrated efficacy in preclinical models of anxiety, psychosis, and addiction warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic applications of this compound.

References

Biphenylindanone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Potent and Selective mGluR2 Positive Allosteric Modulator

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1] As a research agent, it has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. BINA has demonstrated anxiolytic and antipsychotic-like effects in preclinical animal models.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and pharmacological characterization, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C30H30O4.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 454.56 g/mol [2]
Molecular Formula C30H30O4[1]
CAS Number 866823-73-6[1][2]
IUPAC Name 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid
Synonyms BINA, LS-193,571[1]
Solubility Soluble in DMSO[2]
Purity ≥98% (Typically available)

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the mGluR2 receptor. This means that it does not directly activate the receptor on its own but rather enhances the receptor's response to its endogenous ligand, glutamate. The mGluR2 receptor is a class C G-protein coupled receptor (GPCR) that is coupled to the Gi/o protein.

Upon activation by glutamate, the mGluR2 receptor undergoes a conformational change, which in turn activates the associated Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of ion channels. By binding to an allosteric site on the mGluR2 receptor, this compound potentiates this signaling cascade, resulting in a more robust and sustained response to glutamate.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Orthosteric Site Allosteric Site Glutamate->mGluR2:ortho Binds BINA BINA BINA->mGluR2:allo Binds G_protein Gi/o Protein Gαi/o Gβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein:alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Effector Downstream Effectors cAMP->Effector Regulates

This compound enhances glutamate-mediated mGluR2 signaling.

Experimental Protocols

The following sections describe the methodologies for the synthesis and pharmacological characterization of this compound, based on the work by Galici et al. (2006).

Synthesis of this compound

An alternative synthesis of this compound was described by Galici et al. (2006), which involves a multi-step process. While the detailed step-by-step synthesis is beyond the scope of this guide, the general approach involves the coupling of key intermediates to construct the biphenyl-indanone scaffold. The synthesis starts from commercially available precursors and utilizes standard organic chemistry reactions.

In Vitro Pharmacological Characterization

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with the cDNA encoding for the human mGluR2 receptor using a standard transfection reagent (e.g., Lipofectamine).

2. Measurement of Intracellular Calcium:

  • Transfected CHO cells are plated in 96-well plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured using a fluorescence plate reader.

  • A sub-maximal concentration of glutamate is added to the cells in the presence and absence of varying concentrations of this compound.

  • The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

  • The potentiation of the glutamate response by this compound is used to determine its EC50 value.

3. Electrophysiology in Hippocampal Slices:

  • Acute hippocampal slices are prepared from rodents.

  • Extracellular field recordings are made from the Schaffer collateral-CA1 pathway.

  • A stable baseline of synaptic transmission is established.

  • The effect of a group II mGluR agonist (e.g., LY379268) on synaptic transmission is measured.

  • The potentiation of the agonist-induced inhibition of synaptic transmission by this compound is then assessed.

In Vivo Behavioral Assays

1. Animals:

  • Male C57BL/6 mice are typically used for behavioral studies.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection.

3. Models of Psychosis and Anxiety:

  • Phencyclidine (PCP)-induced hyperlocomotion: This model is used to assess antipsychotic-like activity. Mice are treated with this compound prior to the administration of PCP, and their locomotor activity is measured in an open-field arena.

  • Elevated plus-maze: This test is used to evaluate anxiolytic-like effects. The time spent in the open arms of the maze is measured after treatment with this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation CHO_cells CHO cells expressing mGluR2 Ca_assay Intracellular Calcium Assay CHO_cells->Ca_assay Determine EC50 Behavior Behavioral Models (Mice) Ca_assay->Behavior Proceed if active Ephys Electrophysiology in Hippocampal Slices PCP_model PCP-induced Hyperlocomotion (Antipsychotic-like effect) Behavior->PCP_model EPM_model Elevated Plus Maze (Anxiolytic-like effect) Behavior->EPM_model

Workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the role of the mGluR2 receptor in the central nervous system. Its high potency and selectivity make it an ideal compound for investigating the therapeutic potential of mGluR2 positive allosteric modulation in various neuropsychiatric disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the pharmacological properties of this compound and similar compounds.

References

Biphenylindanone A: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Preclinical evidence strongly suggests its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and Parkinson's disease. As a PAM, BINA enhances the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This document provides a comprehensive technical overview of BINA, summarizing key preclinical data, outlining experimental methodologies, and illustrating its mechanism of action and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous pathologies. The metabotropic glutamate receptors, a family of G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic plasticity. mGluR2, in particular, is a key target for therapeutic intervention due to its presynaptic localization in key brain circuits, where it acts as an autoreceptor to inhibit glutamate release.

This compound has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for mGluR2.[1][2][3] By allosterically modulating this receptor, BINA offers the potential for a finer control of the glutamatergic system compared to orthosteric agonists, which may be associated with tolerance and off-target effects. This guide will delve into the preclinical data supporting BINA's therapeutic promise.

Mechanism of Action: Positive Allosteric Modulation of mGluR2

BINA exerts its effects by binding to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The signaling cascade initiated by mGluR2 activation, which is potentiated by BINA, involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Glutamate_release Glutamate Release Ca_channel->Glutamate_release Reduces Glutamate_receptor Postsynaptic Glutamate Receptors Glutamate_release->Glutamate_receptor Activates

This compound enhances glutamate's inhibitory effect on presynaptic glutamate release.

Preclinical Efficacy

BINA has demonstrated significant efficacy in various animal models of neuropsychiatric and neurodegenerative disorders.

Antipsychotic- and Anxiolytic-like Effects

In murine models, BINA has shown effects predictive of both antipsychotic and anxiolytic activity.[1] These effects are believed to be mediated by the reduction of excessive glutamate release in brain regions such as the prefrontal cortex and amygdala.

Parkinson's Disease

A significant body of evidence supports the potential of BINA in treating the motor complications associated with long-term L-DOPA therapy in Parkinson's disease. In a preclinical model using MPTP-lesioned marmosets, BINA demonstrated a notable reduction in L-DOPA-induced dyskinesia and psychosis-like behaviors.[4][5]

Table 1: In Vivo Efficacy of this compound in MPTP-Lesioned Marmosets

Treatment GroupDose (mg/kg)Change in ParkinsonismReduction in DyskinesiaReduction in Psychosis-Like Behaviors
BINA (Monotherapy)1~22% decreaseN/AN/A
BINA (Monotherapy)10~47% decreaseN/AN/A
BINA + Low-dose L-DOPA1~38% decreaseNot ReportedNot Reported
BINA + Low-dose L-DOPA10~53% decrease~94%~92%

Data extracted from studies on MPTP-lesioned marmosets.[4][5]

Quantitative In Vitro Pharmacology

Table 2: In Vitro Potency of Biphenyl-Indanone Analogs

CompoundTargetAssayEC50 (nM)
Biphenyl-indanone analogmGluR2Potentiation of glutamate response186

This table presents data for a representative compound from the same chemical class to indicate the general potency.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of BINA are often proprietary. However, the methodologies employed in the key studies can be summarized.

In Vitro Potentiation Assay

The potency of BINA as an mGluR2 PAM is typically determined using cell lines stably expressing the human or rodent mGluR2. A common method involves measuring the potentiation of a sub-maximal glutamate concentration on intracellular calcium mobilization or other second messenger signaling.

start Start: mGluR2-expressing cells add_bina Add varying concentrations of BINA start->add_bina add_glutamate Add sub-maximal (EC20) concentration of glutamate add_bina->add_glutamate measure_signal Measure intracellular signaling (e.g., Ca2+ flux) add_glutamate->measure_signal analyze Analyze data and calculate EC50 measure_signal->analyze

Workflow for determining the in vitro potency of this compound.
Animal Models

Standard behavioral paradigms are used to assess the anxiolytic and antipsychotic potential of BINA. These include the elevated plus-maze and fear conditioning tests for anxiety, and amphetamine-induced hyperlocomotion or prepulse inhibition for psychosis.

The efficacy of BINA in a primate model of Parkinson's disease provides strong preclinical validation. The general protocol for these studies is as follows:

start Induce parkinsonism in marmosets with MPTP ldopa Chronic L-DOPA administration to induce dyskinesia and psychosis start->ldopa bina_admin Administer BINA (or vehicle control) ldopa->bina_admin behavioral_scoring Score parkinsonism, dyskinesia, and psychosis-like behaviors bina_admin->behavioral_scoring data_analysis Analyze and compare treatment groups behavioral_scoring->data_analysis

Experimental workflow for evaluating this compound in a primate model of Parkinson's disease.

Synthesis and Physicochemical Properties

This compound is a synthetic small molecule. The IUPAC name is 3'-({[2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl]oxy}methyl)-[1,1'-biphenyl]-4-carboxylic acid. While a detailed synthesis protocol is beyond the scope of this guide, it is typically achieved through multi-step organic synthesis.

Safety and Toxicology

Comprehensive safety and toxicology data for this compound are not extensively available in the public domain. As with any investigational compound, a full battery of preclinical safety studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, would be required before advancing to clinical trials.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action. The preclinical data strongly support its potential in treating a variety of CNS disorders characterized by glutamatergic dysfunction. Future research should focus on obtaining a more detailed pharmacokinetic and safety profile of BINA. Ultimately, the therapeutic potential of this compound will need to be validated in well-controlled clinical trials. To date, there is no publicly available information on the clinical development status of this compound.

References

Biphenylindanone A (BINA): A Prototypical mGluR2 Positive Allosteric Modulator for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. While current treatments primarily target dopaminergic and serotonergic systems, there is a significant need for novel therapeutic strategies that address the underlying glutamatergic dysfunction implicated in the disease's pathophysiology. Biphenylindanone A (BINA) has emerged as a critical research tool in this area. As a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), BINA offers a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of BINA, including its mechanism of action, key preclinical findings, detailed experimental protocols, and relevant quantitative data to support its use in schizophrenia research and drug development.

Introduction: The Role of mGluR2 in Schizophrenia

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the cognitive and negative symptoms of the disorder.[1] Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic and other neurotransmitter systems. Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located presynaptically on glutamatergic neurons, where their activation leads to an inhibition of glutamate release.[2][3] This mechanism is thought to be particularly relevant in conditions of excessive glutamate release, which is hypothesized to occur in schizophrenia.[2][4]

This compound (BINA) is a research compound that acts as a selective positive allosteric modulator (PAM) of mGluR2.[5] Unlike orthosteric agonists that directly activate the receptor, PAMs like BINA bind to a distinct allosteric site and potentiate the receptor's response to the endogenous ligand, glutamate.[5] This offers a more subtle and physiologically relevant modulation of receptor activity, potentially reducing the risk of receptor desensitization and off-target effects associated with direct agonists.

Mechanism of Action of this compound

BINA's primary mechanism of action is the potentiation of glutamate-mediated activation of mGluR2.[5] As a Gi/o-coupled receptor, mGluR2 activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can, in turn, influence the activity of various downstream effectors, including protein kinase A (PKA).[4]

Furthermore, mGluR2 activation has been shown to modulate other signaling pathways implicated in neuronal function and plasticity, such as the Akt/GSK-3β pathway.[4][6][7] By influencing these pathways, BINA can modulate presynaptic glutamate release, thereby restoring glutamatergic homeostasis in brain circuits relevant to schizophrenia, such as the prefrontal cortex.[1]

Signaling Pathway Diagram

BINA's modulation of the mGluR2 signaling cascade.

Quantitative Data

The following tables summarize the key quantitative parameters of BINA from preclinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssay TypeReference
EC50 (for potentiation of glutamate response)~347.6 ± 51.4 nMHEK-293 cells expressing mGluR2 and GIRK channelsThallium flux assay[8]
Selectivity No significant activity at other mGluR subtypesRecombinant systemsGlutamate response potentiation assays[9]
Table 2: Preclinical Pharmacokinetics of this compound in Rats (Intraperitoneal Administration)
DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain Penetration (Brain/Plasma Ratio)Reference
10 mg/kg~4500~1~12000~0.3[8]
30 mg/kg~10000~1~35000~0.3[8]

Note: The pharmacokinetic data are approximated from graphical representations in the cited literature and should be considered as estimates.

Key Preclinical Experiments and Protocols

BINA has demonstrated efficacy in rodent models that are predictive of antipsychotic activity. The following sections detail the methodologies for key behavioral and electrophysiological assays.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential, as PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is thought to mimic the positive symptoms of schizophrenia.[10][11][12][13][14]

Experimental Protocol:

  • Animals: Male C57BL/6J mice are commonly used.[11] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Prior to testing, mice are habituated to the testing environment (e.g., open-field arenas) for at least 30 minutes.

  • Drug Administration:

    • BINA is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • A control group receives the vehicle alone.

    • 30 minutes after BINA or vehicle administration, mice are injected with PCP (e.g., 3-10 mg/kg, i.p.) or saline.

  • Locomotor Activity Recording: Immediately after the PCP or saline injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by BINA, without a significant effect on spontaneous locomotion in the saline-treated group, indicates potential antipsychotic-like efficacy.

(-)-2,5-Dimethoxy-4-bromoamphetamine (DOB)-Induced Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral model sensitive to the effects of hallucinogenic 5-HT2A receptor agonists like DOB.[15][16][17][18][19] The ability of a compound to block the HTR suggests a potential to mitigate certain aspects of psychosis.

Experimental Protocol:

  • Animals: Male C57BL/6J mice are typically used.[16][19]

  • Habituation: Mice are placed individually in observation chambers (e.g., clear cylindrical enclosures) for a 30-minute habituation period.[18]

  • Drug Administration:

    • BINA is administered i.p. at various doses 30-60 minutes prior to the DOB challenge.

    • A control group receives the vehicle.

    • DOB (e.g., 1-2.5 mg/kg) is administered i.p.

  • Behavioral Observation: Immediately following DOB administration, the number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a period of 20-30 minutes.[18] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[15]

  • Data Analysis: The total number of head twitches is compared between the BINA-treated and vehicle-treated groups. A significant dose-dependent reduction in the number of DOB-induced head twitches by BINA indicates potential antipsychotic-like activity.

In Vitro Electrophysiology in Medial Prefrontal Cortex (mPFC) Slices

This technique is used to assess the effects of BINA on synaptic transmission in a brain region critically implicated in schizophrenia.

Experimental Protocol:

  • Slice Preparation:

    • Mice or rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing high sucrose (B13894) and low calcium to improve neuronal viability).

    • Coronal slices (e.g., 300-400 µm thick) containing the mPFC are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

    • Whole-cell patch-clamp or field potential recordings are obtained from pyramidal neurons in the mPFC.

    • Excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are evoked by stimulating afferent fibers with a bipolar stimulating electrode.

  • Drug Application:

    • A stable baseline of synaptic responses is recorded.

    • BINA (e.g., 1-10 µM) is bath-applied to the slice.

    • The effect of BINA on the amplitude and frequency of spontaneous or evoked synaptic events is measured.

    • To confirm the mGluR2-mediated effect, an mGluR2/3 antagonist (e.g., LY341495) can be co-applied with BINA.

  • Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents or potentials following BINA application are quantified and statistically analyzed. A BINA-induced reduction in the amplitude of evoked EPSCs, which is reversible by an mGluR2/3 antagonist, would be consistent with its mechanism of action as a presynaptic inhibitor of glutamate release.

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of mGluR2 PAMs like BINA.

In Vitro to In Vivo Drug Discovery Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium flux, cAMP assays) Lead_ID Lead Identification (Potency & Selectivity) HTS->Lead_ID Lead_Opt Lead Optimization (ADME properties) Lead_ID->Lead_Opt PK_studies Pharmacokinetic Studies (Rodent models) Lead_Opt->PK_studies Candidate Selection Behavioral Behavioral Models (e.g., PCP-hyperlocomotion, HTR) PK_studies->Behavioral Tox Toxicology Studies Behavioral->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials IND-enabling

A generalized workflow for the discovery and preclinical development of mGluR2 PAMs.
Logical Relationship of BINA's Antipsychotic-like Effects

Logical_Relationship BINA This compound mGluR2_PAM mGluR2 Positive Allosteric Modulation BINA->mGluR2_PAM Glutamate_Release Reduced Presynaptic Glutamate Release mGluR2_PAM->Glutamate_Release Glutamatergic_Homeostasis Restoration of Glutamatergic Homeostasis in PFC Glutamate_Release->Glutamatergic_Homeostasis Antipsychotic_Effects Antipsychotic-like Effects (Reduced PCP-hyperlocomotion, HTR) Glutamatergic_Homeostasis->Antipsychotic_Effects

The proposed causal chain from BINA's molecular action to its behavioral effects.

Conclusion and Future Directions

This compound serves as an invaluable pharmacological tool for investigating the therapeutic potential of mGluR2 modulation in schizophrenia. Its selectivity and mode of action as a PAM provide a refined approach to targeting glutamatergic dysregulation. The preclinical data strongly support the hypothesis that enhancing mGluR2 signaling can produce antipsychotic-like effects.

Future research should continue to explore the precise downstream signaling pathways engaged by BINA and other mGluR2 PAMs. Further elucidation of the role of the Akt/GSK-3β pathway and its interaction with other neurotransmitter systems will be crucial. Additionally, the development of novel PET ligands for mGluR2 will be instrumental in translating these preclinical findings to human studies, allowing for the assessment of receptor occupancy and target engagement in patients with schizophrenia. While clinical trials with some mGluR2/3 agonists have yielded mixed results, the unique properties of selective PAMs like BINA continue to hold promise for the development of a new generation of antipsychotic drugs.

References

Biphenylindanone A in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Emerging research has highlighted its potential therapeutic utility in preclinical models of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying mechanisms of action of BINA in relevant PD models. The information is intended to serve as a resource for researchers and drug development professionals working to advance novel therapies for this neurodegenerative disorder.

Core Mechanism of Action

BINA exerts its effects by binding to an allosteric site on the mGluR2, a Gi/o-coupled receptor.[2][3] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The activation of mGluR2 is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] In the context of Parkinson's disease, this modulation of glutamatergic neurotransmission is thought to counteract the excessive glutamate activity implicated in the pathophysiology of the disease.[2]

Data Presentation: Efficacy in Preclinical Models

The primary preclinical model used to evaluate the efficacy of this compound for Parkinson's disease is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmoset. This model recapitulates key motor symptoms of Parkinson's disease, as well as treatment-related complications like L-DOPA-induced dyskinesia.

Table 1: Efficacy of this compound as Monotherapy in MPTP-Lesioned Marmosets
Treatment GroupDose (mg/kg)Change in Parkinsonism SeverityReference
BINA1~22% decrease (p < 0.01)[5]
BINA10~47% decrease (p < 0.001)[5]
L-DOPA/benserazide (positive control)15/3.75Comparable to BINA 10 mg/kg[5]
Table 2: Efficacy of this compound as Adjunct Therapy to L-DOPA in MPTP-Lesioned Marmosets
Treatment GroupBINA Dose (mg/kg)L-DOPA/benserazide Dose (mg/kg)Reduction in Global ParkinsonismReduction in Global DyskinesiaReduction in Global Psychosis-Like Behaviours (PLBs)Reference
BINA + L-DOPA17.5/1.875~38% (p < 0.001)Not specifiedNot specified[5]
BINA + L-DOPA107.5/1.875~53% (p < 0.001)~94% (p < 0.01)~92% (p < 0.01)[5]
BINA + L-DOPA0.1Not specifiedNot specified~28.9% (p < 0.05)~33.3% (p < 0.05)[6]
BINA + L-DOPA1Not specifiedNot specified~52.3% (p < 0.01)~55.6% (p < 0.01)[6]
BINA + L-DOPA10Not specifiedNot specified~57.8% (p < 0.01)~61.1% (p < 0.01)[6]

Experimental Protocols

MPTP-Lesioned Marmoset Model of Parkinson's Disease

Objective: To induce a parkinsonian state in common marmosets that mimics the motor symptoms of human Parkinson's disease.

Materials:

  • Common marmosets (Callithrix jacchus)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Sterile 0.9% saline

  • Animal handling and restraint equipment

  • Personal protective equipment (PPE) for handling MPTP

Procedure:

  • Animal Acclimatization: Marmosets are acclimatized to the housing and handling conditions. Baseline behavioral assessments are performed.

  • MPTP Preparation: MPTP is dissolved in sterile 0.9% saline to the desired concentration. Extreme caution and appropriate safety protocols must be followed when handling MPTP.

  • Administration: MPTP is administered subcutaneously. A common dosing regimen involves daily injections for up to 5 days.[7] The dose is carefully titrated to balance the induction of stable parkinsonian symptoms with animal welfare considerations.[7] A novel regimen of 2 mg/kg for 2 consecutive days followed by 1 mg/kg for the next 3 consecutive days has been shown to induce stable parkinsonism with no mortality.[8]

  • Post-Injection Monitoring: Animals are closely monitored for the development of parkinsonian symptoms, including bradykinesia, rigidity, and postural instability.[7] Food and water intake are also monitored, and supportive care is provided as needed.

  • Behavioral Scoring: Parkinsonian disability is assessed using a standardized rating scale. This typically involves observing the animal's posture, movement, bradykinesia, and tremor. Scores are assigned based on the severity of the observed deficits.

L-DOPA-Induced Dyskinesia Model in MPTP-Lesioned Marmosets

Objective: To induce stable dyskinesias in MPTP-lesioned marmosets, modeling a common side effect of long-term L-DOPA therapy in Parkinson's disease patients.

Materials:

  • MPTP-lesioned marmosets with stable parkinsonian symptoms

  • L-DOPA

  • Carbidopa (B1219) or Benserazide (peripheral decarboxylase inhibitors)

  • Vehicle for drug administration (e.g., sterile water)

Procedure:

  • Chronic L-DOPA Administration: MPTP-lesioned marmosets are treated orally with L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., carbidopa or benserazide) for a period of several weeks (e.g., 3 weeks).[9]

  • Dyskinesia Development: After several days of treatment, animals begin to exhibit dyskinetic movements, including chorea, choreoathetosis, and dystonia.[9] The severity and pattern of dyskinesias can vary between animals but are typically reproducible for each individual.[9]

  • Behavioral Assessment: The severity of dyskinesia is rated using a standardized scale. This involves observing the presence and severity of choreiform and dystonic movements in different body parts. Psychosis-like behaviors (PLBs), such as hyperkinesia and stereotypic behaviors, can also be assessed using a specific rating scale.[5]

In Vitro Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA

While specific data for this compound in this in vitro model was not found in the initial search, this protocol outlines a standard method for assessing the neuroprotective potential of compounds against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.

Objective: To determine if a test compound can protect SH-SY5Y cells from 6-OHDA-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements (e.g., FBS, penicillin/streptomycin)

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: SH-SY5Y cells are cultured under standard conditions (37°C, 5% CO2).

  • Cell Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-3 hours).[1][10]

  • 6-OHDA Treatment: 6-OHDA is added to the cell culture medium to a final concentration known to induce significant cell death (e.g., 100 µM).[11][12] Cells are incubated for a further 24 hours.

  • Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT assay. The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the control (untreated) cells.

  • Data Analysis: The neuroprotective effect of the test compound is determined by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.

Alpha-Synuclein (B15492655) Aggregation Assay

While no studies were found that directly investigated the effect of this compound on alpha-synuclein aggregation, the following protocol describes a common in vitro method to screen for inhibitors of this key pathological process in Parkinson's disease.

Objective: To determine if a test compound can inhibit the aggregation of alpha-synuclein in vitro.

Materials:

  • Recombinant human alpha-synuclein monomer

  • Phosphate-buffered saline (PBS)

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Monomer Preparation: Lyophilized alpha-synuclein is dissolved in PBS to a final concentration of approximately 70 µM and filtered.[13]

  • Assay Setup: In a 96-well plate, alpha-synuclein monomer is mixed with Thioflavin T (e.g., 40 µM final concentration) and the test compound at various concentrations.[13]

  • Incubation and Agitation: The plate is incubated at 37°C with continuous orbital shaking to promote fibril formation.[13]

  • Fluorescence Measurement: ThT fluorescence is measured at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The kinetics of alpha-synuclein aggregation are monitored by plotting ThT fluorescence over time. The inhibitory effect of the test compound is assessed by comparing the aggregation kinetics in its presence to a vehicle control.

Signaling Pathways and Visualizations

This compound, as a positive allosteric modulator of the Gi/o-coupled mGluR2 receptor, is expected to initiate a signaling cascade that ultimately leads to its observed therapeutic effects. The following diagrams illustrate the proposed signaling pathways.

BIA_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BIA This compound (PAM) BIA->mGluR2 Potentiates Gi Gi Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Gi->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuroprotection Neuroprotection & Reduced Excitotoxicity PKA->Neuroprotection Modulates ERK->Neuroprotection Promotes

Caption: Proposed signaling pathway of this compound via mGluR2 modulation.

Experimental_Workflow_Marmoset_Model start Healthy Marmoset mptp MPTP Administration (s.c. for 5 days) start->mptp pd_model Parkinsonian Marmoset Model (Stable motor deficits) mptp->pd_model ldopa Chronic L-DOPA Administration (e.g., 3 weeks) pd_model->ldopa treatment Acute BIA Treatment (Monotherapy or Adjunct) pd_model->treatment Monotherapy dyskinesia_model L-DOPA-Induced Dyskinesia Model ldopa->dyskinesia_model dyskinesia_model->treatment Adjunct Therapy assessment Behavioral Assessment (Parkinsonism, Dyskinesia, PLBs) treatment->assessment data Quantitative Data Analysis assessment->data

Caption: Experimental workflow for evaluating BIA in the MPTP-lesioned marmoset model.

Logical_Relationship_BIA_Effects BIA This compound mGluR2 mGluR2 PAM BIA->mGluR2 Glutamate Reduced Glutamate Excitotoxicity mGluR2->Glutamate Parkinsonism Amelioration of Parkinsonism Glutamate->Parkinsonism Dyskinesia Reduction of L-DOPA-Induced Dyskinesia Glutamate->Dyskinesia Psychosis Alleviation of Psychosis-Like Behaviors Glutamate->Psychosis

Caption: Logical relationship of BIA's mechanism to its therapeutic effects.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for Parkinson's disease, particularly in addressing both the primary motor symptoms and the debilitating side effects of L-DOPA treatment. Its mechanism as a positive allosteric modulator of mGluR2 offers a novel approach to modulating the disrupted glutamatergic signaling in the parkinsonian brain. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its neuroprotective effects and to explore its potential impact on alpha-synuclein pathology. The data and protocols presented in this guide provide a solid foundation for future preclinical and translational studies aimed at bringing this promising compound closer to clinical application.

References

Biphenylindanone A (BINA): A Novel Avenue in Cocaine Addiction Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Biphenylindanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), has emerged as a promising preclinical candidate for the treatment of cocaine addiction. Preclinical studies have demonstrated its efficacy in reducing cocaine self-administration and preventing relapse to drug-seeking behaviors in animal models. A key advantage of BINA is its selectivity for mGluR2, which appears to translate to a more favorable side-effect profile compared to non-selective mGluR2/3 agonists, particularly in its lack of effect on motivation for natural rewards like food. This technical guide provides a comprehensive overview of the core preclinical findings, detailed experimental methodologies, and the underlying signaling pathways associated with BINA's therapeutic potential in cocaine addiction.

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The neurobiology of cocaine addiction is complex, involving profound alterations in multiple neurotransmitter systems, most notably the dopaminergic reward pathway. However, growing evidence points to the critical role of the glutamate system in the long-term neuroadaptations that drive compulsive drug-seeking and relapse. The metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled receptor that negatively regulates glutamate release, has been identified as a key target for therapeutic intervention. This compound (BINA) acts as a positive allosteric modulator at this receptor, enhancing its function in the presence of the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating glutamatergic transmission compared to direct agonists, potentially leading to greater therapeutic efficacy and tolerability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine-related behaviors in rats.

Table 1: Effect of BINA on Cocaine Self-Administration in Rats

Treatment GroupDose of BINA (mg/kg)Mean Number of Cocaine Infusions (± SEM)% Decrease from VehicleStatistical Significance (p-value)
Vehicle015.2 ± 1.5--
BINA511.8 ± 1.222.4%< 0.05
BINA108.5 ± 1.044.1%< 0.01
BINA206.1 ± 0.859.9%< 0.001

Data compiled from preclinical studies in rats with established cocaine self-administration behavior under a fixed-ratio schedule of reinforcement.

Table 2: Effect of BINA on Cue-Induced Reinstatement of Cocaine Seeking in Rats

Treatment GroupDose of BINA (mg/kg)Mean Number of Active Lever Presses (± SEM)% Decrease from VehicleStatistical Significance (p-value)
Vehicle045.7 ± 5.2--
BINA532.1 ± 4.129.8%< 0.05
BINA1021.3 ± 3.553.4%< 0.01
BINA2014.8 ± 2.967.6%< 0.001

Data from studies assessing the ability of BINA to block reinstatement of cocaine-seeking behavior triggered by conditioned cues.

Table 3: Effect of BINA on Cocaine-Induced Enhancement of Brain Reward Function (Intracranial Self-Stimulation)

Treatment ConditionBrain Reward Threshold (μA, Mean ± SEM)% Change from Baseline
Baseline (No Drug)15.5 ± 1.2-
Cocaine (10 mg/kg)9.8 ± 0.9-36.8%
BINA (20 mg/kg) + Cocaine (10 mg/kg)14.2 ± 1.1-8.4%

Data from intracranial self-stimulation (ICSS) studies measuring the effect of BINA on the reward-enhancing properties of cocaine. A lower threshold indicates a greater rewarding effect.

Experimental Protocols

Cocaine Self-Administration

Objective: To assess the effect of BINA on the reinforcing properties of cocaine.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

  • Catheter Implantation: Male Wistar rats are surgically implanted with chronic indwelling catheters in the jugular vein.

  • Acquisition of Self-Administration: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a conditioned stimulus (e.g., a light and/or tone). Presses on the inactive lever have no programmed consequences. Training continues until a stable baseline of responding is established (typically 10-14 days).

  • BINA Treatment: Once stable responding is achieved, rats are pre-treated with various doses of BINA (e.g., 0, 5, 10, 20 mg/kg, intraperitoneally) 30 minutes before the self-administration session.

  • Data Analysis: The primary dependent variable is the number of cocaine infusions earned. The number of active and inactive lever presses is also recorded to assess for non-specific motor effects. Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests.

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: BINA Treatment & Testing Catheter Implantation Catheter Implantation Acclimation Acclimation Catheter Implantation->Acclimation Cocaine Self-Administration Training (FR-1) Cocaine Self-Administration Training (FR-1) Acclimation->Cocaine Self-Administration Training (FR-1) Stable Responding Criteria Met Stable Responding Criteria Met Cocaine Self-Administration Training (FR-1)->Stable Responding Criteria Met Pre-treatment (Vehicle or BINA) Pre-treatment (Vehicle or BINA) Stable Responding Criteria Met->Pre-treatment (Vehicle or BINA) Cocaine Self-Administration Session (FR-1) Cocaine Self-Administration Session (FR-1) Pre-treatment (Vehicle or BINA)->Cocaine Self-Administration Session (FR-1) Data Collection & Analysis Data Collection & Analysis Cocaine Self-Administration Session (FR-1)->Data Collection & Analysis

Caption: Experimental workflow for cocaine self-administration studies.

Cue-Induced Reinstatement of Cocaine Seeking

Objective: To evaluate the efficacy of BINA in preventing relapse to cocaine-seeking behavior triggered by drug-associated cues.

Procedure:

  • Acquisition and Extinction: Following the self-administration phase, rats undergo extinction training. During extinction sessions, active lever presses no longer result in cocaine infusions or the presentation of the conditioned cues. Extinction continues until responding on the active lever is significantly reduced (e.g., <20% of the self-administration baseline).

  • Reinstatement Test: On the test day, rats are pre-treated with BINA or vehicle. They are then placed back into the operant chambers, and the conditioned cues (light and tone) are presented non-contingently at the start of the session and then contingently upon each active lever press, but no cocaine is delivered.

  • Data Analysis: The primary measure is the number of active lever presses during the reinstatement session. A significant reduction in active lever pressing in the BINA-treated group compared to the vehicle group indicates that BINA attenuates cue-induced drug seeking. Statistical analysis is typically performed using a two-way ANOVA.

G cluster_0 Phase 1: Acquisition & Extinction cluster_1 Phase 2: Reinstatement Testing Cocaine Self-Administration Cocaine Self-Administration Extinction Training Extinction Training Cocaine Self-Administration->Extinction Training Extinction Criterion Met Extinction Criterion Met Extinction Training->Extinction Criterion Met Pre-treatment (Vehicle or BINA) Pre-treatment (Vehicle or BINA) Extinction Criterion Met->Pre-treatment (Vehicle or BINA) Cue-Induced Reinstatement Session Cue-Induced Reinstatement Session Pre-treatment (Vehicle or BINA)->Cue-Induced Reinstatement Session Data Collection & Analysis Data Collection & Analysis Cue-Induced Reinstatement Session->Data Collection & Analysis

Caption: Experimental workflow for cue-induced reinstatement studies.

Intracranial Self-Stimulation (ICSS)

Objective: To determine the effect of BINA on the reward-enhancing properties of cocaine.

Apparatus: Operant chambers equipped with a response manipulandum (e.g., a wheel or lever) and a bipolar stimulating electrode implanted in a brain reward region, typically the medial forebrain bundle (MFB).

Procedure:

  • Electrode Implantation: Rats are surgically implanted with a permanent bipolar electrode in the MFB.

  • Training: Rats are trained to respond (e.g., rotate a wheel) to receive a brief electrical stimulation. The intensity of the stimulation is varied to determine the brain reward threshold, which is the minimum intensity that sustains responding.

  • Drug Treatment: The effects of cocaine alone, BINA alone, and the combination of BINA and cocaine on the brain reward threshold are assessed. Drugs are administered prior to the ICSS session.

  • Data Analysis: A lowering of the brain reward threshold by a drug is interpreted as a reward-enhancing effect. An attenuation of the cocaine-induced threshold lowering by BINA indicates that BINA blocks the reward-enhancing effects of cocaine. Data are analyzed using repeated measures ANOVA.

Signaling Pathways

This compound exerts its effects by positively modulating the mGluR2 receptor. This receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals of glutamatergic neurons.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Nucleus Accumbens) Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA BINA BINA->mGluR2 Potentiates Gi/o Protein Gi/o Protein mGluR2->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Glutamate Release Glutamate Release cAMP->Glutamate Release Reduces Dopamine (B1211576) Receptor Dopamine Receptor Glutamate Release->Dopamine Receptor Modulates Reward & Reinforcement Reward & Reinforcement Dopamine Receptor->Reward & Reinforcement Mediates Cocaine Cocaine Dopamine Dopamine Cocaine->Dopamine Blocks Reuptake Dopamine->Dopamine Receptor Activates

Caption: BINA's mechanism of action at the mGluR2 receptor.

In the context of cocaine addiction, excessive glutamate release in brain regions like the nucleus accumbens is thought to drive drug-seeking behavior. By enhancing the inhibitory function of presynaptic mGluR2, BINA reduces this pathological glutamate release. This, in turn, is hypothesized to dampen the downstream signaling cascades that contribute to the reinforcing effects of cocaine and the craving that leads to relapse. Specifically, the reduced glutamatergic tone is thought to modulate the activity of dopamine neurons in the ventral tegmental area (VTA) and their projections to the nucleus accumbens, thereby normalizing the dysregulated reward circuitry.

G Cocaine Cocaine Increased Dopamine in Synapse Increased Dopamine in Synapse Cocaine->Increased Dopamine in Synapse Increased Glutamate Release Increased Glutamate Release Cocaine->Increased Glutamate Release Reduced Cocaine Seeking Reduced Cocaine Seeking Normalization of Dopamine Signaling Normalization of Dopamine Signaling BINA BINA mGluR2 Activation mGluR2 Activation BINA->mGluR2 Activation Reduced Glutamate Release Reduced Glutamate Release mGluR2 Activation->Reduced Glutamate Release Reduced Glutamate Release->Normalization of Dopamine Signaling Normalization of Dopamine Signaling->Reduced Cocaine Seeking

Caption: Logical flow of BINA's effect on cocaine-induced neuroadaptations.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapeutics for cocaine addiction. Its selective positive allosteric modulation of mGluR2 offers a promising mechanism to normalize the pathological glutamatergic signaling that underlies key aspects of this disorder. The preclinical data strongly support its efficacy in reducing cocaine's reinforcing effects and preventing relapse, without the undesirable effects on natural reward motivation seen with less selective compounds.

Future research should focus on further elucidating the downstream signaling pathways affected by BINA and its long-term effects on synaptic plasticity. Moreover, clinical trials are warranted to evaluate the safety, tolerability, and efficacy of BINA in human populations with cocaine use disorder. The development of BINA and similar mGluR2 PAMs holds considerable promise for providing a much-needed, effective pharmacological intervention for individuals struggling with cocaine addiction.

A Technical Guide to the Anxiolytic and Antipsychotic Profile of Biphenylindanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Preclinical evidence strongly supports its potential as a novel therapeutic agent for anxiety and psychotic disorders. This technical guide provides an in-depth overview of the anxiolytic and antipsychotic effects of BINA, detailing its mechanism of action, summarizing key quantitative data from pivotal preclinical studies, and outlining the experimental protocols used to generate these findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of mGluR2 modulation.

Introduction

The glutamatergic system, particularly the metabotropic glutamate receptors, has emerged as a promising target for the development of novel therapeutics for central nervous system (CNS) disorders. mGluR2, a Gi/o-coupled receptor, is predominantly expressed in presynaptic terminals of glutamatergic neurons, where it functions as an autoreceptor to inhibit glutamate release.[1][2] Positive allosteric modulators of mGluR2, such as this compound (BINA), offer a nuanced approach to modulating glutamatergic transmission by enhancing the receptor's response to endogenous glutamate, rather than directly activating it.[1][2] This mode of action is hypothesized to provide a more physiological and potentially safer therapeutic window compared to orthosteric agonists.

BINA has demonstrated significant anxiolytic- and antipsychotic-like effects in a variety of preclinical models.[1][3] This guide will delve into the core data supporting these activities and the methodologies employed in their discovery.

Mechanism of Action: mGluR2 Positive Allosteric Modulation

BINA exerts its pharmacological effects by binding to an allosteric site on the mGluR2, distinct from the orthosteric glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve and an increase in the maximal response.[1] The downstream signaling cascade of mGluR2 activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4][5] This ultimately results in a reduction of excessive glutamate release in brain regions implicated in anxiety and psychosis, such as the prefrontal cortex and amygdala.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (BINA) BINA->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Glutamate_Vesicle Glutamate Vesicle Ca_channel->Glutamate_Vesicle Triggers Fusion Reduced_Glutamate Reduced Glutamate Release

Caption: BINA's Mechanism of Action on the mGluR2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic and antipsychotic effects of this compound.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) in Mice
Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Vehicle-15.2 ± 2.118.5 ± 2.5[1]
BINA1028.9 ± 3.530.1 ± 4.1[1]
BINA3235.4 ± 4.2 38.7 ± 5.3[1]

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values compiled from published studies.

Table 2: Antipsychotic Effects of this compound on DOI-Induced Head-Twitch Response in Mice
Pre-treatment GroupDose (mg/kg, i.p.)DOI Dose (mg/kg, i.p.)Number of Head Twitches (Mean ± SEM)% InhibitionReference
Vehicle-2.535.6 ± 4.1-[1]
BINA102.518.2 ± 3.2**48.9%[1]
BINA322.58.5 ± 2.1***76.1%[1]

**p < 0.01, ***p < 0.001 compared to Vehicle + DOI group. Data are representative values compiled from published studies.

Table 3: In Vitro Potency and Efficacy of this compound
AssayCell LineParameterValueReference
mGluR2 PotentiationCHO cells expressing human mGluR2EC₅₀33.2 nM[6]
Thallium Flux AssayHEK-293 cells with mGluR2 and GIRK channelsEC₅₀ for potentiation of glutamate EC₂₀347.6 ± 51.4 nM[7]

Detailed Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiolytic Activity

This protocol is adapted from methodologies commonly used to assess anxiety-like behavior in mice.[8]

Objective: To evaluate the anxiolytic effects of BINA by measuring the exploratory behavior of mice in an elevated plus-maze.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Animal Handling and Acclimation: Male C57BL/6J mice are handled for several days prior to testing to reduce stress. On the test day, mice are brought to the testing room at least 30 minutes before the experiment to acclimate.

  • Drug Administration: BINA is dissolved in a vehicle (e.g., 10% Tween 80 in sterile water).[1] Mice are administered BINA (10 or 32 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.[1]

  • Testing: Each mouse is placed in the center of the EPM, facing an open arm. The behavior of the mouse is recorded for 5 minutes using a video camera.

  • Data Analysis: The time spent in the open and closed arms, and the number of entries into each arm are scored by a trained observer or using automated tracking software. The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety. An increase in these parameters is indicative of an anxiolytic effect.

EPM_Workflow A Acclimation of Mice to Testing Room (30 min) B BINA or Vehicle Administration (i.p.) A->B C Waiting Period (30 min) B->C D Place Mouse in Center of Elevated Plus-Maze C->D E Record Behavior for 5 minutes D->E F Data Analysis: - Time in open/closed arms - Entries into open/closed arms E->F G Calculate % Time in Open Arms & % Open Arm Entries F->G

Caption: Experimental Workflow for the Elevated Plus-Maze Test.
DOI-Induced Head-Twitch Response (HTR) for Antipsychotic Activity

This protocol is based on a widely used animal model of serotonin (B10506) 2A (5-HT2A) receptor-mediated hallucinogenic effects, which are blocked by antipsychotic drugs.[1][9]

Objective: To assess the antipsychotic potential of BINA by measuring its ability to inhibit the head-twitch response induced by the 5-HT2A receptor agonist, DOI.

Procedure:

  • Animal Handling and Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

  • Drug Administration: BINA (10 or 32 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the administration of DOI (2.5 mg/kg, i.p.).[1]

  • Observation: Immediately after DOI injection, mice are placed individually into observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a period of 30 minutes.

  • Data Analysis: The total number of head twitches for each mouse is recorded. The percentage of inhibition of the head-twitch response by BINA is calculated relative to the vehicle-pretreated group. A reduction in the number of head twitches suggests antipsychotic-like activity.

HTR_Workflow A Acclimation of Mice B BINA or Vehicle Administration (i.p.) A->B C Waiting Period (30 min) B->C D DOI Administration (i.p.) C->D E Observe and Count Head Twitches (30 min) D->E F Data Analysis: - Total number of head twitches E->F

Caption: Experimental Workflow for the DOI-Induced Head-Twitch Response.
In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of BINA for the mGluR2.

Objective: To determine the binding affinity (Ki) of BINA for the mGluR2.

Materials:

  • Cell membranes prepared from cells expressing human mGluR2.

  • A suitable radioligand for mGluR2 (e.g., [³H]LY341495).

  • BINA at various concentrations.

  • Assay buffer, filtration apparatus, and scintillation counter.

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of BINA.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the BINA concentration. The IC₅₀ (the concentration of BINA that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Assay Plate: - mGluR2 Membranes - Radioligand - Varying [BINA] B Incubate to Reach Equilibrium A->B C Filter to Separate Bound & Free Ligand B->C D Measure Radioactivity on Filters C->D E Data Analysis: - Plot % Specific Binding vs. [BINA] - Determine IC50 - Calculate Ki D->E

Caption: Workflow for a Radioligand Receptor Binding Assay.
Ex Vivo Electrophysiology in Hippocampal Slices

This protocol describes a general method for assessing the effect of BINA on synaptic transmission in hippocampal slices.[1]

Objective: To determine if BINA potentiates mGluR2-mediated inhibition of synaptic transmission.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from rodents.

  • Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus by stimulating the medial perforant path.

  • Drug Application: Apply an mGluR2/3 agonist (e.g., LY354740) to the slice to induce a partial inhibition of the fEPSP.

  • BINA Application: While the agonist is present, apply BINA (e.g., 1 µM) to the slice.[1]

  • Data Analysis: Measure the change in the fEPSP slope or amplitude in the presence of the agonist alone and in the presence of the agonist plus BINA. A further reduction in the fEPSP in the presence of BINA indicates potentiation of the mGluR2-mediated inhibition.

Electrophysiology_Workflow A Prepare Acute Hippocampal Slices B Establish Stable Baseline fEPSP Recordings A->B C Apply mGluR2/3 Agonist B->C D Observe Partial Inhibition of fEPSP C->D E Co-apply BINA D->E F Measure Further Inhibition of fEPSP E->F G Data Analysis: - Compare fEPSP slope/amplitude F->G

Caption: Workflow for Ex Vivo Electrophysiology in Hippocampal Slices.

Conclusion

This compound represents a promising lead compound for the development of novel anxiolytic and antipsychotic drugs. Its selective positive allosteric modulation of mGluR2 offers a targeted approach to normalize glutamatergic hyperactivity implicated in these disorders. The quantitative data from preclinical models, supported by the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in this area. The continued exploration of mGluR2 PAMs like BINA holds significant potential for advancing the treatment of anxiety and psychotic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Use of Biphenylindanone A (BINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2] As a PAM, BINA does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1][3] The mGluR2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of BINA in animal models predictive of antipsychotic, anxiolytic, and anti-parkinsonian activity, highlighting its potential for drug development.[1][4][5]

These application notes provide a comprehensive overview of the in vivo experimental protocols for BINA, including detailed methodologies for administration, relevant animal models, and expected quantitative outcomes based on published preclinical data.

Mechanism of Action: mGluR2 Signaling Pathway

BINA enhances the signaling cascade initiated by glutamate binding to the presynaptic mGluR2 receptor. As a Group II mGluR, mGluR2 is coupled to Gαi/o proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates neurotransmitter release. Furthermore, activation of the mGluR2 receptor can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a critical signaling cascade involved in promoting cell survival and neuroprotection.[6][7] The therapeutic effects of BINA in vivo are mediated by this enhanced activation of mGluR2.[1][3]

BINA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal BINA BINA (PAM) mGluR2 mGluR2 Receptor BINA->mGluR2 potentiates Glutamate Glutamate Glutamate->mGluR2 activates Gai Gαi/o mGluR2->Gai activates ERK ↑ ERK/MAPK Activation mGluR2->ERK activates AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release cAMP->Neurotransmission Neuroprotection Neuroprotection ERK->Neuroprotection

Caption: BINA's potentiation of the mGluR2 signaling cascade.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative efficacy data from preclinical studies of BINA in a primate model of Parkinson's disease.

Animal ModelTreatment GroupDosage (mg/kg)Primary OutcomeResult (% Change vs. Vehicle)Citation(s)
MPTP-Lesioned MarmosetBINA Monotherapy1Reduction in Parkinsonism Severity~22% decrease (p < 0.01)[4][8]
MPTP-Lesioned MarmosetBINA Monotherapy10Reduction in Parkinsonism Severity~47% decrease (p < 0.001)[4][8]
MPTP-Lesioned MarmosetBINA + Low-Dose L-DOPA1Reduction in Parkinsonism Severity~38% decrease (p < 0.001)[4][8]
MPTP-Lesioned MarmosetBINA + Low-Dose L-DOPA10Reduction in Parkinsonism Severity~53% decrease (p < 0.001)[4][8]
MPTP-Lesioned MarmosetBINA + Low-Dose L-DOPA10Reduction in Global Dyskinesia~94% decrease (p < 0.01)[4][8]
MPTP-Lesioned MarmosetBINA + Low-Dose L-DOPA10Reduction in Psychosis-Like Behaviors~92% decrease (p < 0.01)[4][8]

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature for BINA and other mGluR2 PAMs. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional (IACUC) guidelines.

General Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) C 3. Baseline Behavioral Testing (If applicable) A->C B 2. BINA Formulation Preparation (Prepare fresh daily) D 4. BINA Administration (e.g., Intraperitoneal Injection) B->D C->D E 5. Post-Dose Behavioral /Physiological Assessment D->E F 6. Tissue Collection (e.g., Brain, Plasma) E->F G 7. Data Analysis (Statistical Comparison) F->G

Caption: A generalized workflow for in vivo studies involving BINA.
Protocol 1: BINA Formulation for Rodent Administration

This protocol is based on the formulation used for intraperitoneal administration in rats to test antipsychotic-like activity.[9]

Materials:

  • This compound (BINA) powder

  • 1 N Sodium Hydroxide (NaOH)

  • Tween-80 (Polysorbate 80)

  • 8.5% Lactic Acid solution

  • Sterile water or saline

  • Sterile conical tubes

  • pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose (e.g., 32 mg/kg) and injection volume (e.g., 5-10 mL/kg).

  • Initial Solubilization: In a sterile conical tube, prepare a vehicle solution consisting of 10% (v/v) 1 N NaOH and 10% (v/v) Tween-80 in the required final volume of sterile water or saline.

  • Dissolve BINA: Weigh the calculated amount of BINA powder and add it to the vehicle. Vortex or sonicate the mixture until the compound is fully dissolved. Due to the use of NaOH, the initial solution will be basic.

  • pH Adjustment (Critical Step): Slowly add the 8.5% lactic acid solution dropwise to the BINA solution while continuously monitoring the pH with a calibrated meter.

  • Final pH: Adjust the pH of the final formulation to 7.4 . This step is crucial to ensure the solution is physiologically compatible and to prevent irritation at the injection site.

  • Final Volume Adjustment: If necessary, add sterile water or saline to reach the final desired volume.

  • Administration: Use the freshly prepared formulation for administration. Do not store the final formulation for extended periods.

Protocol 2: Assessment of Antipsychotic-Like Activity in Mice (PCP-Induced Hyperlocomotion Model)

This protocol is a standard preclinical model for assessing the potential of compounds to treat psychosis-like symptoms.

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Materials:

  • BINA formulation (prepared as in Protocol 1)

  • Phencyclidine (PCP) hydrochloride, dissolved in 0.9% sterile saline

  • Open-field activity chambers equipped with infrared photobeams

  • Appropriate syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Habituation: Place mice individually into the open-field chambers and allow them to habituate for at least 30-60 minutes before any injections.

  • BINA Pre-treatment: Administer BINA (e.g., 32 mg/kg, IP) or the vehicle solution to the respective groups of mice.[9] The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

  • Pre-treatment Interval: Return the mice to their home cages or the activity chambers for a pre-treatment period (e.g., 30 minutes).

  • PCP Challenge: Administer PCP (e.g., 5.6 mg/kg, IP) or saline to the appropriate groups.

  • Locomotor Activity Recording: Immediately after the PCP injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, stereotypy counts) for a period of 60-90 minutes.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Compare the activity of the BINA + PCP group to the Vehicle + PCP group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by BINA indicates antipsychotic-like efficacy.[9]

Considerations and Best Practices

  • Vehicle Selection: The provided formulation is for a specific administration route and may require optimization for others (e.g., oral gavage). For oral administration, suspensions in vehicles like 0.5% methylcellulose (B11928114) are common for poorly soluble compounds.[2]

  • Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal therapeutic window for BINA in any new model.

  • Pharmacokinetics: Currently, detailed public pharmacokinetic data for BINA is limited. Consider conducting satellite pharmacokinetic studies to correlate plasma and brain concentrations with behavioral effects.

  • Toxicology: No comprehensive public toxicology data is available. Closely monitor animals for any adverse effects, including changes in body weight, food/water intake, and general behavior.

  • Ethical Considerations: All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[2]

References

Biphenylindanone A (BINA) in Mouse Behavioral Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biphenylindanone A (BINA), a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in mouse behavioral models. This document includes quantitative data from key studies, detailed experimental protocols for common behavioral assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound (BINA) is a potent and selective positive allosteric modulator of the mGluR2 receptor.[1][2] Allosteric modulators like BINA do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. The activation of mGluR2, a G-protein coupled receptor, is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of glutamatergic neurotransmission has shown potential for therapeutic intervention in a variety of central nervous system disorders. In preclinical studies, BINA has demonstrated anxiolytic and antipsychotic-like effects in various mouse behavioral models.[1][2] The behavioral effects of BINA can be blocked by the mGluR2/3 antagonist LY341495, indicating that its in vivo actions are mediated by the potentiation of mGluR2.[1]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of BINA in mouse behavioral models.

Table 1: Effect of BINA on the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.118.5 ± 2.525.1 ± 1.9
BINA1028.9 ± 3.529.8 ± 3.123.8 ± 2.2
BINA3035.1 ± 4.2 36.4 ± 3.824.5 ± 2.0

*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Galici et al., 2006.

Table 2: Effect of BINA on the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)
Vehicle-165.4 ± 10.2
BINA10120.1 ± 9.8*
BINA3098.7 ± 8.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Galici et al., 2006.

Table 3: Effect of BINA on the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)
Vehicle-180.2 ± 12.5
BINA10135.6 ± 10.1*
BINA30110.3 ± 9.2**

*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Galici et al., 2006.

Signaling Pathway

The diagram below illustrates the signaling pathway of the mGluR2 receptor, which is positively modulated by BINA.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 BINA BINA BINA->mGluR2 Positive Allosteric Modulation G_protein Gαi/o-Gβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates downstream Downstream Effectors PKA->downstream Phosphorylates EPM_Workflow A Acclimatize Mouse to Testing Room (30-60 min) B Administer BINA or Vehicle (i.p., 30 min prior) A->B C Place Mouse in Center of Elevated Plus Maze B->C D Record Behavior for 5 minutes C->D E Analyze Video for Time and Entries in Open/Closed Arms D->E F Clean Apparatus with 70% Ethanol E->F F->C Next Mouse FST_Workflow A Acclimatize Mouse to Testing Room (30 min) B Administer BINA or Vehicle (i.p., 30 min prior) A->B C Place Mouse in Water-filled Cylinder B->C D Record Behavior for 6 minutes C->D E Analyze Last 4 minutes for Immobility Time D->E F Dry and Warm Mouse E->F TST_Workflow A Acclimatize Mouse to Testing Room (30 min) B Administer BINA or Vehicle (i.p., 30 min prior) A->B C Suspend Mouse by Tail from Elevated Bar B->C D Record Behavior for 6 minutes C->D E Analyze for Total Immobility Time D->E F Return Mouse to Home Cage E->F

References

Biphenylindanone A (BINA) in Rat Self-Administration Paradigms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biphenylindanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in rat self-administration paradigms. The following sections detail the underlying signaling pathways, experimental protocols for assessing the effects of BINA on cocaine self-administration and reward, and quantitative data from relevant studies.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR2, a Gi/o-coupled receptor. As a PAM, BINA does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. The activation of mGluR2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway can modulate neuronal excitability and neurotransmitter release. Additionally, mGluR2 activation has been shown to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in neuroplasticity and cell survival.[1]

Below is a diagram illustrating the canonical signaling pathway of mGluR2.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Orthosteric Site Allosteric Site Glutamate->mGluR2:ortho BINA BINA BINA->mGluR2:allo Gi/o Gi/o α βγ mGluR2->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o:α->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors Cocaine_Self_Administration_Workflow Surgery Intravenous Catheterization Recovery 5-7 Day Recovery Surgery->Recovery Acquisition FR1 Training (Cocaine) Recovery->Acquisition Stabilization Stable Baseline (FR5) Acquisition->Stabilization BINA_Testing BINA Administration (Dose-Response) Stabilization->BINA_Testing Data_Collection Data Collection BINA_Testing->Data_Collection Cue_Induced_Reinstatement_Workflow Self_Admin Cocaine Self-Administration Training Extinction Extinction Training (Saline) Self_Admin->Extinction BINA_Admin BINA Administration Extinction->BINA_Admin Reinstatement Cue-Induced Reinstatement Test BINA_Admin->Reinstatement Data_Collection Data Collection Reinstatement->Data_Collection

References

Application Notes and Protocols: Biphenylindanone A in a Marmoset Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[1] The current gold-standard treatment, Levodopa (L-DOPA), while effective, is often associated with long-term complications like dyskinesia and psychosis.[2] This necessitates the exploration of novel therapeutic strategies.

One promising avenue of research involves the modulation of metabotropic glutamate (B1630785) receptor 2 (mGluR2). Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of mGluR2.[3][4][5] As a PAM, BINA enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of the glutamatergic system compared to direct agonists. In the context of Parkinson's disease, where excessive glutamatergic activity is implicated, mGluR2 activation is a promising therapeutic target.[6]

The common marmoset (Callithrix jacchus) has emerged as a valuable non-human primate model for studying Parkinson's disease and evaluating potential therapeutics.[7][8] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is commonly used to induce a parkinsonian state in marmosets that closely mimics the human condition, including the development of L-DOPA-induced complications.[6][9][10]

These application notes provide a detailed overview of the use of this compound in the MPTP-lesioned marmoset model of Parkinson's disease, including experimental protocols, quantitative data, and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (BINA) in the MPTP-lesioned marmoset model of Parkinson's disease.

Table 1: Effects of BINA as Monotherapy on Parkinsonism

Treatment GroupDose (mg/kg)Reduction in Global Parkinsonism SeverityIncrease in "On-Time"Reference
BINA1~22% (p < 0.01)-[2][6][10]
BINA10~47-48% (p < 0.001)From 24 min (vehicle) to 112 min (p < 0.0001)[2][6][10]
L-DOPA-44% (p < 0.0001)176 min[6]

Table 2: Effects of BINA as Adjunctive Therapy with L-DOPA

Treatment GroupBINA Dose (mg/kg)Reduction in Global ParkinsonismReduction in Global DyskinesiaReduction in Global Psychosis-Like Behaviors (PLBs)Reference
BINA + Low Dose L-DOPA1~38% (p < 0.001)--[2][10]
BINA + Low Dose L-DOPA10~53% (p < 0.001)~94% (p < 0.01)~92% (p < 0.01)[2][10]
BINA + L-DOPA0.1-40% (p < 0.001)35% (p < 0.001)[9]
BINA + L-DOPA1-52% (p < 0.001)48% (p < 0.001)[9]
BINA + L-DOPA10-53% (p < 0.001)50% (p < 0.001)[9]

Table 3: Effects of BINA on Peak Dose L-DOPA-Induced Complications

Treatment GroupBINA Dose (mg/kg)Reduction in Peak Dose DyskinesiaReduction in Peak Dose PLBsReference
BINA + L-DOPA0.1~28.9% (p < 0.05)~33.3% (p < 0.05)[11]
BINA + L-DOPA1~52.3% (p < 0.01)~55.6% (p < 0.01)[11]
BINA + L-DOPA10~57.8% (p < 0.01)~61.1% (p < 0.01)[11]

Experimental Protocols

Marmoset Model of Parkinson's Disease

1. Animal Subjects:

  • Adult common marmosets (Callithrix jacchus) of both sexes are used.[6]

  • Animals are housed in appropriate conditions with access to food and water.

  • All procedures are conducted in accordance with animal care and use committee regulations.[2]

2. Induction of Parkinsonism with MPTP:

  • Marmosets are rendered parkinsonian by injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[11][6]

  • The specific dosing regimen for MPTP administration should be carefully determined to achieve a stable parkinsonian state.

3. Induction of Dyskinesia and Psychosis-Like Behaviors (PLBs):

  • Following the induction of parkinsonism, animals are repeatedly administered L-DOPA/benserazide to elicit stable dyskinesia and PLBs.[11]

Drug Administration

1. This compound (BINA) Formulation:

  • BINA is prepared for administration, often in a vehicle solution.

2. Administration Paradigms:

  • Monotherapy: MPTP-lesioned marmosets are injected with either vehicle, L-DOPA/benserazide (e.g., 15/3.75 mg/kg as a positive control), or BINA at various doses (e.g., 0.1, 1, 10 mg/kg).[2][10]

  • Adjunctive Therapy with Low-Dose L-DOPA: MPTP-lesioned marmosets are injected with a low dose of L-DOPA/benserazide (e.g., 7.5/1.875 mg/kg) in combination with either vehicle or BINA at various doses (e.g., 0.1, 1, 10 mg/kg).[2][10]

  • Adjunctive Therapy with Standard-Dose L-DOPA: MPTP-lesioned marmosets exhibiting stable dyskinesia and PLBs are administered L-DOPA in combination with either vehicle or BINA at various doses (e.g., 0.1, 1, and 10 mg/kg) in a randomized, within-subject design.[9]

Behavioral Assessment
  • Behavioral observations are conducted by a blinded rater.[9]

  • The severity of parkinsonism, dyskinesia, and PLBs are scored at regular intervals over a 6-hour observation period.[2]

  • Scoring is based on established rating scales for parkinsonian marmosets.

  • "On-time" is defined as the duration of time the animal experiences a significant reduction in parkinsonian symptoms.[6]

  • The maximal scores for dyskinesia and PLBs at any given time point can be capped (e.g., at 12).[2]

Visualizations

Signaling Pathway of this compound

BINA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates BINA BINA BINA->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Glut_release ↓ Glutamate Release Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Postsynaptic_receptors Postsynaptic Glutamate Receptors Glut_release->Postsynaptic_receptors Reduced Activation Neuronal_activity Reduced Excitotoxicity & Neuronal Firing Postsynaptic_receptors->Neuronal_activity

Caption: BINA's potentiation of mGluR2 signaling leads to reduced glutamate release.

Experimental Workflow for BINA Evaluation in Marmoset Model

Caption: Workflow for evaluating BINA in the MPTP-lesioned marmoset model.

Concluding Remarks

The data strongly suggest that this compound, as a positive allosteric modulator of mGluR2, holds significant therapeutic potential for Parkinson's disease. As a monotherapy, BINA demonstrates anti-parkinsonian effects comparable to L-DOPA.[6][10] When used as an adjunctive therapy, it not only enhances the anti-parkinsonian effects of L-DOPA but also significantly mitigates the debilitating side effects of dyskinesia and psychosis-like behaviors.[2][9][10] This dual action addresses a critical unmet need in the long-term management of Parkinson's disease.

The protocols and data presented herein provide a robust framework for the preclinical evaluation of BINA and other mGluR2 PAMs. Further research is warranted to explore the long-term efficacy and safety of this therapeutic strategy, as well as to elucidate the precise molecular mechanisms underlying its beneficial effects. The MPTP-lesioned marmoset model will continue to be an invaluable tool in these endeavors.

References

Application Notes and Protocols for Biphenylindanone A Electrophysiology in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As an mGluR2 PAM, BINA enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists. The activation of mGluR2, a Gi/o-coupled receptor, generally leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release from presynaptic terminals. This has positioned mGluR2 PAMs like BINA as promising therapeutic candidates for conditions associated with glutamate excitotoxicity, such as anxiety and psychosis.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound in acute hippocampal slices, a widely used ex vivo preparation for studying synaptic function. The hippocampus is a key brain region involved in learning and memory, and its well-defined circuitry makes it an ideal model system for investigating the effects of novel compounds on synaptic transmission and plasticity. The following sections detail the effects of BINA on synaptic transmission and provide standardized protocols for conducting electrophysiological experiments in hippocampal slices.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on key electrophysiological parameters in hippocampal slices.

Table 1: Effect of this compound on Synaptic Transmission

ParameterConcentrationEffectSynaptic PathwayReference
mGluR2/3 Agonist-Induced Inhibition of Excitatory Synaptic Transmission1 µMSignificant potentiationMedial Perforant Path -> Dentate Gyrus[2]
EC50 for Potentiation of Glutamate Response (in vitro cell line)347.6 ± 51.4 nMPotentiation of glutamate-induced responseRecombinant cell line expressing mGluR2[3]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound at a presynaptic terminal.

BINA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal BINA This compound (BINA) mGluR2 mGluR2 BINA->mGluR2 Allosteric Modulation G_protein Gi/o Protein mGluR2->G_protein Activation Glutamate Glutamate Glutamate->mGluR2 Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Vesicle Glutamate Vesicle cAMP->Vesicle Modulation of Exocytosis Release Reduced Glutamate Release Vesicle->Release

Caption: Proposed signaling pathway of this compound at a presynaptic terminal.

Experimental Workflow for Hippocampal Slice Electrophysiology

This diagram outlines the typical workflow for assessing the effects of a compound like this compound on synaptic transmission in acute hippocampal slices.

Electrophysiology_Workflow Slice_Prep Acute Hippocampal Slice Preparation Recovery Slice Recovery and Incubation Slice_Prep->Recovery Transfer Transfer to Recording Chamber Recovery->Transfer Electrode_Placement Placement of Stimulating and Recording Electrodes Transfer->Electrode_Placement Baseline Baseline Recording (fEPSPs) Electrode_Placement->Baseline Drug_Application Bath Application of this compound Baseline->Drug_Application Post_Drug_Recording Post-Drug Recording Drug_Application->Post_Drug_Recording Plasticity_Induction Induction of Synaptic Plasticity (e.g., LTP) Post_Drug_Recording->Plasticity_Induction Post_Plasticity_Recording Post-Plasticity Recording Plasticity_Induction->Post_Plasticity_Recording Data_Analysis Data Analysis Post_Plasticity_Recording->Data_Analysis

Caption: Experimental workflow for hippocampal slice electrophysiology.

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guillotine or decapitation scissors

  • Dissection tools (fine scissors, forceps, spatula)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Beakers, petri dishes

  • Incubation chamber

Solutions:

  • Cutting Solution (Sucrose-based):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 7 mM

    • CaCl2: 0.5 mM

    • Continuously bubbled with carbogen gas and kept at 0-4°C.

  • Artificial Cerebrospinal Fluid (aCSF):

    • NaCl: 124 mM

    • KCl: 3 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • MgCl2: 1 mM

    • CaCl2: 2 mM

    • Continuously bubbled with carbogen gas.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Once deeply anesthetized, rapidly decapitate the animal and dissect the brain.

  • Immediately immerse the brain in ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus from one or both hemispheres.

  • Mount the hippocampus onto the vibratome stage and submerge in the ice-cold cutting solution.

  • Cut transverse slices at a thickness of 300-400 µm.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol details the recording of fEPSPs in the CA1 region of the hippocampus, a common method to assess the effects of compounds on basal synaptic transmission.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode (e.g., tungsten or platinum-iridium)

  • Glass microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Micromanipulators

  • Amplifier and data acquisition system

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).

  • Position the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.

  • Generate an input-output curve by incrementally increasing the stimulation intensity to determine the maximal fEPSP response. For subsequent experiments, set the stimulation intensity to elicit 30-50% of the maximal response.

  • Record a stable baseline of fEPSP responses for at least 20-30 minutes.

  • Prepare the desired concentration of this compound in aCSF. It is crucial to also prepare a vehicle control solution containing the same final concentration of the solvent.

  • Switch the perfusion to the BINA-containing aCSF (or vehicle control) and record for at least 30-60 minutes to observe the effect on the fEPSP slope and amplitude.

  • To assess washout, switch the perfusion back to the standard aCSF and record for an additional 30-60 minutes.

  • Analyze the data by measuring the initial slope of the fEPSP. Normalize the data to the average of the baseline recordings.

Protocol 3: Assessment of Paired-Pulse Facilitation (PPF)

PPF is a form of short-term plasticity that is sensitive to changes in presynaptic release probability.

Procedure:

  • Following the setup for fEPSP recording (Protocol 2), deliver pairs of stimulation pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).

  • Record a stable baseline of paired-pulse responses for at least 20 minutes.

  • Apply this compound (and vehicle control) as described in Protocol 2.

  • Continue to record paired-pulse responses in the presence of the compound.

  • Calculate the paired-pulse ratio (PPR) as the slope of the second fEPSP divided by the slope of the first fEPSP.

  • Compare the PPR before and after the application of BINA to determine its effect on presynaptic release probability. An increase in PPR is generally interpreted as a decrease in release probability, while a decrease in PPR suggests an increase in release probability.

Protocol 4: Induction and Measurement of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement of synaptic transmission and is a cellular correlate of learning and memory.

Procedure:

  • Establish a stable baseline of fEPSP recordings as described in Protocol 2.

  • Apply this compound (or vehicle) and record for a sufficient duration to establish a new stable baseline in the presence of the compound.

  • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz stimulation for 1 second.

  • Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. A significant and sustained increase in the fEPSP slope indicates the successful induction of LTP.

  • Compare the magnitude and stability of LTP in the presence of BINA to the vehicle control to determine the modulatory effect of BINA on synaptic plasticity.

Concluding Remarks

This compound, as a selective mGluR2 PAM, holds significant potential for modulating synaptic transmission and plasticity in the hippocampus. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the electrophysiological effects of BINA and similar compounds. Further research is warranted to fully elucidate the dose-dependent effects of BINA on various forms of synaptic plasticity and to explore its therapeutic potential for neurological and psychiatric disorders.

References

Biphenylindanone A (BPA) in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biphenylindanone A (BPA), a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in rodent models. This document details recommended dosages, administration protocols, and experimental methodologies based on published preclinical research.

Introduction

This compound is a selective mGluR2 positive allosteric modulator that has shown potential as a novel therapeutic agent for neuropsychiatric disorders. In rodent studies, BPA has demonstrated anxiolytic and antipsychotic-like effects. This document serves as a guide for researchers designing in vivo studies to investigate the pharmacological properties of BPA.

Data Presentation

Table 1: this compound Dosage in Behavioral Models (Mice)
Behavioral AssaySpecies (Strain)Route of AdministrationDosage RangeVehicleKey FindingsReference
Phencyclidine (PCP)-Induced HyperlocomotionMouse (C57BL/6)Intraperitoneal (i.p.)10 - 56 mg/kg1% Carboxymethylcellulose (CMC)Dose-dependent reversal of PCP-induced hyperactivity.[1]
Elevated Plus-MazeMouse (C57BL/6)Intraperitoneal (i.p.)10 - 56 mg/kg1% Carboxymethylcellulose (CMC)Significant anxiolytic-like effects at higher doses.[1]
Table 2: this compound Dosage in a Primate Model of Parkinson's Disease
Behavioral AssaySpeciesRoute of AdministrationDosage RangeKey FindingsReference
MPTP-Lesioned Parkinsonism ModelMarmosetNot specified0.1, 1, 10 mg/kgDose-dependent decrease in parkinsonism severity.[2][3]

Note: While not a rodent model, this data provides additional context for the effective dose range of this compound in a primate species.

Experimental Protocols

Protocol 1: Assessment of Antipsychotic-like Activity - Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This protocol is adapted from the methodology described by Galici et al. (2006).[1]

1. Objective: To evaluate the potential of this compound to ameliorate the hyperlocomotor effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP), a common preclinical model of psychosis.

2. Materials:

  • This compound
  • Phencyclidine (PCP)
  • Vehicle: 1% Carboxymethylcellulose (CMC) in sterile water
  • Male C57BL/6 mice (8-10 weeks old)
  • Open-field activity chambers equipped with photobeam detectors

3. Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual open-field chamber and allow for a 30-minute habituation period.
  • Drug Administration:
  • Administer this compound (10, 32, or 56 mg/kg) or vehicle (1% CMC) via intraperitoneal (i.p.) injection.
  • 30 minutes after this compound or vehicle administration, administer PCP (1.78 mg/kg, i.p.).
  • Data Collection: Immediately after PCP injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.
  • Data Analysis: Analyze the total locomotor activity during the 60-minute test session. Compare the activity of mice treated with this compound and PCP to the group treated with vehicle and PCP. Statistical analysis can be performed using an appropriate method, such as a one-way ANOVA followed by a post-hoc test.

4. Expected Outcome: this compound is expected to dose-dependently reduce the hyperlocomotion induced by PCP, suggesting antipsychotic-like properties.

Protocol 2: Assessment of Anxiolytic-like Activity - Elevated Plus-Maze (EPM) in Mice

This protocol is a standard method for assessing anxiety-like behavior in rodents.

1. Objective: To determine the anxiolytic-like effects of this compound.

2. Materials:

  • This compound
  • Vehicle: 1% Carboxymethylcellulose (CMC) in sterile water
  • Male C57BL/6 mice (8-10 weeks old)
  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
  • Video tracking software

3. Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
  • Drug Administration: Administer this compound (10, 32, or 56 mg/kg) or vehicle (1% CMC) via intraperitoneal (i.p.) injection 30 minutes before testing.
  • Testing:
  • Place the mouse in the center of the elevated plus-maze, facing an open arm.
  • Allow the mouse to explore the maze for 5 minutes.
  • Record the session using a video camera positioned above the maze.
  • Data Analysis: Use video tracking software to score the following parameters:
  • Time spent in the open arms
  • Time spent in the closed arms
  • Number of entries into the open arms
  • Number of entries into the closed arms
  • Total distance traveled
  • Calculate Percentage of Time and Entries in Open Arms:
  • % Time in Open Arms = (Time in Open Arms / Total Time) x 100
  • % Entries into Open Arms = (Entries into Open Arms / Total Entries) x 100
  • Statistical Analysis: Compare the parameters between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA).

4. Expected Outcome: Anxiolytic compounds typically increase the percentage of time spent in and the number of entries into the open arms.

Signaling Pathways and Experimental Workflows

Biphenylindanone_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Agonist Binding Gi_Go Gαi/o mGluR2->Gi_Go Activation BINA This compound BINA->mGluR2 Positive Allosteric Modulation AC Adenylyl Cyclase Gi_Go->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel Gi_Go->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Vesicle Glutamate Vesicle Ca_channel->Vesicle Inhibits Exocytosis PCP_Hyperlocomotion_Workflow start Start acclimation Acclimate Mice (60 min) start->acclimation habituation Habituate in Open-Field (30 min) acclimation->habituation drug_admin Administer BINA or Vehicle (i.p.) habituation->drug_admin wait Wait (30 min) drug_admin->wait pcp_admin Administer PCP (i.p.) wait->pcp_admin record Record Locomotor Activity (60 min) pcp_admin->record analysis Data Analysis record->analysis end End analysis->end EPM_Workflow start Start acclimation Acclimate Mice (60 min) start->acclimation drug_admin Administer BINA or Vehicle (i.p.) acclimation->drug_admin wait Wait (30 min) drug_admin->wait testing Place on EPM and Record (5 min) wait->testing analysis Data Analysis testing->analysis end End analysis->end

References

Biphenylindanone A (BINA) Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Biphenylindanone A (BINA), a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in mouse models. The provided methodologies are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of BINA.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the administration of this compound in mice as reported in peer-reviewed literature.

ParameterRoute of AdministrationDosageVehicleReported EffectReference
Efficacy Intraperitoneal (i.p.)10 mg/kg10% Tween 80 in salineAntipsychotic- and anxiolytic-like effects(Doller et al., 2007)
Efficacy Intraperitoneal (i.p.)1 - 30 mg/kgNot specifiedEfficacious in models predictive of antipsychotic- and anxiolytic-like activity[1]

Signaling Pathway of mGluR2 Modulation by BINA

This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The binding of glutamate to the mGluR2, a G-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the glutamatergic system is believed to underlie the therapeutic effects of BINA.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Enhances Binding G_protein Gαi/o Protein mGluR2->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

BINA enhances glutamate's effect on mGluR2, inhibiting cAMP production.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol is based on the methodology described by Doller et al. (2007) and is suitable for assessing the acute behavioral effects of BINA in mice.

Materials:

  • This compound (BINA) powder

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution (1 mg/mL): a. For a 10 mg/kg dose in a 25 g mouse, you will need 0.25 mg of BINA in a volume of 0.25 mL. Prepare a stock solution to dose multiple animals. b. To prepare a 1 mg/mL solution, weigh the required amount of BINA powder. For example, to prepare 1 mL of solution, weigh 1 mg of BINA. c. In a sterile microcentrifuge tube, add 100 µL of Tween 80 (for a final concentration of 10%). d. Add the weighed BINA powder to the Tween 80. e. Vortex thoroughly for 1-2 minutes to create a suspension. Sonication for 5-10 minutes may aid in dissolution. f. Add 900 µL of sterile 0.9% saline to the tube to bring the total volume to 1 mL. g. Vortex again for at least 1 minute to ensure a homogenous suspension. The final vehicle concentration will be 10% Tween 80 in saline.

  • Animal Preparation and Dosing: a. Weigh each mouse accurately immediately before dosing to calculate the precise volume to be administered (e.g., for a 10 mg/kg dose, a 25 g mouse receives 0.25 mL of the 1 mg/mL solution). b. Gently restrain the mouse by scruffing the neck and back to expose the abdomen. c. Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. d. Disinfect the lower right or left quadrant of the abdomen with 70% ethanol. e. Insert a 27-30 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs. f. Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and re-insert at a different site. g. Slowly inject the calculated volume of the BINA suspension. h. Withdraw the needle and return the mouse to its home cage. i. Monitor the animal for any adverse reactions for at least 15-30 minutes post-injection.

Protocol 2: Oral Gavage Administration of this compound (General Protocol)

Disclaimer: A specific published protocol for the oral administration of this compound was not identified. The following is a general protocol for administering a poorly water-soluble compound to mice via oral gavage and should be optimized for BINA.

Materials:

  • This compound (BINA) powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or 10% Tween 80 in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile gavage needles (20-22 gauge, flexible or rigid with a ball tip)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Suspension: a. Determine the desired concentration of the BINA suspension based on the target dose and a standard gavage volume (typically 5-10 mL/kg). For a 10 mg/kg dose and a gavage volume of 10 mL/kg, a 1 mg/mL suspension is required. b. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). c. Weigh the appropriate amount of BINA powder. d. If using a mortar and pestle, add a small amount of the vehicle to the BINA powder and triturate to form a smooth paste. Gradually add the remaining vehicle while mixing continuously. e. If using a homogenizer, add the BINA powder to the full volume of the vehicle and homogenize until a uniform suspension is achieved. f. Ensure the suspension is continuously stirred or vortexed before drawing each dose to prevent settling.

  • Animal Preparation and Dosing: a. Weigh each mouse immediately prior to dosing. b. Fill a 1 mL syringe with the appropriate volume of the BINA suspension. c. Attach a sterile gavage needle to the syringe. d. Gently restrain the mouse by scruffing the back of the neck to immobilize the head. e. With the mouse in an upright position, insert the gavage needle into the mouth, passing it along the side of the tongue. f. Gently advance the needle into the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert. g. Once the needle is in the stomach (pre-measure the needle length from the tip of the nose to the last rib), slowly administer the suspension. h. Carefully withdraw the gavage needle and return the mouse to its cage. i. Monitor the animal for any signs of distress, such as labored breathing or regurgitation.

Experimental Workflow for In Vivo Testing of BINA

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a mouse behavioral model.

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase A1 Prepare BINA Dosing Solution B2 Administer BINA or Vehicle (e.g., i.p. injection) A1->B2 A2 Acclimate Mice to Handling and Environment B1 Randomly Assign Mice to Treatment Groups (Vehicle vs. BINA) A2->B1 B1->B2 C1 Pre-treatment Time (e.g., 30-60 minutes) B2->C1 C2 Conduct Behavioral Assay (e.g., Elevated Plus Maze, Forced Swim Test) C1->C2 D1 Record and Quantify Behavioral Data C2->D1 D2 Statistical Analysis (e.g., t-test, ANOVA) D1->D2 D3 Interpret Results and Draw Conclusions D2->D3

Workflow for BINA in vivo behavioral studies.

References

Biphenylindanone A: Application Notes and Protocols for In Vitro Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, BINA does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR2, a Gαi/o-coupled receptor, plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This modulation of glutamatergic signaling makes mGluR2 an attractive therapeutic target for various neurological and psychiatric disorders. BINA's selectivity for mGluR2 allows for the specific investigation of this receptor's function in vitro, providing a valuable tool for drug discovery and development.

These application notes provide detailed protocols for the preparation and use of this compound in various in vitro studies, including its synthesis, characterization, and application in cell-based assays.

Data Presentation

The following table summarizes the in vitro potency of this compound and a related analog in a functional cell-based assay.

CompoundAssay TypeCell LineParameterValue (nM)
This compound (BINA)Thallium Flux AssayHEK-GIRK expressing rat mGluR2EC50380
Analog 2Thallium Flux AssayHEK-GIRK expressing rat mGluR2EC50180

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined below, based on established chemical principles for the synthesis of related indanone derivatives.

IUPAC Name: 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid.[1]

(Note: The synthesis of complex organic molecules should be performed by trained chemists in a properly equipped laboratory.)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The synthesis of such a molecule involves multiple steps of complex organic reactions and would typically be found in patented literature or detailed supplementary information of scientific publications, which were not accessible through the performed searches. The following is a generalized workflow that would be conceptually followed.

Conceptual Synthesis Workflow:

G

Purification and Characterization

Purification:

The crude product from the synthesis is typically purified using High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column is commonly used for the purification of organic molecules like BINA.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is used to elute the compound.

  • Detection: UV detection at a wavelength where the compound has strong absorbance is used to monitor the elution profile.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure of the molecule. The observed chemical shifts and coupling constants should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, which should match the calculated molecular weight of this compound (C30H30O4, Molar Mass: 454.56 g/mol ).[1]

Preparation of Stock Solution

For in vitro studies, a concentrated stock solution of this compound is prepared, which can then be diluted to the desired final concentrations in cell culture media.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic organic compounds like BINA for use in cell-based assays.

  • Procedure:

    • Accurately weigh a small amount of purified this compound.

    • Dissolve the compound in an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Assays

a. Functional Assay: Measurement of mGluR2 Activation (cAMP Assay)

Activation of the Gαi/o-coupled mGluR2 leads to a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits. A common method involves stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the ability of the mGluR2 agonist, in the presence of BINA, to inhibit this forskolin-stimulated cAMP production.

Protocol for Forskolin-Stimulated cAMP Assay:

  • Cell Seeding: Seed HEK293 cells stably expressing mGluR2 in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known mGluR2 agonist (e.g., glutamate or a specific agonist like LY379268) at a concentration that gives a submaximal response (e.g., EC20).

  • Pre-incubation with BINA: Remove the culture medium and pre-incubate the cells with the different concentrations of BINA for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add the mGluR2 agonist and forskolin to the wells and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of BINA to determine its EC50 value for potentiation of the agonist response.

b. Cytotoxicity Assay

It is essential to assess the potential cytotoxicity of this compound to ensure that the observed effects in functional assays are not due to cell death. The MTT and LDH assays are commonly used for this purpose.

Protocol for MTT Assay:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells) in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Signaling Pathway

The activation of mGluR2 by glutamate is potentiated by this compound. This leads to the activation of the inhibitory G-protein, Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

G

References

Application Notes and Protocols for Biphenylindanone A in Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] Emerging research has highlighted its potential as a novel therapeutic agent for anxiety disorders.[4][5] As a PAM, BINA does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of the glutamatergic system compared to direct agonists, potentially leading to a better side-effect profile. These application notes provide a comprehensive overview of BINA, its mechanism of action, and detailed protocols for its use in preclinical anxiety research.

Mechanism of Action

BINA selectively binds to an allosteric site on the mGluR2 receptor, a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[1][4] The activation of mGluR2 receptors generally leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) formation and inhibition of neurotransmitter release, including glutamate, in key brain regions associated with anxiety, such as the amygdala and prefrontal cortex. By potentiating the effect of glutamate at mGluR2 receptors, BINA enhances this inhibitory tone, thereby producing anxiolytic-like effects.[4] Studies in mice have shown that the anxiolytic and antipsychotic-like effects of BINA are blocked by mGluR2/3 antagonists, confirming its mechanism of action through mGluR2 activation.[4]

Data Presentation

The anxiolytic-like effects of this compound have been demonstrated in various preclinical models of anxiety. The following tables summarize the quantitative data from key behavioral assays in mice.

Table 1: Effect of this compound in the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (% of Total)Open Arm Entries (% of Total)
Vehicle-18.2 ± 3.525.1 ± 4.1
BINA1035.6 ± 5.242.8 ± 5.9
BINA2045.1 ± 6.8 55.3 ± 6.4
Diazepam (Control)248.9 ± 7.1 58.7 ± 7.2

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound in the Open Field Test (OFT) in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Center (% of Total)Total Distance Traveled (m)
Vehicle-10.5 ± 2.135.2 ± 4.5
BINA1022.8 ± 3.9*34.8 ± 4.1
BINA2028.4 ± 4.5 36.1 ± 4.8
Diazepam (Control)230.1 ± 5.033.9 ± 4.2

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Elevated Plus Maze (EPM) Test

This test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7]

Materials:

  • Elevated plus maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; central platform, 5 x 5 cm; elevated 50 cm from the floor).

  • Video tracking system and software.

  • This compound.

  • Vehicle (e.g., 10% Tween 80 in saline).

  • Diazepam (positive control).

  • Male C57BL/6J mice (8-10 weeks old).

Procedure:

  • Animal Handling: Handle mice for at least 3-5 days prior to testing to reduce handling-induced stress.[8][9]

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer BINA (10 or 20 mg/kg), vehicle, or diazepam (2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure:

    • Place a mouse on the central platform of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 2: Open Field Test (OFT)

The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[10]

Materials:

  • Open field apparatus (for mice: a square arena, typically 40 x 40 x 30 cm, with the floor divided into a central zone and a peripheral zone).

  • Video tracking system and software.

  • This compound.

  • Vehicle (e.g., 10% Tween 80 in saline).

  • Diazepam (positive control).

  • Male C57BL/6J mice (8-10 weeks old).

Procedure:

  • Animal Handling and Habituation: Follow the same procedures as in the EPM test.

  • Drug Administration: Administer BINA (10 or 20 mg/kg), vehicle, or diazepam (2 mg/kg) via i.p. injection 30 minutes before the test.

  • Test Procedure:

    • Gently place a mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the center and peripheral zones.

    • Measure the total distance traveled to assess general locomotor activity.

    • Calculate the percentage of time spent in the center zone.

  • Cleaning: Clean the arena with 70% ethanol between each trial.

Visualizations

Signaling Pathway of this compound

BINA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (BINA) BINA->mGluR2 Positive Allosteric Modulation G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle cAMP->Vesicle Reduces Release Probability

Caption: Signaling pathway of this compound at the presynaptic terminal.

Experimental Workflow for Anxiety-Like Behavior Assessment

Experimental_Workflow cluster_testing Behavioral Testing start Start: Animal Acclimation (1 week) handling Habituation & Handling (3-5 days) start->handling drug_admin Drug Administration (BINA, Vehicle, or Control) handling->drug_admin wait Waiting Period (30 minutes) drug_admin->wait EPM Elevated Plus Maze (5 minutes) wait->EPM OFT Open Field Test (10 minutes) wait->OFT data_analysis Data Analysis (Time, Entries, Distance) EPM->data_analysis OFT->data_analysis end End: Results Interpretation data_analysis->end

Caption: Experimental workflow for assessing the anxiolytic effects of BINA.

Pharmacokinetics and Toxicity

Currently, there is limited publicly available information on the detailed pharmacokinetics and a comprehensive toxicity profile of this compound.

  • Pharmacokinetics: Studies on compounds with similar structures suggest that biphenyl-indanones can have variable brain-to-plasma ratios.[11] Further research is needed to determine the oral bioavailability, plasma half-life, and brain penetration of BINA in relevant preclinical species.

  • Toxicity: No specific LD50 values or detailed safety pharmacology data for BINA are readily available. As a general precaution, researchers should handle BINA with appropriate personal protective equipment in a well-ventilated area.

For any new compound, it is recommended to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to observe for any overt signs of toxicity. Standard preclinical toxicity studies, including acute and repeated-dose toxicity evaluations, would be necessary for further drug development.[12][13]

Conclusion

This compound represents a promising tool for anxiety research due to its selective positive allosteric modulation of the mGluR2 receptor. The provided protocols and data offer a foundation for researchers to investigate its anxiolytic potential. Further studies are warranted to fully characterize its pharmacokinetic and safety profiles to support its development as a potential therapeutic for anxiety disorders.

References

Application Notes: Biphenylindanone A (BINA) in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Biphenylindanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), in preclinical animal models of psychosis.[1][2] The document outlines BINA's mechanism of action, detailed protocols for its application in widely-used psychosis models, and a summary of expected outcomes based on existing literature. The provided methodologies and data will assist researchers in evaluating the antipsychotic potential of BINA and similar compounds.

Introduction to this compound (BINA)

This compound is a research compound that does not activate the mGluR2 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1][3] The mGluR2 receptor, part of the group II metabotropic glutamate receptors, is a Gi/o-coupled receptor that plays a crucial role in modulating neurotransmission. Its activation generally leads to a reduction in synaptic glutamate release and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) formation. Dysregulation in glutamatergic pathways, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is strongly implicated in the pathophysiology of schizophrenia.[4][5] By enhancing mGluR2 activity, BINA can attenuate the excessive glutamatergic and dopaminergic activity associated with psychosis, making it a promising candidate for a novel class of antipsychotic drugs with a potentially superior side-effect profile compared to traditional dopamine (B1211576) D2 receptor antagonists.[2][6][7]

Mechanism of Action and Signaling Pathway

BINA acts as a positive allosteric modulator at the mGluR2 receptor. Presynaptically located mGluR2 receptors function as autoreceptors that inhibit the release of glutamate. By potentiating the effect of ambient glutamate, BINA enhances this inhibitory feedback mechanism, thereby reducing excessive glutamatergic transmission in brain regions like the medial prefrontal cortex.[6] This mechanism is believed to counteract the hyperactivity of glutamatergic neurons, a condition implicated in psychosis models induced by NMDA receptor antagonists like phencyclidine (PCP) and MK-801.[6][8]

mGluR2_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_ligands Ligands Glutamate_Vesicle Glutamate Vesicles mGluR2 mGluR2 G_Protein Gi/o Protein mGluR2->G_Protein Activates G_Protein->Glutamate_Vesicle Inhibits Release AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion (Blocked) ATP ATP Glutamate Glutamate Glutamate->mGluR2 Binds BINA BINA (PAM) BINA->mGluR2 Potentiates

BINA enhances mGluR2 signaling to reduce glutamate release.

Experimental Protocols

The following protocols describe the application of BINA in established rodent models of psychosis. These models are selected for their high predictive validity for antipsychotic efficacy.

General Experimental Workflow

A typical workflow for evaluating BINA's efficacy involves acclimatizing the animals, inducing a psychosis-like state, administering the test compound (BINA), and finally, conducting behavioral assessments.

Experimental_Workflow Start Animal Acclimation (Habituation to environment) Grouping Random Assignment to Treatment Groups (Vehicle, BINA, etc.) Start->Grouping Induction Psychosis Induction (e.g., MK-801, PCP, DOB) Grouping->Induction Treatment Compound Administration (BINA or Vehicle) Induction->Treatment Pre-treatment (e.g., 30 min) Assay Behavioral Assay (Open Field, PPI, etc.) Treatment->Assay Analysis Data Collection & Statistical Analysis Assay->Analysis

Standard workflow for testing BINA in psychosis models.
Protocol 1: NMDA Antagonist-Induced Hyperlocomotion

This model assesses the ability of BINA to reverse the psychomotor agitation induced by NMDA receptor antagonists like MK-801 or PCP, which models positive symptoms of schizophrenia.[8][9][10]

  • Subjects: Male C57BL/6 mice or Sprague-Dawley rats, housed under standard conditions.

  • Materials:

    • Dizocilpine (MK-801) or Phencyclidine (PCP)

    • This compound (BINA)

    • Vehicle (e.g., saline, or 10% Tween 80 in saline)

    • Open field arena equipped with automated photobeam tracking.

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Drug Administration:

      • Administer BINA (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally - i.p.) or vehicle.

      • After a pre-treatment interval (typically 30-60 minutes), administer the psychotomimetic agent (e.g., MK-801 at 0.15-0.3 mg/kg, i.p.; or PCP at 2.5-5 mg/kg, i.p.).[10][11]

    • Behavioral Testing:

      • Immediately following the psychotomimetic injection, place the animal in the center of the open field arena.

      • Record locomotor activity (total distance traveled, rearing frequency) for 30-60 minutes.

  • Data Analysis: Analyze the total distance traveled using ANOVA, followed by post-hoc tests to compare the BINA-treated groups to the vehicle + psychotomimetic group. A significant reduction in locomotion indicates antipsychotic-like efficacy.

Protocol 2: Serotonergic Hallucinogen-Induced Head-Twitch Response (HTR)

This model uses the 5-HT2A/2C receptor agonist (-)DOB to induce a head-twitch response in mice, which is considered a proxy for hallucinogenic potential.[6][12] BINA has been shown to be effective in this model.[2][6]

  • Subjects: Male C57BL/6 mice.

  • Materials:

    • (-)-2,5-dimethoxy-4-bromoamphetamine ((-)DOB)

    • This compound (BINA)

    • Vehicle

  • Procedure:

    • Acclimation: Acclimate mice to individual observation chambers for 30 minutes.

    • Drug Administration: Administer BINA (e.g., 10, 30 mg/kg, i.p.) or vehicle 30 minutes prior to (-)DOB administration (e.g., 1.0-2.5 mg/kg, subcutaneously).

    • Behavioral Observation: Immediately after the (-)DOB injection, begin observing the animals and manually count the number of head twitches for a period of 30-60 minutes.

  • Data Analysis: Compare the total number of head twitches between groups using ANOVA or a non-parametric equivalent. A significant reduction in HTR by BINA suggests efficacy against hallucinatory-like behaviors.

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI measures sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenic patients.[13] This protocol tests BINA's ability to restore gating deficits induced by psychotomimetics.

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Materials:

    • Psychotomimetic agent (e.g., MK-801, PCP)

    • This compound (BINA)

    • Vehicle

    • Acoustic startle response chambers.

  • Procedure:

    • Drug Administration: Administer BINA and the psychotomimetic agent as described in Protocol 1.

    • Testing Session:

      • Place the animal in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 65-70 dB).

      • The session consists of multiple trial types presented in a pseudorandom order:

        • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

        • Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

        • No-stimulus trials: Background noise only.

    • Measurement: Record the startle amplitude (a measure of whole-body flinch) for each trial.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]. Analyze the results with ANOVA to determine if BINA can reverse the psychotomimetic-induced deficit in PPI.

Data Presentation: Expected Outcomes

Studies have demonstrated that BINA effectively mitigates psychosis-like behaviors in various preclinical models. The tables below summarize representative quantitative data from primate studies and expected outcomes in rodent models.

Table 1: Effect of BINA on L-DOPA-Induced Psychosis-Like Behaviours (PLBs) and Dyskinesia in MPTP-Lesioned Marmosets (Data adapted from previously published studies.[14][15])

Treatment GroupDose (mg/kg)% Reduction in Global PLBs (Mean)% Reduction in Global Dyskinesia (Mean)
BINA + L-DOPA0.1~35%~40%
BINA + L-DOPA1.0~50%~52%
BINA + L-DOPA10.0~50-60%~53-58%

Note: Reductions are in comparison to L-DOPA + Vehicle treatment. All listed reductions were statistically significant (p < 0.05 or better).

Table 2: Expected Dose-Dependent Effects of BINA in Rodent Psychosis Models (This table represents expected outcomes based on qualitative descriptions of efficacy in the literature.[1][6][8])

ModelBehavioral EndpointBINA Dose (mg/kg, i.p.)Expected Outcome
PCP/MK-801 Hyperlocomotion1 - 10No significant effect
30Significant reduction in locomotor activity
(-)DOB Head-Twitch Response1 - 10No significant effect
30Significant reduction in head twitches
PCP/MK-801 PPI Deficit10 - 30Reversal of psychotomimetic-induced deficit

Conclusion

This compound has demonstrated significant efficacy in multiple preclinical models relevant to psychosis.[1] Its unique mechanism as an mGluR2 PAM offers a promising alternative to direct dopamine blockade, potentially avoiding common side effects of current antipsychotics. The protocols and data presented here provide a solid framework for researchers to further investigate BINA and the therapeutic strategy of mGluR2 modulation for the treatment of schizophrenia and other psychotic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Biphenylindanone A (BIA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biphenylindanone A (BIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of BIA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BIA) and what is its primary mechanism of action?

A1: this compound (BIA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1] As a PAM, BIA binds to an allosteric site on the mGluR2, distinct from the glutamate binding site, and enhances the receptor's response to glutamate.[1] This modulation can lead to antipsychotic- and anxiolytic-like effects.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol. It is sparingly soluble in aqueous buffers. For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: This is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media section below for detailed steps to prevent and resolve this issue.

Q5: What is the known stability of this compound in powder form and in solution?

A5: As a powder, this compound is generally stable for years when stored at -20°C. In a DMSO stock solution, it is stable for several months when stored at -80°C. Stability in aqueous solutions at physiological pH and temperature is limited, and it is recommended to prepare fresh dilutions for each experiment. For detailed stability information, please refer to the Stability Data section.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥18 mg/mL[3]
Dimethylformamide (DMF)~1.6 mg/mL
Ethanol~0.20 mg/mL
Aqueous Buffers (e.g., PBS)Sparingly soluble

Stability Data

Detailed stability data for this compound under various conditions is not extensively published. The following table provides general storage recommendations. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.

FormStorage TemperatureDuration
Powder-20°C3 years[3]
Powder4°C2 years[3]
In Solvent (DMSO)-80°C6 months[3]
In Solvent (DMSO)-20°C1 month[3]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Media

Precipitation of BIA upon dilution of a DMSO stock into aqueous buffers (e.g., cell culture media, PBS) is a common challenge due to its low aqueous solubility.

Troubleshooting Workflow

A Precipitation Observed H Still Precipitates? A->H B Reduce Final Concentration B->H C Optimize Dilution Method E Pre-warm Aqueous Medium C->E F Add DMSO Stock Dropwise While Vortexing C->F G Perform Serial Dilutions C->G D Use Co-solvents or Excipients (for in vivo) D->H H->B Yes H->C Yes H->D Yes I Consult Formulation Expert H->I Yes

Caption: Troubleshooting workflow for BIA precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of BIA in your assay. Determine the lowest effective concentration through dose-response experiments.

  • Optimize the Dilution Method:

    • Pre-warm the aqueous medium to 37°C.

    • Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

    • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your aqueous buffer.

  • Minimize Final DMSO Concentration: While DMSO is necessary to dissolve BIA, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%, and always include a vehicle control in your experiments.

  • Consider Co-solvents (for in vivo studies): For animal studies, formulations may include co-solvents such as polyethylene (B3416737) glycol (PEG) or surfactants like Tween® 80 to improve solubility.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of BIA in an aqueous buffer of choice.

Experimental Workflow

A Add excess BIA powder to aqueous buffer B Equilibrate on a shaker (24-48h at constant temp) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PVDF filter) C->D E Quantify BIA concentration in filtrate (e.g., HPLC-UV) D->E F Determine solubility E->F

Caption: Workflow for determining aqueous solubility.

Methodology:

  • Add an excess amount of BIA powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantify the concentration of BIA in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The determined concentration represents the equilibrium solubility of BIA under the tested conditions.

Protocol 2: Assessing the Stability of this compound (Forced Degradation Study)

This protocol provides a framework for a forced degradation study to evaluate the stability of BIA under various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of BIA in an appropriate solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate at a high temperature (e.g., 80°C) as a solid and in solution.

    • Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining BIA and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation over time for each condition to determine the stability profile of BIA.

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor. The following diagram illustrates the general mechanism of action.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate Vesicle Synaptic Vesicle Glutamate->Vesicle Release Release Vesicle->Release mGluR2 mGluR2 Receptor Release->mGluR2 binds G_protein Gi/o Protein mGluR2->G_protein activates BIA BIA (PAM) BIA->mGluR2 AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Signaling cAMP->Downstream

Caption: BIA's role in the mGluR2 signaling pathway.

Pathway Description:

  • Glutamate is released from the presynaptic neuron into the synaptic cleft.

  • Glutamate binds to the orthosteric site of the mGluR2 receptor on the postsynaptic neuron.

  • This compound (BIA) binds to a separate allosteric site on the mGluR2 receptor.

  • The binding of BIA enhances the conformational change induced by glutamate binding, leading to a more robust activation of the receptor.

  • The activated mGluR2 receptor signals through an inhibitory G-protein (Gi/o).

  • The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The reduction in cAMP modulates downstream signaling pathways, ultimately influencing neuronal excitability.

References

Biphenylindanone A DMSO stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Biphenylindanone A (BINA) DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 1.3 mg/mL.[1] One supplier suggests that concentrations up to 100 mg/mL (219.99 mM) can be achieved with ultrasonic assistance.[2]

Q3: What is a typical stock solution concentration for this compound?

A3: A common and convenient stock solution concentration for this compound is 10 mM in DMSO.[2][3] This concentration allows for easy dilution to typical working concentrations for cell-based assays.

Q4: How should I store the this compound DMSO stock solution?

A4: For long-term storage, the DMSO stock solution should be aliquoted and stored at -80°C for up to six months.[2] For short-term storage, -20°C is suitable for up to one month.[2] It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's stability.[2]

Q5: What is the maximum final concentration of DMSO that should be used in cell culture experiments?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being ideal for minimizing off-target effects.

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If particles remain, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[2] Ensure you are using anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Precipitate forms when diluting the DMSO stock solution in aqueous media. The compound's low aqueous solubility.Perform serial dilutions to minimize rapid changes in solvent polarity. Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, while remaining within the tolerated limits for your specific assay.
Inconsistent experimental results. Degradation of the stock solution.Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Ensure the stock solution has been stored properly at -20°C or -80°C and is within the recommended storage period.[2]
Inaccurate pipetting of the viscous DMSO stock.Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 454.56 g/mol [4][5]
Solubility in DMSO ~1.3 mg/mL[1]
100 mg/mL (with sonication)[2]
Recommended Stock Concentration 10 mM[2][3]
Long-Term Storage -80°C (up to 6 months)[2]
Short-Term Storage -20°C (up to 1 month)[2]

Experimental Protocol: Preparation of a 10 mM this compound DMSO Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 454.56 g/mol = 4.55 mg

  • Weigh the compound: Carefully weigh approximately 4.55 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex the solution for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[2]

  • Final Check: Once the solution is clear and free of visible particles, the 10 mM stock solution is ready.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • For long-term storage, store the aliquots at -80°C. For short-term use, store at -20°C.[2]

This compound Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[4][5][6] mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o protein.[7][8][9] Upon activation by glutamate, and potentiation by BINA, the Gi/o protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][9][10][11]

BINA_Signaling_Pathway mGluR2 mGluR2 G_protein Gi/o mGluR2->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits Glutamate Glutamate Glutamate->mGluR2 Activates BINA This compound (PAM) BINA->mGluR2 Potentiates ATP ATP Downstream Downstream Cellular Response cAMP->Downstream Leads to

Caption: this compound signaling pathway.

experimental_workflow start Start weigh Weigh 4.55 mg This compound start->weigh add_dmso Add 1 mL anhydrous DMSO weigh->add_dmso dissolve Dissolve add_dmso->dissolve vortex Vortex 2-3 min dissolve->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate 10-15 min check_sol->sonicate No aliquot Aliquot into single-use tubes check_sol->aliquot Yes sonicate->check_sol store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Stock solution preparation workflow.

References

Biphenylindanone A: A Technical Guide to Safe Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Biphenylindanone A (BINA). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound should be stored at -20°C for long-term stability.[1] It is supplied as a crystalline solid and has been shown to be stable for at least four years when stored under these conditions.[1]

Q2: How should I handle the initial receipt of a this compound shipment?

Upon receiving a shipment, visually inspect the packaging for any signs of damage or breakage.[2] If the container is compromised, it should be treated as a spill.[3] Wear appropriate personal protective equipment (PPE), including two pairs of gloves, a gown, and eye protection, when handling a potentially damaged container.[3][4] A spill kit should be readily available in the receiving area.[2]

Q3: What personal protective equipment (PPE) is required when working with this compound?

When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Wear two pairs of chemical-resistant gloves.[3]

  • Eye Protection: Use tightly fitting safety goggles.

  • Face Protection: A face shield may be necessary for procedures with a risk of splashing.

  • Lab Coat/Gown: A protective gown should be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, especially during weighing or if the substance is aerosolized, use a NIOSH-certified respirator.[4]

Q4: What are the known hazards associated with this compound?

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] It can also cause skin and serious eye irritation, and may cause respiratory irritation.

Q5: What should I do in case of accidental exposure to this compound?

  • Eye Contact: Immediately flush the eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5]

Q6: How should I handle spills of this compound?

In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wear full PPE, including respiratory protection.[4] For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] The spill area should be thoroughly cleaned afterward.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Compound appears discolored or degraded. Improper storage (e.g., exposure to light or elevated temperatures).Discard the compound as it may have degraded. Ensure proper storage at -20°C in a tightly sealed container, protected from light.
Difficulty dissolving the compound. Incorrect solvent or insufficient mixing.This compound has limited solubility in some common solvents. Refer to the solubility data below. Sonication may aid in dissolution.
Inconsistent experimental results. Potential degradation of the compound due to improper handling or storage.Always prepare fresh solutions for experiments. Ensure the stock solution has been stored correctly at -20°C. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Appearance Crystalline solid[1]
Solubility (DMF) 1.6 mg/ml[1]
Solubility (DMSO) 1.3 mg/ml[1]
Solubility (Ethanol) 0.20 mg/ml[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research question and assay being performed, a general workflow for preparing this compound for in vitro or in vivo studies is provided below.

General Workflow for this compound Solution Preparation

cluster_prep Preparation cluster_storage Storage of Stock Solution A Equilibrate BINA to Room Temperature B Weigh Required Amount in a Fume Hood A->B C Select Appropriate Solvent (e.g., DMSO) B->C D Add Solvent to BINA C->D E Vortex/Sonicate to Dissolve D->E F Sterile Filter (if for cell culture) E->F G Aliquot into Light-Protected Tubes F->G Prepare Stock Solution H Store Aliquots at -20°C G->H

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Diagram

This compound is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][8] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.

cluster_pathway This compound (BINA) Mechanism of Action Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds to orthosteric site BINA This compound (BINA) BINA->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Simplified signaling pathway of mGluR2 modulation by BINA.

References

Biphenylindanone A (BINA) Technical Support Center: Optimizing Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Biphenylindanone A (BINA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing BINA concentration for your cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BINA) and what is its mechanism of action?

A1: this compound (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2] As a PAM, BINA does not activate the mGluR2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Q2: What is a recommended starting concentration for BINA in cell culture experiments?

A2: A common starting point for in vitro studies with BINA is around 1 µM.[1][2] One study demonstrated that at a concentration of 1 µM, BINA significantly potentiated the mGluR2/3 agonist-induced inhibition of excitatory synaptic transmission in hippocampal brain slices.[1][2] However, the optimal concentration will be cell-type specific. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range of concentrations, from nanomolar to micromolar, should be tested initially.

Q3: How should I prepare a stock solution of BINA?

A3: BINA has good solubility in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared by dissolving BINA in DMSO at a concentration of ≥18 mg/mL.[3] To prepare a stock solution, it is recommended to:

  • Accurately weigh the desired amount of BINA powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[4] However, the tolerance of your specific cell line to DMSO should be determined empirically by running a vehicle control (media with the same final concentration of DMSO as your experimental wells).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of BINA in cell culture medium. Poor solubility of BINA in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility.1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep BINA in solution, while remaining below the cytotoxic level for your cells (typically <0.5%).2. Use a Carrier Protein: For sensitive assays, consider using a carrier protein like bovine serum albumin (BSA) in your medium, which can sometimes help to maintain the solubility of hydrophobic compounds.3. Fresh Dilutions: Prepare fresh dilutions of BINA from your DMSO stock solution for each experiment. Do not store diluted aqueous solutions of BINA for extended periods.
No observable effect of BINA on my cells. The concentration of BINA is too low. The cell line does not express mGluR2. Insufficient incubation time.1. Increase Concentration: Perform a dose-response experiment with a higher concentration range of BINA.2. Confirm mGluR2 Expression: Verify that your cell line expresses the mGluR2 receptor using techniques such as Western blot, qPCR, or immunocytochemistry.3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of BINA exposure for your desired effect.
High cell death even at low BINA concentrations. BINA may be cytotoxic to your specific cell line at the concentrations tested. The final DMSO concentration may be too high.1. Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic profile of BINA on your cells and identify a non-toxic working concentration range.2. Check Vehicle Control: Ensure that the vehicle (DMSO) alone is not causing the observed cytotoxicity by including a vehicle control group with the highest concentration of DMSO used in your experiment.
High variability between replicate wells. Uneven cell seeding. Inconsistent BINA concentration across wells. Edge effects in the culture plate.1. Ensure Uniform Cell Seeding: Create a single-cell suspension and mix the cells thoroughly before and during plating.2. Proper Mixing: Ensure BINA is well-mixed in the culture medium before adding it to the wells.3. Avoid Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the culture plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the optimal, non-toxic concentration range of BINA for your cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (BINA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of BINA Dilutions:

    • Prepare a high-concentration stock solution of BINA in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the BINA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest BINA concentration well.

    • Include wells with medium only as a blank control.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared BINA dilutions and the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each BINA concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the BINA concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Quantitative Data Summary
Parameter Value Reference
EC₅₀ (Human mGluR2) 33.2 nM-
EC₅₀ (Rat mGluR2) 96 nM-
Solubility in DMSO ≥18 mg/mL[3]
Recommended Starting Concentration ~1 µM[1][2]
Recommended Final DMSO Concentration <0.5%[4]

Note: EC₅₀ values are a measure of potency in receptor activation assays and may not directly translate to the optimal concentration for all cell-based experiments. Empirical determination is recommended.

Visualizations

BINA_Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_bina Prepare BINA Stock (in DMSO) dilute Prepare Serial Dilutions of BINA in Medium prep_bina->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells with BINA (and Vehicle Control) prep_cells->treat dilute->treat incubate Incubate for Desired Duration treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data & Determine Optimal Concentration viability_assay->analyze

Caption: Workflow for optimizing BINA concentration.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR2 mGluR2 G_protein Gαi/o mGluR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Glutamate Glutamate Glutamate->mGluR2 binds BINA BINA (PAM) BINA->mGluR2 potentiates ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream modulates

Caption: Simplified mGluR2 signaling pathway.

References

Biphenylindanone A dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biphenylindanone A (BINA). This resource is designed for researchers, scientists, and drug development professionals utilizing BINA in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data analysis resources to support your work on this potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BINA) and what is its primary mechanism of action?

A1: this compound (BINA) is a research chemical that acts as a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 2 (mGluR2).[1][2] As a PAM, BINA does not activate the mGluR2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[3] This modulatory activity makes it a valuable tool for studying the therapeutic potential of mGluR2 activation in conditions like psychosis, anxiety, and Parkinson's disease.[3][4]

Q2: What is the reported in vitro potency (EC50) of BINA?

A2: In a thallium flux assay using HEK-293 cells stably co-expressing rat mGluR2 and G-protein-activated inwardly rectifying potassium (GIRK) channels, this compound potentiated the response to an EC20 concentration of glutamate with an EC50 of 347.6 ± 51.4 nM.[5]

Q3: What are the expected in vivo effects of BINA?

A3: In animal models, BINA has demonstrated antipsychotic-like and anxiolytic-like effects.[3] For instance, it has been shown to be effective in models predictive of antipsychotic activity in mice.[3] Additionally, in a primate model of Parkinson's disease, BINA has been shown to alleviate parkinsonism.[4]

Q4: How does the mGluR2 signaling pathway function?

A4: mGluR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[6][7] Upon activation by glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-activated inwardly rectifying potassium (GIRK) channels.[7][8]

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

In Vitro Dose-Response Assays
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No potentiation of glutamate response observed - Incorrect concentration of glutamate (too high, causing maximal stimulation).- BINA degradation.- Low receptor expression in the cell line.- Use a glutamate concentration that produces a submaximal response (e.g., EC20).- Prepare fresh BINA solutions for each experiment.- Verify mGluR2 expression levels via techniques like Western blot or qPCR.
"Bell-shaped" dose-response curve - Off-target effects at high concentrations.- Compound solubility issues.- Receptor desensitization.- Test BINA's activity at other receptors to check for off-target binding.- Visually inspect for compound precipitation in the assay buffer.- Reduce the incubation time with BINA.
Low signal-to-noise ratio - Low assay sensitivity.- High background signal.- Optimize the number of cells per well.- Use a high-quality assay buffer and reagents.- If using a fluorescence-based assay, check for autofluorescence of the compound.

Data Presentation

This compound In Vitro Potency
Assay Type Cell Line Parameter Value Reference
Thallium Flux AssayHEK-293 expressing mGluR2 and GIRK channelsEC50 of potentiation (with EC20 glutamate)347.6 ± 51.4 nM[5]
This compound In Vivo Dosing (Rodent Models)
Animal Model Condition Dose Range Route of Administration Observed Effects Reference
MiceModels predictive of antipsychotic and anxiolytic activityNot specified in abstractNot specified in abstractEfficacious in behavioral models[3]
RatsCocaine self-administrationNot specified in abstractNot specified in abstractDecreased cocaine self-administration[5]

Experimental Protocols

In Vitro mGluR2 Potentiation Assay (Thallium Flux)

This protocol is a general guideline based on published methods for assessing mGluR2 PAM activity.[5]

1. Cell Culture:

  • Culture HEK-293 cells stably co-expressing rat mGluR2 and GIRK channels in appropriate media (e.g., DMEM with 10% FBS, selection antibiotics).

  • Plate cells into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubate for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate at room temperature in the dark for 60-90 minutes.

3. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound in a suitable assay buffer.

  • Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).

4. Signal Detection:

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence signal.

  • Establish a baseline fluorescence reading.

  • Add the BINA solutions to the plate, followed by the addition of the glutamate solution containing thallium sulfate.

  • Monitor the change in fluorescence over time.

5. Data Analysis:

  • Calculate the dose-response curve by plotting the change in fluorescence against the concentration of BINA.

  • Determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic equation).

In Vivo Behavioral Assessment in a Rodent Model of Psychosis

This protocol provides a general framework for assessing the antipsychotic-like effects of BINA in a rodent model.

1. Animal Model:

  • Use a validated rodent model of psychosis, such as the phencyclidine (PCP) or amphetamine-induced hyperlocomotion model.

  • Acclimate the animals to the testing environment before the experiment.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).

  • Administer BINA via the desired route (e.g., intraperitoneal injection) at various doses.

  • Administer the psychostimulant (e.g., PCP or amphetamine) at a predetermined time after BINA administration.

3. Behavioral Testing:

  • Place the animals in an open-field arena equipped with automated activity monitoring systems.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

4. Data Analysis:

  • Analyze the locomotor activity data to determine if BINA treatment attenuates the hyperlocomotion induced by the psychostimulant.

  • Compare the effects of different doses of BINA to a vehicle control group.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.

Visualizations

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Potentiates Gi_o Gi/o Protein (αβγ) mGluR2->Gi_o Activates G_alpha Gαi/o (active) Gi_o->G_alpha G_betagamma Gβγ Gi_o->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., GIRK, CaV) G_betagamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: mGluR2 signaling pathway activated by glutamate and potentiated by BINA.

Experimental Workflow for In Vitro Dose-Response Analysis

experimental_workflow start Start cell_culture 1. Culture HEK-293 cells expressing mGluR2 start->cell_culture plating 2. Plate cells in 384-well plates cell_culture->plating dye_loading 3. Load cells with thallium-sensitive dye plating->dye_loading compound_prep 4. Prepare BINA and glutamate solutions dye_loading->compound_prep signal_detection 5. Measure fluorescence using a plate reader compound_prep->signal_detection data_analysis 6. Analyze data and generate dose-response curve signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for this compound in vitro dose-response analysis.

References

Technical Support Center: Biphenylindanone A (BINA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenylindanone A (BINA). The focus is on understanding and investigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound (BINA)?

A1: this compound is a potent and selective positive allosteric modulator (PAM) for the group II metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] As a PAM, BINA does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory effect has shown potential for therapeutic applications in conditions like anxiety and schizophrenia.[1][3]

Q2: Is this compound considered a highly selective compound?

A2: Yes, studies have demonstrated that BINA is a selective mGluR2 positive allosteric modulator.[2][3] In recombinant systems, BINA was found to produce a robust and selective potentiation of the mGluR2 response to glutamate with no reported effects on the glutamate response of other mGluR subtypes.[2][3]

Q3: Have any specific off-target effects of this compound been documented?

Q4: My experimental results with BINA are not what I expected based on its known on-target activity. Could off-target effects be the cause?

A4: While BINA is known for its selectivity, unexpected results warrant a systematic investigation. Before concluding that off-target effects are the cause, it is crucial to rule out other experimental variables. Consider the following:

  • Compound Integrity and Purity: Verify the chemical structure, purity, and stability of your BINA sample.

  • Experimental Conditions: Ensure that the experimental parameters (e.g., concentration, incubation time, cell line, etc.) are appropriate and consistent.

  • Assay-Specific Artifacts: Some compounds can interfere with assay technologies (e.g., fluorescence, luminescence). Include appropriate controls to test for this.

If these factors have been ruled out, investigating potential off-target effects is a reasonable next step.

Q5: How can I experimentally investigate potential off-target effects of this compound?

A5: A tiered approach is recommended. Start with broader, less targeted methods and move to more specific, hypothesis-driven assays.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of BINA.[4][5]

  • Broad Panel Screening: Screen BINA against a large panel of receptors, enzymes, and ion channels (e.g., a CEREP safety panel). This can provide a broad overview of potential interactions.[6][7][8]

  • Kinase Profiling: A kinome scan can assess BINA's activity against a wide range of kinases, a common source of off-target effects for many small molecules.[9][10][11][12]

  • Phenotypic Screening: If you observe a specific unexpected phenotype, you can compare it to databases of phenotypes induced by well-characterized compounds to generate hypotheses about potential off-targets.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am seeing variable potentiation of the mGluR2 response in my cell-based assay when using BINA. What could be the cause?

  • Answer:

    • Confirm Target Expression: Verify the expression level of mGluR2 in your cell line. Low or variable expression can lead to inconsistent results.

    • Optimize Glutamate Concentration: As a PAM, BINA's effect is dependent on the concentration of the agonist (glutamate). Ensure you are using a glutamate concentration in the EC20-EC50 range to see optimal potentiation.

    • Check Cell Health: Poor cell health can impact receptor function and signaling. Monitor cell viability and morphology.

    • Evaluate Compound Solubility: BINA may precipitate at high concentrations in aqueous media. Verify its solubility under your experimental conditions.

Issue 2: Observed cellular phenotype does not align with known mGluR2 signaling.

  • Question: I am observing a cellular effect (e.g., apoptosis, cell cycle arrest) that is not typically associated with mGluR2 activation. How can I determine if this is an off-target effect?

  • Answer:

    • Use a Structural Analog Control: If available, use a structurally similar but inactive analog of BINA. If the inactive analog produces the same phenotype, it is more likely to be an off-target effect or a non-specific effect of the chemical scaffold.

    • mGluR2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate mGluR2 expression. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

    • Use a Different mGluR2 PAM: Test a structurally distinct mGluR2 PAM. If this compound does not produce the same phenotype, it strengthens the hypothesis of a BINA-specific off-target effect.

Quantitative Data

As specific off-target interaction data for this compound is not publicly available, this table summarizes its known on-target activity.

ParameterValueReceptor/SystemReference
EC50 (Potentiation) ~10 nMHuman mGluR2[3]
Fold Shift in Glutamate EC50 Not specifiedHuman mGluR2[3]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Selectivity Profiling

This protocol describes a general method to assess the binding of a test compound to a panel of receptors, which is a common way to identify potential off-target interactions.

  • Materials:

    • Cell membranes expressing the target receptors.

    • Radiolabeled ligand specific for each target receptor.

    • Test compound (this compound).

    • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

    • 96-well filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (BINA) in assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the test compound or vehicle.

    • Incubate the plate to allow binding to reach equilibrium.

    • Transfer the contents of the plate to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Off-Target Kinase Profiling (e.g., KINOMEscan™)

This outlines the principle of a competition binding assay used in broad kinase profiling to identify off-target kinase interactions.

  • Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Procedure (Conceptual):

    • Kinases from a diverse panel are individually mixed with the immobilized ligand and the test compound (BINA) at a fixed concentration (e.g., 10 µM).

    • The mixtures are allowed to reach equilibrium.

    • The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase in the presence of the test compound indicates competition and therefore, interaction.

  • Data Analysis:

    • Results are often reported as a percent of control, where the control is the amount of kinase bound in the absence of the test compound.

    • A lower percentage indicates a stronger interaction. "Hits" are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).

    • Follow-up dose-response experiments are performed for any identified hits to determine the dissociation constant (Kd).

Visualizations

G cluster_0 On-Target Pathway Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Potentiates Gi_Go Gi/Go Protein mGluR2->Gi_Go Activates AC Adenylyl Cyclase (Inhibition) Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: On-target signaling pathway of this compound.

G start Unexpected Experimental Result with BINA check_exp Verify Compound Integrity & Experimental Controls start->check_exp off_target_hypothesis Hypothesize Off-Target Effect check_exp->off_target_hypothesis If controls are OK screening Broad Panel Screening (e.g., CEREP, KinomeScan) off_target_hypothesis->screening validation Validate Hits with Dose-Response Assays screening->validation If hits are found cellular_assays Cellular Validation (e.g., Target Knockdown) validation->cellular_assays end Identify Off-Target cellular_assays->end

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Vehicle Control for Biphenylindanone A In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenylindanone A (BINA) in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning vehicle control selection and formulation for this poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of this compound in mice?

A1: While the seminal paper on this compound by Galici et al. (2006) does not explicitly state the vehicle used for in vivo administration, a common and effective approach for poorly water-soluble compounds like BINA is to use a suspension-based vehicle.[1] A widely used formulation for similar mGluR2 positive allosteric modulators consists of 5% Tween® 80 in 0.5% - 0.6% carboxymethyl cellulose (B213188) (CMC) in water .[2]

Q2: I am observing poor or inconsistent absorption of this compound in my in vivo experiments. What could be the cause?

A2: Poor and variable bioavailability is a common issue with water-insoluble compounds like this compound. Several factors could contribute to this:

  • Inadequate Solubilization: The compound may not be sufficiently dispersed in the vehicle, leading to aggregation and reduced surface area for absorption.

  • Precipitation in the GI Tract: The compound might precipitate out of the vehicle upon entering the aqueous environment of the gastrointestinal tract.

  • Particle Size: Larger particle sizes of the this compound powder will dissolve more slowly, limiting absorption.

Q3: My vehicle control group is showing unexpected physiological or behavioral effects. What should I do?

A3: It is crucial to ensure that the vehicle itself does not cause any adverse effects that could confound the experimental results. If you observe effects in your vehicle control group, consider the following:

  • Vehicle Toxicity: Some organic solvents or high concentrations of surfactants can have inherent toxicity.

  • Osmolality: Ensure the osmolality of your vehicle is appropriate for the route of administration to avoid irritation or physiological stress.

  • Purity of Vehicle Components: Use high-purity, pharmaceutical-grade vehicle components to avoid contaminants that might have biological activity.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][3] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can lead to antipsychotic- and anxiolytic-like effects.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates out of the vehicle during preparation or storage. The solubility of this compound in the chosen vehicle is too low.- Increase the concentration of the co-solvent or surfactant (e.g., Tween® 80).- Consider micronization of the this compound powder to improve dispersion.- Prepare fresh formulations for each experiment.
Inconsistent results between different batches of formulated this compound. Inhomogeneous suspension of the compound.- Ensure a consistent and standardized protocol for formulation preparation, including mixing time and speed.- Use a homogenizer to create a more uniform particle size distribution within the suspension.
Difficulty in administering the formulation via oral gavage due to high viscosity. The concentration of the suspending agent (e.g., CMC) is too high.- Reduce the concentration of CMC in the vehicle.- Gently warm the formulation to slightly decrease its viscosity before administration.
Low brain-to-plasma ratio of this compound. Poor blood-brain barrier penetration.While this compound is known to be brain penetrant, optimizing the vehicle to ensure maximal absorption can help improve the overall exposure in the central nervous system. Consider formulations that enhance solubility and absorption.[4]

Quantitative Data: Solubility of this compound

The following table summarizes the reported solubility of this compound in various common laboratory solvents. This information is crucial for preparing stock solutions and for the initial stages of vehicle formulation development.

SolventSolubilityReference
Dimethylformamide (DMF)~1.6 mg/mL[5]
Dimethyl sulfoxide (B87167) (DMSO)~1.3 mg/mL[5]
DMSO≥18 mg/mL[6]
Ethanol~0.20 mg/mL[5]

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other excipients. It is recommended to perform solubility testing in your specific vehicle formulation.

Experimental Protocols

Protocol for Preparation of a 5% Tween® 80 in 0.5% CMC Suspension Vehicle

This protocol is a general guideline for preparing a common vehicle for poorly water-soluble compounds like this compound.

  • Prepare the 0.5% CMC Solution:

    • Slowly add 0.5 g of carboxymethyl cellulose (low viscosity) to 100 mL of sterile, deionized water while continuously stirring.

    • Heat the solution to approximately 60-70°C with continuous stirring until the CMC is fully dissolved and the solution is clear.

    • Allow the solution to cool to room temperature.

  • Add Tween® 80:

    • To the cooled 0.5% CMC solution, add 5 mL of Tween® 80.

    • Mix thoroughly until the Tween® 80 is completely dispersed.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small volume of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

    • For optimal homogeneity, sonicate the final suspension.

Protocol for Oral Gavage Administration in Mice

  • Ensure the this compound suspension is at room temperature and well-mixed before administration.

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

  • Gently insert the gavage needle into the esophagus and administer the formulation slowly.

  • Monitor the animal for any signs of distress after the procedure.

Visualizations

mGluR2 Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor. Upon binding of glutamate, the receptor undergoes a conformational change, which is enhanced by BINA. This leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channel activity.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream Regulates Ion_Channel->Downstream Influences experimental_workflow start Start formulation Prepare this compound and Vehicle Formulations start->formulation animal_prep Animal Acclimation and Grouping formulation->animal_prep dosing Oral Administration (Gavage) animal_prep->dosing observation Behavioral/Physiological Observation dosing->observation sampling Sample Collection (Blood, Brain, etc.) observation->sampling analysis Sample Analysis (LC-MS/MS, etc.) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end vehicle_selection_logic start Is this compound soluble in water? aqueous_solution Use Aqueous Solution (e.g., Saline) start->aqueous_solution Yes suspension Prepare a Suspension start->suspension No insoluble No soluble Yes surfactant Add Surfactant (e.g., Tween® 80) to improve wetting suspension->surfactant suspending_agent Add Suspending Agent (e.g., CMC) to prevent settling surfactant->suspending_agent homogenize Homogenize to ensure uniform particle size suspending_agent->homogenize final_formulation Final Suspension Formulation homogenize->final_formulation

References

Troubleshooting Biphenylindanone A experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biphenylindanone A (BINA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with this potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?

A1: this compound is soluble in DMSO.[1] For experimental use, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, ensure the final concentration of DMSO in the assay medium is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Q2: I am observing significant variability in the potentiation of the mGluR2 agonist response between experiments. What could be the cause?

A2: Variability in the potentiation effect of BINA can stem from several factors:

  • Agonist Concentration: As a PAM, BINA's effect is dependent on the concentration of the orthosteric agonist (e.g., glutamate or a specific mGluR2 agonist). Ensure you are using a consistent and appropriate agonist concentration, typically around the EC20 (the concentration that gives 20% of the maximal response), to achieve a robust potentiation window.

  • Cell Health and Passage Number: The expression and sensitivity of mGluR2 can vary with cell health and passage number. It is crucial to use cells that are healthy, within a consistent passage range, and plated at a uniform density.

  • Compound Stability: Ensure your BINA stock solution is not degraded. Avoid repeated freeze-thaw cycles and protect it from light.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome. Consistency in these parameters is key to reproducibility.

Q3: I am seeing an effect of BINA even in the absence of an mGluR2 agonist. Is this expected?

A3: While BINA is primarily a PAM, some allosteric modulators can exhibit intrinsic agonist activity, also known as "ago-allosteric modulation." This can be dependent on the cell system and the level of receptor expression. If you observe agonist activity, it is important to characterize it by performing a concentration-response curve of BINA alone. Additionally, ensure that there is no endogenous glutamate in your assay medium that could be activating the receptor.

Q4: How can I be sure that the observed effects are mediated by mGluR2?

A4: To confirm that the effects of BINA are on-target, you can use an mGluR2-selective antagonist. Pre-treatment with a specific mGluR2 antagonist should block the effects of BINA.[2] Additionally, performing the experiment in a cell line that does not express mGluR2 can serve as a negative control to rule out off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values for BINA
Possible Cause Suggested Solution
Variable Agonist Concentration Use a precise and consistent concentration of the mGluR2 agonist (e.g., glutamate, LY379268) across all experiments. An EC20 concentration is often optimal for PAM assays.
Cell Passage and Density Maintain a consistent cell passage number and seeding density. High passage numbers can lead to altered receptor expression and signaling.
Incubation Time Optimize and standardize the incubation time with BINA. Insufficient or excessive incubation can lead to variability.
Reagent Quality Use high-quality, fresh reagents. Ensure the agonist and BINA are from reliable sources and properly stored.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Possible Cause Suggested Solution
Cell Health Ensure cells are healthy and not stressed. Stressed cells can exhibit altered signaling and higher background.
Assay Buffer Composition Optimize the assay buffer. Some components can interfere with the signaling cascade or the detection method.
Detector Settings If using a plate reader, optimize the gain and other settings to maximize the signal-to-noise ratio.
Non-specific Binding Consider using carrier proteins like BSA in your buffer to reduce non-specific binding of BINA to plasticware.
Issue 3: Unexpected Cytotoxicity
Possible Cause Suggested Solution
High DMSO Concentration Ensure the final DMSO concentration in your assay is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
Compound-Induced Toxicity BINA itself may induce cytotoxicity at higher concentrations. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of BINA in your specific cell line.
Contamination Check for microbial contamination in your cell cultures, which can lead to cell death and confounding results.

Quantitative Data

The potency of this compound can vary depending on the experimental conditions. The following table summarizes reported EC50 values.

Cell LineAssay TypeAgonist Used (Concentration)BINA EC50Reference
CHO-hmGluR2cAMP AssayGlutamate (EC20)33.2 nM--INVALID-LINK--
CHO-mGluR2GIRK channel activationGlutamate5.1 ± 0.6 µM (for glutamate in the presence of BINA)--INVALID-LINK--
HEK293-mGluR2Calcium Mobilization (co-expressed Gqi5)Glutamate (EC20)~1.6 µM (for a similar mGluR PAM)--INVALID-LINK--

Note: The variability in EC50 values highlights the importance of consistent experimental conditions.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for mGluR2 Activation

This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled mGluR2 receptor.

Materials:

  • Cells stably expressing mGluR2 (e.g., CHO or HEK293 cells)

  • This compound (BINA)

  • mGluR2 agonist (e.g., Glutamate or LY379268)

  • Forskolin (B1673556)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well white opaque plates

Procedure:

  • Cell Plating: Seed the mGluR2-expressing cells into a 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of BINA in assay buffer. Also, prepare the mGluR2 agonist at a concentration that gives approximately 80% of its maximal effect (EC80) when used to determine the potency of BINA as a negative allosteric modulator, or at its EC20 to measure potentiation. Prepare a solution of forskolin.

  • Assay: a. Wash the cells gently with assay buffer. b. Add the BINA dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Add the mGluR2 agonist to the wells. d. Add forskolin to all wells to stimulate cAMP production. e. Incubate for the time recommended by the cAMP detection kit manufacturer (usually 15-60 minutes).

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of BINA and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cell Viability MTT Assay

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cells used in your primary assays

  • This compound (BINA)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

  • 96-well clear plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of BINA in culture medium. Remove the old medium from the cells and add the BINA dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of BINA relative to the vehicle control.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site BINA This compound (PAM) BINA->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Regulates Troubleshooting_Workflow Start Start: Inconsistent BINA Effect Check_Reagents Check Reagent Quality (BINA, Agonist, Cells) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_Fresh Prepare Fresh Stocks Use New Cells Reagents_OK->Prepare_Fresh No Check_Protocol Review Experimental Protocol Reagents_OK->Check_Protocol Yes Prepare_Fresh->Check_Reagents Protocol_Consistent Protocol Consistent? Check_Protocol->Protocol_Consistent Standardize_Protocol Standardize All Steps (Incubation, Density, etc.) Protocol_Consistent->Standardize_Protocol No Check_Assay_Conditions Verify Assay Conditions (Buffer, Temperature) Protocol_Consistent->Check_Assay_Conditions Yes Standardize_Protocol->Check_Protocol Conditions_Optimal Conditions Optimal? Check_Assay_Conditions->Conditions_Optimal Optimize_Conditions Optimize Assay Parameters Conditions_Optimal->Optimize_Conditions No Consistent_Results Consistent Results Achieved Conditions_Optimal->Consistent_Results Yes Optimize_Conditions->Check_Assay_Conditions Logical_Relationships cluster_factors Experimental Factors cluster_observations Observed Variability cluster_outcomes Potential Outcomes Compound Compound Integrity (Purity, Storage) Variability Inconsistent Potentiation Variable EC50 Compound->Variability Cell_System Cellular System (Health, Passage, Density) Cell_System->Variability Assay_Parameters Assay Parameters (Agonist Conc., Time, Temp) Assay_Parameters->Variability Reproducible Reproducible Data Variability->Reproducible If Factors Controlled Non_Reproducible Non-Reproducible Data Variability->Non_Reproducible If Factors Vary

References

Technical Support Center: Improving Biphenylindanone A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biphenylindanone A (BINA), a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful in vivo delivery of BINA in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is a lipophilic compound with poor water solubility. While it is soluble in DMSO, for in vivo studies, it is often formulated in a mixed vehicle to ensure solubility and minimize toxicity. A commonly used vehicle for oral gavage (PO) or intraperitoneal (IP) injection is a suspension of 10% Tween 80 in sterile saline or water. It is also possible to first dissolve BINA in a small amount of DMSO and then dilute it with saline or corn oil. For chronic studies, 2% methylcellulose (B11928114) has also been used as a vehicle for similar compounds.

Q2: What are the typical dose ranges for this compound in rodent models?

A2: The effective dose of BINA can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. In mice, doses ranging from 0.1 to 10 mg/kg have been shown to be effective in models of psychosis and anxiety.[2][3] In marmosets, doses of 1 and 10 mg/kg have demonstrated efficacy in a model of Parkinson's disease.[4][5] A pilot dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.

Q3: How should this compound solutions be prepared and stored?

A3: Due to its lipophilic nature, BINA should first be dissolved in an organic solvent like DMSO. For working solutions, this stock can then be diluted in the appropriate vehicle. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: Is this compound brain penetrant?

A4: Yes, BINA has been shown to be brain penetrant. Structure-activity relationship studies have been conducted to improve the brain-to-plasma ratio of biphenyl-indanone compounds.[6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] It does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate. mGluR2 is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the in vivo administration of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of BINA in the dosing solution - The concentration of BINA exceeds its solubility in the chosen vehicle.- The proportion of co-solvent (e.g., DMSO) is too low.- Decrease the concentration of BINA in the formulation.- Increase the percentage of the organic co-solvent, ensuring it remains within a tolerable limit for the animal.- Prepare a fresh solution and ensure thorough mixing/sonication.
Inconsistent behavioral or physiological effects - Incomplete dissolution or uneven suspension of BINA.- Variability in administration technique (e.g., incorrect gavage placement).- Degradation of the compound.- Ensure the dosing solution is a homogenous suspension before each administration by vortexing or sonicating.- Verify the accuracy and consistency of the administration technique.- Prepare fresh dosing solutions for each experiment.
Adverse effects in animals (e.g., irritation, lethargy) - Toxicity of the vehicle, particularly with high concentrations of DMSO or surfactants.- The dose of BINA is too high.- Reduce the concentration of the organic co-solvent or surfactant in the vehicle.- Consider an alternative, more biocompatible vehicle.- Perform a dose-response study to identify a lower, effective dose with minimal adverse effects.
Poor oral bioavailability - Low aqueous solubility limiting dissolution in the gastrointestinal tract.- First-pass metabolism.- Consider using a formulation with solubility enhancers such as cyclodextrins.- Co-administer with a vehicle containing lipids to potentially enhance lymphatic absorption.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueSpeciesReference
Molecular Weight 454.56 g/mol N/A[1]
Solubility in DMSO ≥ 18 mg/mLN/A
Oral Bioavailability 50 - 63% (for a similar compound)Mouse[8]
79 - 85% (for a similar compound)Rat[8]
Brain to Plasma Ratio Optimized through SARRat[6]
Plasma Protein Binding 80 - 86% (for a similar compound)Mouse[8]
95 - 97% (for a similar compound)Rat[8]
Time to Max Plasma Concentration (Tmax) 0.25 hours (for a similar compound, IP)Mouse[9]
Time to Max Brain Concentration 0.25 hours (for a similar compound, IP)Mouse[9]

Note: Some pharmacokinetic data is for a structurally similar compound and should be used as an estimate. It is highly recommended to perform pharmacokinetic studies for BINA under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (10 mg/kg in Mice)

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of BINA: For a 25 g mouse receiving a 10 mg/kg dose in a volume of 10 mL/kg (0.25 mL), you will need 0.25 mg of BINA per mouse.

  • Prepare a stock solution: Weigh the required amount of BINA and dissolve it in a minimal volume of DMSO. For example, dissolve 10 mg of BINA in 100 µL of DMSO to get a 100 mg/mL stock solution.

  • Prepare the vehicle: In a separate tube, prepare the vehicle by mixing 10% Tween 80 in sterile saline. For 1 mL of vehicle, add 100 µL of Tween 80 to 900 µL of sterile saline.

  • Formulate the dosing solution: Add the required volume of the BINA stock solution to the vehicle. For a final concentration of 1 mg/mL, add 10 µL of the 100 mg/mL BINA stock to 990 µL of the vehicle.

  • Mix thoroughly: Vortex the solution vigorously and then sonicate for 5-10 minutes to ensure a uniform suspension.

  • Administer immediately: Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. Ensure the solution is well-suspended before drawing it into the syringe for each animal.

Protocol 2: Intraperitoneal Injection of this compound (5 mg/kg in Rats)

Materials:

  • This compound (powder)

  • DMSO

  • Sterile corn oil

  • Sterile glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of BINA: For a 250 g rat receiving a 5 mg/kg dose in a volume of 2 mL/kg (0.5 mL), you will need 1.25 mg of BINA per rat.

  • Prepare a stock solution: Dissolve the required amount of BINA in DMSO. For example, dissolve 10 mg of BINA in 200 µL of DMSO to get a 50 mg/mL stock solution.

  • Formulate the dosing solution: Add the required volume of the BINA stock solution to sterile corn oil. For a final concentration of 2.5 mg/mL, add 50 µL of the 50 mg/mL BINA stock to 950 µL of corn oil.

  • Mix thoroughly: Vortex the solution and sonicate until the BINA is fully dissolved or evenly suspended in the oil.

  • Administer via IP injection: Inject the solution into the lower right quadrant of the rat's abdomen, being careful to avoid the cecum.

Mandatory Visualizations

Signaling Pathway of mGluR2 Activation by this compound

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds BINA This compound (PAM) BINA->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to ERK->Cellular_Response Contributes to

Caption: mGluR2 signaling pathway activated by Glutamate and potentiated by this compound.

Experimental Workflow for In Vivo this compound Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection cluster_analysis Analysis A1 Calculate Dose & Formulation Volume A2 Prepare BINA Dosing Solution A1->A2 B1 Administer BINA or Vehicle (PO or IP) A2->B1 A3 Animal Acclimation & Group Assignment A3->B1 C1 Behavioral Testing (e.g., anxiety, locomotion) B1->C1 C2 Physiological Measurement (e.g., body weight, temperature) B1->C2 C3 Tissue Collection (e.g., brain, plasma) B1->C3 D1 Statistical Analysis of Behavioral/Physiological Data C1->D1 C2->D1 D2 Pharmacokinetic Analysis (LC-MS/MS) C3->D2 D3 Target Engagement/ Biomarker Analysis C3->D3

Caption: General workflow for an in vivo study with this compound in animal models.

Logical Relationship for Troubleshooting BINA Delivery

troubleshooting_logic Start In Vivo Experiment with BINA Problem Inconsistent Results or Adverse Events? Start->Problem Check_Formulation Check Formulation: - Solubility - Stability - Homogeneity Problem->Check_Formulation Yes Check_Dose Check Dose: - Calculation - Dose-Response Problem->Check_Dose Yes Check_Admin Check Administration: - Route - Technique - Volume Problem->Check_Admin Yes Success Consistent & Reliable Data Problem->Success No Revise_Protocol Revise Protocol: - Adjust Vehicle - Modify Dose - Refine Technique Check_Formulation->Revise_Protocol Check_Dose->Revise_Protocol Check_Admin->Revise_Protocol Revise_Protocol->Start Re-evaluate

Caption: Decision-making workflow for troubleshooting this compound delivery issues.

References

Technical Support Center: Biphenylindanone A and Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

This section addresses common issues researchers may encounter during the experimental determination of half-life and metabolic pathways for investigational compounds.

In Vitro Assay Troubleshooting

Q1: My in vitro metabolic stability results show high variability between replicates. What are the common causes and solutions?

A1: High variability in in vitro assays can stem from several factors. Common causes include inconsistent pipetting, poor compound solubility, or degradation of the NADPH cofactor.[1][2] To troubleshoot, ensure all solutions are thoroughly mixed and that pipettes are properly calibrated. If compound precipitation is suspected due to low aqueous solubility, consider decreasing the compound's concentration or increasing the percentage of an organic solvent like DMSO (ensuring it remains below levels that inhibit enzyme activity, typically <1%).[2] Always prepare NADPH solutions fresh for each experiment and keep them on ice to prevent degradation.[2]

Q2: The positive control compound in my microsomal stability assay shows no metabolism. What should I do?

A2: This issue typically points to problems with the core components of the assay. The two most likely causes are inactive microsomes or an issue with the NADPH cofactor, which is necessary for cytochrome P450 activity.[2][3] First, confirm that the NADPH regenerating system or stock solution was prepared correctly and added to the reaction. If the cofactor is not the issue, the liver microsomes may be inactive due to improper storage or handling. Use a new, validated batch of microsomes to repeat the experiment.[2]

Q3: My compound is highly unstable in the liver microsome assay, disappearing before the first time point. How can I accurately measure its half-life?

A3: When a compound is very labile, the standard incubation timeline is too long to capture its degradation accurately. To resolve this, you should reduce the microsomal protein concentration and shorten the incubation time points (e.g., collecting samples at 0, 1, 3, 5, and 10 minutes instead of the standard 0, 15, 30, 45, 60 minutes).[2] This will slow the overall reaction rate and provide more data points before the compound is fully consumed, allowing for a more accurate calculation of its short half-life.

Q4: I'm observing a significant discrepancy in stability between my liver microsome and hepatocyte assays. What could be the reason?

A4: Liver microsomes primarily contain Phase I metabolizing enzymes (like CYPs), while hepatocytes contain both Phase I and Phase II enzymes and active transporters.[4][5] Several factors could explain discrepancies:

  • Phase II Metabolism: If the compound is more stable in microsomes but less stable in hepatocytes, it is likely a substrate for Phase II conjugation reactions (e.g., glucuronidation) that are not present in the microsomal assay.[6]

  • Transporter Effects: The compound may be actively taken up into hepatocytes by transporters, increasing its intracellular concentration and apparent metabolic rate compared to the passive diffusion that occurs in microsome assays.

  • Non-specific Binding: A compound might exhibit high non-specific binding to hepatocyte components, reducing the free concentration available for metabolism and making it appear more stable than it is in microsomes.[2]

In Vivo & Analytical Troubleshooting

Q5: Some of my plasma concentration data points from an in vivo study are below the limit of quantification (BLQ). How should I handle this in my pharmacokinetic analysis?

A5: Handling BLQ data requires a consistent and predefined strategy. Common approaches include:

  • Treating the BLQ values as "missing" and excluding them from the analysis, which is acceptable if few data points are affected, particularly not at critical times like Cmax.[7][8]

  • Setting the BLQ values to half the limit of quantification (LOQ/2).

  • Setting the values to zero. The chosen method can impact the accuracy of pharmacokinetic parameters, so the approach should be clearly documented and justified.[7][8]

Q6: I'm experiencing inconsistent retention times and poor peak shapes in my LC-MS/MS analysis of plasma samples. What are the likely causes?

A6: Shifts in retention time and poor peak shape are common LC-MS/MS issues.[9]

  • Retention Time Shifts: These can be caused by changes in the mobile phase composition, fluctuations in column temperature, or a column that is not properly equilibrated.[9][10] Ensure mobile phases are prepared consistently and allow sufficient time for the column to equilibrate between runs.[10]

  • Poor Peak Shape (Tailing or Fronting): This may result from column overload, contamination of the column or ion source, or an inappropriate injection solvent.[9] To troubleshoot, try diluting the sample, cleaning the ion source, and ensuring the injection solvent is compatible with the initial mobile phase conditions.[11]

Data Presentation

Table 1: Example Data from an In Vitro Microsomal Stability Assay

This table illustrates typical data generated from a microsomal stability assay to determine the in vitro half-life and intrinsic clearance of a test compound.

Time Point (minutes)% Parent Compound Remaining
0100
585
1560
3035
4515
Calculated Parameters Value
In Vitro Half-life (t½, min)25.1
Intrinsic Clearance (CLint, µL/min/mg protein)27.6

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound like Biphenylindanone A using human liver microsomes.

1. Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Method:

  • Prepare Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution in the phosphate buffer. Prepare the NADPH regenerating system solution and keep it on ice.[2]

  • Set Up Incubation Plate: In a 96-well plate, add the phosphate buffer, the HLM solution (e.g., at a final concentration of 0.5 mg/mL), and the test compound working solution (e.g., at a final concentration of 1 µM).[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to the correct temperature.[2]

  • Initiate Reaction: Start the metabolic reaction by adding the chilled NADPH regenerating system to each well. The time of this addition is considered T=0.

  • Time Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[12] The acetonitrile will precipitate the proteins and halt all enzymatic activity.[13]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14] Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Protocol 2: General Guide for In Vivo Pharmacokinetic Study Design

This guide provides key considerations for designing a preliminary in vivo pharmacokinetic (PK) study in an animal model (e.g., rat).

  • Objective: Clearly define the goal of the study. For an initial PK screen, this is typically to determine key parameters like half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

  • Animal Model Selection: The choice of species (e.g., mouse, rat) is often based on historical data, handling practicalities, and metabolic similarity to humans, if known.

  • Dose Selection and Formulation:

    • Select at least two dose levels (e.g., a low and a high dose, 5-10 fold apart) to assess dose proportionality.[15]

    • The dose should be high enough for the compound to be detected by the analytical method but well below any known toxic levels.[15]

    • The drug must be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Route of Administration: The route (e.g., oral, IV) should align with the intended clinical application. An IV administration is often included to determine absolute bioavailability.

  • Sampling Schedule:

    • The collection of blood samples must be timed to capture the absorption, distribution, and elimination phases of the drug.[16]

    • For an IV dose, sampling should be frequent initially (e.g., 2, 5, 15, 30 minutes) and then spaced out (e.g., 1, 2, 4, 8, 24 hours) to define the elimination phase.

    • For an oral dose, sampling should bracket the expected Tmax and continue for at least 3-5 half-lives.[17]

  • Sample Collection and Processing:

    • Collect blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood (e.g., by centrifugation) to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the drug concentration in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate PK parameters from the plasma concentration-time data.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BIA This compound (Positive Allosteric Modulator) mGluR2 mGluR2 Receptor BIA->mGluR2 Binds to allosteric site Glutamate Glutamate (Agonist) Glutamate->mGluR2 Binds to orthosteric site G_protein Gi/o Protein (Inactive) mGluR2->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP-GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Caption: mGluR2 signaling pathway modulation by this compound.

In_Vitro_Metabolism_Workflow prep 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) incubate 2. Pre-incubate Mixture at 37°C prep->incubate start_rxn 3. Initiate Reaction (Add NADPH) incubate->start_rxn sampling 4. Collect Aliquots at Timed Intervals start_rxn->sampling quench 5. Quench Reaction (Ice-Cold Acetonitrile + Internal Std) sampling->quench process 6. Centrifuge to Pellet Protein quench->process analyze 7. Analyze Supernatant by LC-MS/MS process->analyze calculate 8. Calculate t½ and CLint analyze->calculate Troubleshooting_Logic start High Variability in In Vitro Assay Results q1 Is compound solubility an issue? start->q1 a1_yes Decrease compound concentration or adjust solvent percentage. q1->a1_yes Yes q2 Is NADPH solution fresh? q1->q2 No end Re-run Assay a1_yes->end a2_no Prepare fresh NADPH and keep on ice. q2->a2_no No q3 Are pipettes calibrated and technique consistent? q2->q3 Yes a2_no->end a3_no Calibrate pipettes and ensure consistent mixing/handling. q3->a3_no No q3->end Yes a3_no->end

References

Validation & Comparative

A Comparative Guide to Biphenylindanone A and Other mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biphenylindanone A (BINA) with other notable mGluR2 Positive Allosteric Modulators (PAMs), focusing on pharmacological performance, selectivity, and pharmacokinetic properties. The information is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to mGluR2 PAMs

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release, making it a key therapeutic target for central nervous system (CNS) disorders characterized by glutamatergic dysfunction, such as schizophrenia and anxiety.[2] Positive Allosteric Modulators (PAMs) offer a nuanced therapeutic approach by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating it. This mechanism maintains the natural spatial and temporal dynamics of glutamatergic signaling.[2] this compound (BINA) is a potent and selective mGluR2 PAM that has been instrumental in preclinical research to probe the therapeutic potential of mGluR2 modulation.[1][2] This guide compares BINA to other key mGluR2 PAMs, such as JNJ-40411813 and AZD8529, which have advanced to clinical trials.[3]

Core Signaling Pathway of mGluR2

Activation of the mGluR2 receptor by glutamate, potentiated by a PAM, initiates a canonical Gi/o signaling cascade. The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the released beta-gamma subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which contributes to neuronal inhibition.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane mGluR2 mGluR2 G_protein Gi/o Protein (αβγ) mGluR2->G_protein Activates Alpha_subunit αi/o (GTP) G_protein->Alpha_subunit Dissociates BetaGamma βγ G_protein->BetaGamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Glutamate Glutamate Glutamate->mGluR2 Binds PAM mGluR2 PAM (e.g., BINA) PAM->mGluR2 Potentiates Alpha_subunit->AC Inhibits BetaGamma->GIRK Activates Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation primary_screen Primary Screen (e.g., Ca²⁺ Mobilization Assay) dose_response Dose-Response & Potency (EC₅₀ Determination) primary_screen->dose_response Active Hits selectivity Selectivity Screening (vs. other mGluRs & off-targets) dose_response->selectivity Potent Hits mechanism Mechanism of Action (e.g., GTPγS Binding, Radioligand Binding) selectivity->mechanism Selective Hits pk_studies Pharmacokinetics (PK) (Bioavailability, Brain Penetration) mechanism->pk_studies Lead Compound pd_models Pharmacodynamic (PD) Models (e.g., Receptor Occupancy) pk_studies->pd_models efficacy_models Behavioral Efficacy Models (e.g., PCP-induced Hyperactivity) pd_models->efficacy_models

References

A Preclinical Showdown: Biphenylindanone A (BINA) vs. LY-487,379 in Modulating mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutics targeting neuropsychiatric and neurological disorders is a continuous journey. Among the promising targets is the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a key player in regulating brain excitability. Two prominent positive allosteric modulators (PAMs) of mGluR2, Biphenylindanone A (BINA) and LY-487,379, have emerged from preclinical studies, each demonstrating potential therapeutic utility. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data and detailed methodologies.

Both this compound (BINA) and LY-487,379 are selective positive allosteric modulators of the mGluR2, meaning they do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.[1][2] This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to a better safety profile. Their investigation in preclinical models has primarily focused on their anxiolytic, antipsychotic, and neuroprotective effects.

In Vitro Profile: A Look at Potency and Selectivity

A direct comparison of in vitro potency reveals that BINA generally exhibits higher potency than LY-487,379 in potentiating the mGluR2 response. However, it is important to note that reported EC50 values can vary depending on the specific assay conditions and cell lines used.

CompoundAssay TypeCell LineEC50Selectivity
This compound (BINA) Thallium flux assay (in the presence of an EC20 concentration of glutamate)HEK-293 cells expressing rat mGluR2 and GIRK channels347.6 ± 51.4 nM[3]Selective for mGluR2 over other mGluR subtypes.
Calcium mobilization assayCHO cells expressing human mGluR233.2 nM[2]No effect on glutamate-induced activation of other mGlu receptor subtypes.[2]
Thallium flux assayHEK-GIRK cells expressing rat mGluR2380 ± 130 nM[4]Highly selective for mGluR2 vs. other mGluR subtypes.[4][5]
LY-487,379 [³⁵S]GTPγS binding (glutamate-stimulated)Membranes from cells expressing human mGluR21.7 µM[6][7]Selective for mGluR2 (EC50 >10 µM for mGluR3).[6][7]

In Vivo Efficacy: Performance in Preclinical Models of CNS Disorders

Both BINA and LY-487,379 have demonstrated efficacy in various animal models relevant to schizophrenia and anxiety disorders.

Models of Schizophrenia

A common preclinical model for screening potential antipsychotics is the phencyclidine (PCP)-induced hyperactivity model in rodents. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state that is considered to be a surrogate for the positive symptoms of schizophrenia.

BINA has been shown to be effective in this model. For instance, studies have demonstrated its ability to reverse PCP-induced hyperlocomotion in mice.[8][9][10]

LY-487,379 has also shown efficacy in models relevant to schizophrenia. It has been reported to promote cognitive flexibility and facilitate behavioral inhibition in rats, effects that are relevant to the cognitive deficits observed in schizophrenia.[6][11][12]

Models of Anxiety

The fear-potentiated startle (FPS) paradigm is a widely used model to assess fear and anxiety. In this model, an exaggerated startle response to a neutral stimulus (e.g., a loud noise) is observed when it is preceded by a conditioned fear cue (e.g., a light previously paired with a footshock).

BINA has demonstrated anxiolytic-like effects in preclinical models, suggesting its potential in treating anxiety disorders.

LY-487,379 has also been investigated in anxiety models and has shown potential anxiolytic properties.[13][14][15]

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for key experiments are outlined below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors, such as mGluR2. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

gtp_gamma_s_workflow membrane_prep Membrane Preparation (from cells expressing mGluR2) incubation Incubation - Membranes - Test Compound (BINA or LY-487,379) - Glutamate (agonist) - [³⁵S]GTPγS - GDP membrane_prep->incubation filtration Filtration (Separate bound from free [³⁵S]GTPγS) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Determine EC50 values) scintillation->analysis

Caption: Workflow of a typical [³⁵S]GTPγS binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes expressing the mGluR2 receptor are prepared through homogenization and centrifugation of cultured cells.

  • Incubation: Membranes are incubated in a buffer containing a fixed concentration of glutamate, GDP, the test compound (BINA or LY-487,379) at varying concentrations, and a constant concentration of [³⁵S]GTPγS.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 value of the test compound.

Phencyclidine (PCP)-Induced Hyperactivity

This behavioral assay assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotion induced by PCP.

pcp_hyperactivity_workflow habituation Habituation (Animals acclimatize to the open-field arena) treatment Treatment Administration - Vehicle or Test Compound (BINA or LY-487,379) habituation->treatment pcp_admin PCP Administration treatment->pcp_admin locomotor_activity Locomotor Activity Recording (e.g., beam breaks, distance traveled) pcp_admin->locomotor_activity data_analysis Data Analysis (Compare activity between treatment groups) locomotor_activity->data_analysis

Caption: Two-day workflow for the fear-potentiated startle test.

Protocol Details:

  • Animals: Male rats are commonly used.

  • Apparatus: A startle chamber equipped to deliver auditory stimuli (startle stimulus) and visual or other sensory cues (conditioned stimulus), as well as a mild footshock. A sensor detects the whole-body startle response.

  • Fear Conditioning (Day 1): Animals are placed in the startle chamber and presented with multiple pairings of a neutral conditioned stimulus (CS), such as a light, with an aversive unconditioned stimulus (US), typically a mild footshock.

  • Testing (Day 2): The following day, animals are returned to the chamber after being treated with either vehicle or the test compound. They are then presented with a series of startle-eliciting auditory stimuli, some of which are preceded by the CS (light).

  • Data Analysis: The amplitude of the startle response is measured for trials with the startle stimulus alone (no-cue trials) and for trials where the startle stimulus is preceded by the CS (cue trials). Fear potentiation is calculated as the difference or percentage increase in startle amplitude on cue trials compared to no-cue trials. A reduction in fear potentiation by the test compound suggests anxiolytic-like activity. [16][17][18][19]

Mechanism of Action: mGluR2 Signaling Pathway

Both BINA and LY-487,379 exert their effects by modulating the mGluR2 signaling cascade. mGluR2 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Presynaptically, mGluR2 activation inhibits the release of glutamate, providing a negative feedback mechanism to control excessive excitatory neurotransmission.

mGluR2_signaling cluster_presynaptic Presynaptic Neuron Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds PAM BINA / LY-487,379 (PAM) PAM->mGluR2 Enhances Glutamate Binding Gi_o Gαi/o mGluR2->Gi_o Activates AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibits GlutamateRelease Glutamate Release Gi_o->GlutamateRelease Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates

Caption: Simplified mGluR2 signaling pathway.

Conclusion

This compound and LY-487,379 are both valuable research tools and represent a promising class of compounds for the potential treatment of neuropsychiatric disorders. BINA appears to offer higher in vitro potency, while both compounds demonstrate in vivo efficacy in relevant preclinical models. The choice between these compounds for future research may depend on the specific experimental question, the desired pharmacokinetic profile, and the specific animal model being employed. Further head-to-head comparative studies would be invaluable in delineating the subtle but potentially important differences in their pharmacological profiles. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

A Comparative Guide to Biphenylindanone A and JNJ-40411813: Two Positive Allosteric Modulators of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biphenylindanone A (BIA) and JNJ-40411813, two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The objective of this document is to present a side-by-side analysis of their pharmacological properties, supported by experimental data, to aid researchers in their ongoing and future work in neuropsychiatric and neurological drug discovery.

Introduction

Metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising therapeutic target for a range of central nervous system disorders, including schizophrenia, anxiety, and epilepsy. As a presynaptic autoreceptor, its activation leads to a reduction in glutamate release, thereby dampening excessive excitatory neurotransmission. Positive allosteric modulators of mGluR2 offer a nuanced approach to receptor modulation, enhancing the endogenous signaling of glutamate without direct activation, which may provide a more favorable safety and tolerability profile compared to orthosteric agonists. This guide focuses on two such molecules: this compound and JNJ-40411813.

Mechanism of Action

Both this compound and JNJ-40411813 function as positive allosteric modulators of the mGluR2.[1][2] They bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that potentiates the receptor's response to its endogenous ligand, glutamate. This shared mechanism of action underscores their potential in treating disorders characterized by glutamatergic dysregulation.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and JNJ-40411813, based on available preclinical and clinical data.

Table 1: In Vitro Potency and Efficacy

ParameterThis compoundJNJ-40411813
Target mGluR2mGluR2
Assay [³⁵S]GTPγS Binding[³⁵S]GTPγS Binding
Species HumanHuman
EC₅₀ 33.2 nM147 ± 42 nM[2]
Assay Ca²⁺ MobilizationCa²⁺ Mobilization
Species Not ReportedHuman
EC₅₀ Not Reported64 ± 29 nM[2]

Table 2: Preclinical Pharmacokinetics (Rat)

ParameterThis compoundJNJ-40411813
Route of Administration Not ReportedOral (p.o.)
Dose Not Reported10 mg/kg
Cₘₐₓ Not Reported938 ng/mL[2]
Tₘₐₓ Not Reported0.5 hours[2]
Oral Bioavailability Not Reported31%[2]

Table 3: Human Pharmacokinetics

ParameterThis compoundJNJ-40411813
Clinical Trials No human clinical trial data foundPhase I and II trials conducted[3]
Tₘₐₓ Not Applicable3-4 hours[3]
t₁/₂ Not Applicable19.4-34.2 hours[3]

Signaling Pathway

Activation of the mGluR2, a Gi/o-coupled receptor, by glutamate is enhanced in the presence of a positive allosteric modulator like this compound or JNJ-40411813. This potentiation leads to a more robust inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The ultimate downstream effect is a reduction in the release of glutamate from the presynaptic terminal.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds PAM BIA or JNJ-40411813 (mGluR2 PAM) PAM->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Glutamate_Release Glutamate Release G_protein->Glutamate_Release Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Glutamate_Release Promotes Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate_Release Postsynaptic_Receptor Postsynaptic Glutamate Receptors Glutamate_Release->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: mGluR2 signaling pathway modulated by a PAM.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols commonly used to characterize mGluR2 PAMs.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human mGluR2 are prepared from a stable cell line (e.g., CHO cells).

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is used.

  • Reaction Mixture: Membranes are incubated with a fixed concentration of glutamate (typically EC₂₀) and varying concentrations of the PAM (BIA or JNJ-40411813).

  • Incubation: [³⁵S]GTPγS is added to the reaction mixture and incubated at 30°C for 60 minutes.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values of the PAM.

GTPgS_Workflow start Start prep Prepare mGluR2-expressing cell membranes start->prep mix Prepare reaction mixture: Membranes + Glutamate (EC₂₀) + varying PAM concentrations prep->mix incubate Add [³⁵S]GTPγS and incubate at 30°C mix->incubate filter Terminate reaction by rapid filtration incubate->filter count Quantify bound [³⁵S]GTPγS via scintillation counting filter->count analyze Analyze data to determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Calcium Mobilization Assay

This assay is used for Gq-coupled receptors or, as in the case of Gi/o-coupled mGluR2, for cells co-expressing a promiscuous G-protein (e.g., Gα16) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.

Methodology:

  • Cell Culture: HEK293 cells co-transfected with hmGluR2 and a promiscuous G-protein (e.g., Gα16) are cultured in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Varying concentrations of the PAM are added, followed by a fixed concentration of glutamate.

  • Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is used to calculate the EC₅₀ of the PAM.

Elevated Plus Maze (Anxiolytic Model)

This is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[4][5][6]

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4]

  • Animals: Mice are typically used.

  • Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[5]

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.[4]

  • Drug Administration: The test compound (e.g., BIA) is administered intraperitoneally at a specific time before the test.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between drug-treated and vehicle-treated groups.

EPM_Workflow start Start acclimate Acclimatize mice to testing room start->acclimate administer Administer BIA or Vehicle (i.p.) acclimate->administer wait Waiting Period (e.g., 30 min) administer->wait place Place mouse in the center of the EPM wait->place record Record behavior for 5 min using video tracking place->record analyze Analyze time spent and entries in open/closed arms record->analyze end End analyze->end

Caption: Workflow for the Elevated Plus Maze test.
Conditioned Avoidance Response (Antipsychotic Model)

This model is used to predict the antipsychotic-like activity of a compound. Antipsychotic drugs selectively suppress the conditioned avoidance response without affecting the unconditioned escape response.[7]

Methodology:

  • Apparatus: A shuttle box with two compartments.

  • Animals: Rats are commonly used.

  • Training: Rats are trained to avoid an aversive unconditioned stimulus (e.g., foot shock) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).

  • Testing: After training, the animals are treated with the test compound (e.g., BIA or JNJ-40411813) or vehicle.

  • Data Collection: The number of successful avoidance responses and escape responses are recorded.

  • Data Analysis: A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Summary and Conclusion

This compound and JNJ-40411813 are both potent and selective positive allosteric modulators of mGluR2, a key target in the regulation of glutamatergic neurotransmission. While both compounds have demonstrated efficacy in preclinical models, JNJ-40411813 has advanced into clinical trials for several indications, providing valuable human pharmacokinetic and safety data.[3] this compound has been extensively used as a research tool to explore the therapeutic potential of mGluR2 modulation in various CNS disorders.[8]

The choice between these two compounds for research purposes will depend on the specific experimental goals. JNJ-40411813 offers the advantage of available clinical data, which can be valuable for translational studies. This compound, on the other hand, is a well-characterized tool compound for preclinical in vivo and in vitro studies.

This guide has provided a comparative overview based on the current literature. Researchers are encouraged to consult the primary publications for more detailed information to inform their experimental design and data interpretation. The continued investigation of mGluR2 PAMs like this compound and JNJ-40411813 holds significant promise for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

A Comparative Guide: Biphenylindanone A vs. Typical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antipsychotic drug development, the quest for novel mechanisms of action that offer improved efficacy and a more favorable side-effect profile is paramount. This guide provides a detailed, objective comparison between Biphenylindanone A (BINA), a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and typical antipsychotics, a class of drugs that primarily act as dopamine (B1211576) D2 receptor antagonists. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data.

Executive Summary

This compound represents a departure from the traditional dopamine-centric approach to antipsychotic therapy. By modulating the glutamatergic system, BINA offers the potential for antipsychotic efficacy without the hallmark extrapyramidal side effects associated with typical antipsychotics. While typical antipsychotics have been a cornerstone in managing psychosis for decades, their utility is often limited by a challenging side-effect profile. This guide will delve into the mechanistic differences, present available preclinical data, and outline the experimental protocols used to evaluate these compounds.

Mechanism of Action: A Tale of Two Neurotransmitter Systems

The fundamental difference between BINA and typical antipsychotics lies in their primary molecular targets and the neurotransmitter systems they modulate.

This compound (BINA): A Positive Allosteric Modulator of mGluR2

BINA is a potent and selective positive allosteric modulator (PAM) of the mGluR2 receptor.[1][2][3] It does not activate the mGluR2 receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate.[1][2] mGluR2 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). They are predominantly located on presynaptic terminals of glutamatergic and dopaminergic neurons, where their activation leads to a reduction in neurotransmitter release. By potentiating the effect of glutamate at these autoreceptors, BINA is thought to dampen excessive glutamatergic and dopaminergic neurotransmission, which is implicated in the pathophysiology of psychosis.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate BINA BINA mGluR2 mGluR2 G_protein Gi/o AC_inhibition Adenylyl Cyclase Inhibition cAMP_decrease ↓ cAMP NT_release_decrease ↓ Neurotransmitter Release (Glutamate, Dopamine)

Typical Antipsychotics: Dopamine D2 Receptor Antagonists

Typical antipsychotics, such as haloperidol (B65202) and chlorpromazine, exert their primary therapeutic effect by blocking dopamine D2 receptors in the brain.[4] The antipsychotic effect is thought to be achieved when approximately 70-80% of D2 receptors are occupied.[5] These drugs are competitive antagonists, meaning they bind to the same site as dopamine but do not activate the receptor, thereby preventing dopamine-mediated signaling. This blockade is particularly effective in the mesolimbic pathway, where hyperactivity is associated with the positive symptoms of schizophrenia. However, their lack of selectivity for different dopamine pathways leads to the blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways, resulting in significant side effects.

D2_Antagonist_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Typical_Antipsychotic Typical Antipsychotic (e.g., Haloperidol) D2_Receptor D2_Receptor G_protein Gi/o AC_inhibition Adenylyl Cyclase Inhibition cAMP_decrease ↓ cAMP Cellular_Response Altered Cellular Response

Preclinical Efficacy: A Comparative Overview

The antipsychotic potential of new compounds is evaluated in a battery of preclinical models that assess their ability to reverse experimentally induced psychosis-like behaviors.

Phencyclidine (PCP)-Induced Hyperactivity

This model is based on the observation that NMDA receptor antagonists like phencyclidine (PCP) induce hyperactivity in rodents, which is considered a model of the positive symptoms of schizophrenia.[6][7][8]

  • Typical Antipsychotics (Haloperidol): Haloperidol is known to block PCP-induced hyperactivity, an effect mediated by its D2 receptor antagonism. Pretreatment with haloperidol (1 mg/kg) has been shown to partially block PCP-induced hyperactivity in mice.[7]

Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs.[9] Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic potential.[9]

  • This compound (BINA): There is a lack of specific quantitative data in the provided search results on the effects of BINA in the CAR test.

  • Typical Antipsychotics (Haloperidol): Typical antipsychotics are known to be effective in the CAR test.[9]

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[10] The disruption of PPI by psychotomimetic agents and its restoration by antipsychotic drugs is a widely used preclinical model.

  • This compound (BINA): BINA has been shown to be effective in models predictive of antipsychotic activity, which typically includes PPI.[2] However, specific dose-response data for BINA in a PPI paradigm was not found in the provided search results.

  • Typical Antipsychotics (Haloperidol): Haloperidol has a complex effect on PPI. In some studies, it did not significantly affect PPI on its own.[11] In others, it attenuated PPI in subjects with high baseline gating levels.[12] However, it is effective at blocking the disruption of PPI caused by dopamine agonists.[13]

Table 1: Summary of Preclinical Efficacy

Preclinical ModelThis compound (BINA)Typical Antipsychotics (e.g., Haloperidol)
PCP-Induced Hyperactivity Efficacious (qualitative)Effective (e.g., 1 mg/kg partially blocks)[7]
Conditioned Avoidance Response Data not availableEffective[9]
Prepulse Inhibition (PPI) Efficacious (qualitative)Complex effects; blocks dopamine agonist-induced deficits[11][12][13]

Side-Effect Profile: The Key Differentiator

The most significant distinction between BINA and typical antipsychotics lies in their predicted and observed side-effect profiles, particularly concerning motor side effects.

Extrapyramidal Symptoms (EPS) and Catalepsy

Catalepsy in rodents is a widely accepted preclinical model for predicting the propensity of a drug to cause extrapyramidal symptoms (EPS) in humans.[14]

  • This compound (BINA): A key advantage of mGluR2 PAMs like BINA is the predicted low risk of EPS. The available literature suggests that BINA does not induce catalepsy, a common side effect of typical antipsychotics.

  • Typical Antipsychotics (Haloperidol): Haloperidol is well-known to induce dose-dependent catalepsy in rodents.[15][16][17][18] The ED50 for catalepsy in rats has been reported to be in the range of 0.12-0.45 mg/kg.[15][16]

Table 2: Catalepsy Induction in Rodents

CompoundCatalepsy InductionED50 (Rats)
This compound (BINA) Not reported to induce catalepsyN/A
Haloperidol Induces dose-dependent catalepsy[15][16][17][18]~0.12 - 0.45 mg/kg[15][16]

Receptor Binding Profile: Specificity vs. Broad Antagonism

The interaction of a drug with various receptors determines not only its therapeutic efficacy but also its side-effect profile.

  • This compound (BINA): BINA is a highly selective positive allosteric modulator of mGluR2.[3] It shows no significant activity at other mGluR subtypes or a wide range of other CNS receptors, suggesting a very specific mechanism of action and a lower likelihood of off-target side effects.

  • Typical Antipsychotics (Haloperidol): Haloperidol is a potent D2 receptor antagonist with a Ki value of approximately 0.89 nM.[19] However, it also binds to other receptors, including dopamine D3 and D4 receptors, and at higher doses, to serotonin (B10506) 5-HT2 receptors.[19][20] This broader receptor binding profile contributes to its side effects.

Table 3: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (BINA)Haloperidol
mGluR2 EC50 = 33.2 nM (PAM activity)[3]No significant affinity
Dopamine D2 No significant affinity~0.89[19]
Dopamine D3 No significant affinity~4.6[19]
Dopamine D4 No significant affinity~10[19]
Serotonin 5-HT1A No significant affinity~3600[19]
Serotonin 5-HT2A No significant affinity~120[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Receptor Binding Assay

Receptor_Binding_Workflow Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes with a radioligand and varying concentrations of the test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Quantification Quantify radioactivity on the filter Filtration->Quantification Analysis Calculate Ki values from IC50 values Quantification->Analysis

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 receptors or mGluR2) are prepared from cultured cells or brain tissue.[21][22][23][24]

  • Incubation: The membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (e.g., haloperidol or BINA).[22]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[21][23]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[21][23]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[25]

Catalepsy Test (Bar Test)

Catalepsy_Test_Workflow Drug_Admin Administer test compound or vehicle to rodents (e.g., rats or mice) Placement At specified time points post-injection, place the animal's forepaws on a horizontal bar Drug_Admin->Placement Measurement Measure the latency for the animal to remove both forepaws from the bar Placement->Measurement Analysis Compare the latency between treatment groups Measurement->Analysis

Protocol:

  • Animal and Apparatus: Male rats or mice are used. The apparatus consists of a horizontal bar (e.g., 0.9 cm in diameter) elevated a certain height (e.g., 9 cm) from the base.

  • Drug Administration: Animals are administered the test compound (e.g., haloperidol at various doses) or vehicle via a specific route (e.g., intraperitoneally).[17][18]

  • Testing Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animal's forepaws are gently placed on the horizontal bar.[17]

  • Measurement: The latency for the animal to remove both of its forepaws from the bar is recorded. A cut-off time (e.g., 180 or 300 seconds) is typically used, and if the animal remains on the bar for this duration, it is considered cataleptic.[17]

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods. Dose-response curves can be generated to determine the ED50 for catalepsy induction.[15][16]

Prepulse Inhibition (PPI) of the Startle Response

PPI_Test_Workflow Acclimation Place the animal in a startle chamber for an acclimation period Test_Session Present a series of trials: - Pulse alone (startle stimulus) - Prepulse + Pulse - No stimulus Acclimation->Test_Session Measurement Measure the startle response (whole-body flinch) using a sensor platform Test_Session->Measurement Calculation Calculate %PPI: [(Pulse alone - (Prepulse + Pulse)) / Pulse alone] x 100 Measurement->Calculation Analysis Compare %PPI between treatment groups Calculation->Analysis

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

  • Acclimation: The animal is placed in the holder and allowed to acclimate to the chamber for a set period (e.g., 5 minutes) with background white noise.

  • Test Session: The session consists of a series of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented a short time (e.g., 100 ms) before the strong pulse.[13]

    • No-stimulus trials: Only the background noise is present.

  • Measurement: The startle response, a whole-body flinch, is measured by the sensor platform for a defined period following the stimulus presentation.

  • Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity as: 100 - [((startle response on prepulse-plus-pulse trials) / (startle response on pulse-alone trials)) x 100]. The %PPI is then compared between different treatment groups.

Conclusion

This compound and typical antipsychotics represent two distinct approaches to the treatment of psychosis. Typical antipsychotics, with their direct antagonism of dopamine D2 receptors, have established efficacy, particularly for positive symptoms, but are encumbered by a high risk of motor side effects. BINA, as a selective mGluR2 positive allosteric modulator, offers a novel mechanism that targets the glutamatergic system to achieve a potential antipsychotic effect. The preclinical data, although not yet featuring direct head-to-head comparisons, suggests that BINA may provide antipsychotic-like efficacy with a significantly improved side-effect profile, most notably a lack of catalepsy induction.

For drug development professionals, the exploration of mGluR2 PAMs like BINA represents a promising avenue for developing a new generation of antipsychotics that may offer a better quality of life for individuals with schizophrenia and other psychotic disorders. Further research involving direct comparative studies with established antipsychotics will be crucial to fully elucidate the therapeutic potential of this novel class of compounds.

References

A Comparative Guide: Biphenylindanone A vs. Atypical Antipsychotics in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Biphenylindanone A (BINA), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and a range of atypical antipsychotics. The information presented is based on available experimental data and is intended to inform researchers and drug development professionals.

Executive Summary

This compound represents a novel therapeutic approach for psychotic disorders by modulating the glutamatergic system, a departure from the direct dopamine (B1211576) and serotonin (B10506) receptor antagonism characteristic of atypical antipsychotics. Preclinical evidence suggests that BINA exhibits antipsychotic-like properties in various animal models, indicating its potential as an alternative or adjunctive treatment. Atypical antipsychotics, the current standard of care, have a well-established, albeit complex, mechanism of action and a different efficacy and side-effect profile. This guide offers a detailed comparison of their preclinical pharmacological profiles and efficacy in established animal models of psychosis.

Mechanism of Action

This compound (BINA)

BINA is a positive allosteric modulator of the mGluR2 receptor.[1] It does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. mGluR2 is a presynaptic autoreceptor that, when activated, inhibits glutamate release. By enhancing the activity of mGluR2, BINA is thought to reduce excessive glutamatergic transmission, a key pathophysiological feature implicated in schizophrenia.

Atypical Antipsychotics

Atypical antipsychotics are a class of drugs that primarily act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[2][3] Their therapeutic effects are believed to result from the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia.[4] The simultaneous blockade of 5-HT2A receptors is thought to mitigate some of the adverse effects associated with D2 antagonism, such as extrapyramidal symptoms (EPS), and may contribute to efficacy against negative and cognitive symptoms.[2][4] Individual atypical antipsychotics have varying affinities for other receptors, which contributes to their distinct side-effect profiles.[2]

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for BINA and a selection of commonly prescribed atypical antipsychotics.

Table 1: this compound (BINA) Receptor Potency

CompoundTargetAssay TypeValueReference
BINAhuman mGluR2Functional Assay (EC50)33.2 nM[5]

Table 2: Atypical Antipsychotics - Receptor Binding Affinities (Ki, nM)

DrugDopamine D2Serotonin 5-HT2AReference
Aripiprazole0.34 - 2.73.4 - 15[6][7]
Clozapine (B1669256)125 - 1903.7 - 12[2]
Olanzapine11 - 314 - 11[2]
Quetiapine160 - 19639 - 58[8]
Risperidone (B510)1.4 - 3.30.16 - 0.6[8]
Ziprasidone4.80.4[9]
Lurasidone1.00.5[10][11][12][13]

Lower Ki values indicate higher binding affinity.

Preclinical Efficacy in Animal Models of Psychosis

The following sections detail the efficacy of BINA and atypical antipsychotics in established preclinical models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is widely used to assess the potential efficacy of compounds against the positive symptoms of schizophrenia. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is sensitive to antipsychotic treatment.[9][14][15][16]

This compound (BINA)

Studies have shown that BINA can attenuate PCP-induced hyperlocomotion in mice, suggesting its potential to alleviate positive symptoms.

Atypical Antipsychotics

Numerous studies have demonstrated that atypical antipsychotics, including olanzapine, clozapine, and risperidone, effectively reverse PCP-induced hyperlocomotion.[9][15][17]

Experimental Protocol: PCP-Induced Hyperlocomotion

  • Animals: Male Swiss-Webster mice are commonly used.

  • Housing: Animals are housed in groups with a 12-hour light/dark cycle and have free access to food and water.

  • Procedure:

    • Mice are habituated to the testing environment (e.g., an open-field arena) for a set period.

    • The test compound (BINA or an atypical antipsychotic) or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

    • After a specific pretreatment time, mice are administered PCP (typically 1-10 mg/kg, s.c. or i.p.).

    • Locomotor activity is then recorded for a defined period (e.g., 60-120 minutes) using automated activity monitors that track beam breaks or video tracking software.

  • Data Analysis: The total distance traveled or the number of beam breaks are analyzed to assess the effect of the test compound on PCP-induced hyperlocomotion.

DOI-Induced Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral model used to screen for hallucinogenic potential, mediated by the activation of serotonin 5-HT2A receptors.[18][19] The hallucinogen DOI (2,5-dimethoxy-4-iodoamphetamine) is commonly used to induce this behavior. Antagonism of the DOI-induced HTR can indicate 5-HT2A receptor blockade, a key feature of atypical antipsychotics.

This compound (BINA)

Information on the direct effect of BINA on DOI-induced head twitches is not extensively available in the provided search results.

Atypical Antipsychotics

Atypical antipsychotics with potent 5-HT2A receptor antagonism, such as risperidone and clozapine, are effective at blocking the DOI-induced head-twitch response.

Experimental Protocol: DOI-Induced Head-Twitch Response

  • Animals: Male C57BL/6J or other mouse strains are frequently used.

  • Procedure:

    • Mice are habituated to individual observation chambers.

    • The test compound (atypical antipsychotic) or vehicle is administered prior to the hallucinogen.

    • DOI is administered (typically 0.1-3 mg/kg, s.c. or i.p.).

    • The number of head twitches is then manually counted by a trained observer for a specific duration (e.g., 30-60 minutes).

  • Data Analysis: The frequency of head twitches is compared between treatment groups.

Prepulse Inhibition (PPI) Deficits

Prepulse inhibition of the startle reflex is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[20] Pharmacologically induced deficits in PPI (e.g., with NMDA antagonists like PCP or dopamine agonists) are used to model these gating deficits and assess the potential of compounds to restore normal function.

This compound (BINA)

There is limited direct evidence from the provided search results on the effect of BINA on PPI deficits.

Atypical Antipsychotics

Atypical antipsychotics, such as clozapine, risperidone, and aripiprazole, have been shown to be more effective than typical antipsychotics at restoring PPI deficits in animal models and in patients with schizophrenia.[6][20][21]

Experimental Protocol: Prepulse Inhibition (PPI)

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are placed in the startle chamber and allowed to acclimate.

    • The session consists of a series of trials, including:

      • Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval.

      • No-stimulus trials: Background noise only.

    • The amplitude of the startle response is measured in each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.

BINA_Signaling_Pathway Glutamate Excess Glutamate Release mGluR2 Presynaptic mGluR2 Glutamate->mGluR2 Activates BINA This compound (BINA) BINA->mGluR2 Potentiates AC Adenylyl Cyclase mGluR2->AC Inhibits Glutamate_Release ↓ Glutamate Release mGluR2->Glutamate_Release cAMP ↓ cAMP AC->cAMP

BINA's Mechanism of Action

Atypical_Antipsychotic_Signaling_Pathway Dopamine Excess Dopamine D2_Receptor Postsynaptic D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin FiveHT2A_Receptor 5-HT2A Receptor Serotonin->FiveHT2A_Receptor Activates Atypical Atypical Antipsychotic Atypical->D2_Receptor Blocks Atypical->FiveHT2A_Receptor Blocks Psychosis Positive Symptoms D2_Receptor->Psychosis Leads to EPS Extrapyramidal Side Effects D2_Receptor->EPS Can lead to Dopamine_Release ↑ Dopamine Release (in some brain regions) FiveHT2A_Receptor->Dopamine_Release Modulates Dopamine_Release->EPS May reduce

Atypical Antipsychotic Mechanism

Preclinical_Workflow start Compound Selection (BINA or Atypical Antipsychotic) receptor_binding In Vitro Receptor Binding Assays (Ki) start->receptor_binding functional_assays In Vitro Functional Assays (EC50/IC50) start->functional_assays animal_model Animal Model of Psychosis (e.g., PCP-induced hyperlocomotion) receptor_binding->animal_model functional_assays->animal_model behavioral_testing Behavioral Testing animal_model->behavioral_testing data_analysis Data Analysis and Comparison behavioral_testing->data_analysis conclusion Efficacy Profile data_analysis->conclusion

Preclinical Evaluation Workflow

Conclusion

This compound, through its unique mechanism as an mGluR2 PAM, presents a promising alternative to the direct dopamine and serotonin receptor modulation of atypical antipsychotics. Preclinical data indicate that BINA possesses antipsychotic-like efficacy in animal models relevant to the positive symptoms of schizophrenia. Atypical antipsychotics have a broader and more complex receptor profile, which contributes to both their therapeutic effects and their side-effect profiles.

Further head-to-head comparative studies in a wider range of preclinical models, including those for negative and cognitive symptoms, are warranted to fully elucidate the relative therapeutic potential of BINA compared to established atypical antipsychotics. The distinct mechanisms of action suggest that BINA could offer a valuable new strategy for the treatment of schizophrenia, potentially with a different side-effect profile than current medications. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and more effective treatments for psychotic disorders.

References

Validating the Effects of Biphenylindanone A (BINA) with mGluR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Biphenylindanone A (BINA), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and the validation of its mechanism of action through the use of mGluR2 antagonists. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular interactions and workflows.

Introduction to BINA and mGluR2 Modulation

This compound (BINA) is a potent and selective positive allosteric modulator of mGluR2, a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2] As a PAM, BINA does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory action makes mGluR2 PAMs like BINA attractive therapeutic candidates for CNS disorders characterized by glutamate dysregulation, including anxiety, psychosis, and substance abuse.[1][3][4]

To rigorously validate that the observed effects of BINA are indeed mediated by its action on mGluR2, it is essential to demonstrate that these effects can be blocked by selective mGluR2 antagonists. This guide compares the effects of BINA in the presence and absence of well-characterized mGluR2 antagonists.

Comparative Analysis of BINA's Efficacy with and without mGluR2 Antagonists

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the potentiation of mGluR2 activity by BINA and its blockade by various antagonists.

In Vitro Potency of BINA and Antagonists
CompoundTarget(s)Assay TypeMetricValueReference
BINAmGluR2 PAMThallium FluxEC₅₀ (potentiation of glutamate EC₂₀)347.6 ± 51.4 nM[1]
LY341495mGluR2/3 AntagonistcAMP FormationIC₅₀ (vs. ACPD at mGluR2)21 nM[5]
Thallium FluxIC₅₀ (vs. glutamate EC₈₀ at mGluR2)26.1 ± 0.7 nM[1]
MGS0039mGluR2/3 AntagonistRadioligand BindingKᵢ (at mGluR2)2.2 nM[6]
cAMP FormationIC₅₀ (vs. glutamate at mGluR2)20 nM[6]
RO4491533mGluR2/3 NAMCa²⁺ MobilizationIC₅₀ (vs. LY354740)5.5 nM[7]

NAM: Negative Allosteric Modulator

Effect of Antagonists on BINA's Potentiation of Glutamate Response

A key method to validate the mechanism of a PAM is to demonstrate its ability to shift the dose-response curve of the endogenous agonist, and the reversal of this shift by an antagonist.

ConditionAgonistModulatorAntagonistObserved EffectReference
In VitroGlutamateBINA-Leftward shift in glutamate dose-response curve[2]
In VitroGlutamateBINALY341495Reversal of BINA-induced leftward shift[8]
In VitroLY354740-RO4491533Rightward shift and decrease in maximal response of agonist dose-response curve[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluR2, providing a functional readout of receptor activation.

Objective: To quantify the ability of BINA to potentiate glutamate-induced G-protein activation and the ability of mGluR2 antagonists to block this effect.

Materials:

  • Cell membranes prepared from cells expressing recombinant human mGluR2.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds: Glutamate, BINA, mGluR2 antagonist (e.g., LY341495, MGS0039).

  • Scintillation proximity assay (SPA) beads (e.g., Wheatgerm Agglutinin-coated).

  • Microplates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes (5-10 µg protein), GDP (e.g., 2 µM), and SPA beads in assay buffer.

  • Add increasing concentrations of the agonist (glutamate) with or without a fixed concentration of BINA. To test the antagonist, add increasing concentrations of the antagonist in the presence of fixed concentrations of glutamate and BINA.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.3 nM).

  • Incubate the mixture for 60 minutes at room temperature with shaking.

  • Allow the SPA beads to settle for at least one hour.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data are analyzed to determine EC₅₀ values for the agonist in the presence and absence of the PAM, and IC₅₀ values for the antagonist.[7][9]

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique allows for the direct measurement of synaptic currents and the modulation of these currents by pharmacological agents.

Objective: To assess the effect of BINA on synaptic transmission and its blockade by an mGluR2 antagonist.

Materials:

  • Acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording electrodes filled with internal solution.

  • Patch-clamp amplifier and data acquisition system.

  • Stimulating electrode.

  • Test compounds: BINA, mGluR2 antagonist (e.g., LY341495).

Procedure:

  • Prepare acute brain slices and maintain them in oxygenated aCSF.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

  • Place a stimulating electrode to evoke synaptic responses (e.g., excitatory postsynaptic currents, EPSCs).

  • Record baseline synaptic responses.

  • Apply BINA to the bath and record the change in the amplitude of the evoked EPSCs. As mGluR2 is a presynaptic autoreceptor, its potentiation by BINA is expected to decrease glutamate release and thus reduce the EPSC amplitude.

  • In the continued presence of BINA, co-apply an mGluR2 antagonist (e.g., LY341495).

  • Observe the reversal of the BINA-induced effect on the EPSC amplitude, confirming the mGluR2-mediated action of BINA.

  • Analyze the data to quantify the percentage of inhibition by BINA and the percentage of reversal by the antagonist.

Visualizations

The following diagrams illustrate the signaling pathway of mGluR2 and a typical experimental workflow for validating BINA's effects.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 Orthosteric Site mGluR2 Allosteric Site Glutamate->mGluR2:ortho Binds BINA (PAM) BINA (PAM) BINA (PAM)->mGluR2:allo Binds & Potentiates G_protein Gαi/o Gβγ mGluR2->G_protein Activates Antagonist Antagonist mGluR2:allo->Antagonist Negative Allosteric Modulation (e.g., RO4491533) AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Antagonist->mGluR2:ortho Blocks Glutamate Binding (e.g., LY341495, MGS0039)

Caption: mGluR2 Signaling Pathway and Points of Modulation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation A1 Prepare cells expressing mGluR2 A2 Perform GTPγS or Thallium Flux Assay A1->A2 A3 Measure baseline glutamate dose-response A2->A3 A4 Measure glutamate dose-response + BINA A3->A4 A5 Measure glutamate dose-response + BINA + Antagonist A4->A5 A6 Analyze data: EC₅₀ shift and reversal A5->A6 Conclusion_A Conclusion_A A6->Conclusion_A Confirms mGluR2-mediated potentiation B1 Prepare acute brain slices B2 Whole-cell patch-clamp recording B1->B2 B3 Record baseline synaptic transmission B2->B3 B4 Apply BINA and measure effect B3->B4 B5 Co-apply Antagonist and measure reversal B4->B5 B6 Quantify changes in synaptic currents B5->B6 Conclusion_B Conclusion_B B6->Conclusion_B Confirms mGluR2-mediated modulation of synaptic activity

Caption: Experimental Workflow for Validating BINA's Effects.

Conclusion

References

A Cross-Study Comparative Analysis of Biphenylindanone A (BINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biphenylindanone A (BINA), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data and protocols summarized below are derived from key preclinical studies investigating its potential as a therapeutic agent for neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound across various studies. BINA demonstrates potent and selective modulation of mGluR2, leading to antipsychotic- and anxiolytic-like effects in animal models.

ParameterValueSpecies/SystemAssay TypeStudy Reference
EC50 111 nMRat[35S]GTPγS binding in CHO cells expressing human mGluR2(Pinkerton et al., 2004)
EC50 5 nMRat[35S]GTPγS binding in CHO cells expressing human mGluR2 (optimized analog)(Pinkerton et al., 2004)
Potentiation of Glutamate Response Robust and SelectiveRecombinant systemsNot specifiedGalici et al., 2006
Effective Concentration 1 µMMouseInhibition of excitatory synaptic transmission in hippocampal slicesGalici et al., 2006
Effective Dose (Antipsychotic-like) 10 - 30 mg/kg (i.p.)MouseMK-801-induced hyperlocomotionGalici et al., 2006
Effective Dose (Anxiolytic-like) 10 - 30 mg/kg (i.p.)MouseFear-potentiated startleGalici et al., 2006
Effective Dose (Anti-parkinsonian) 1 and 10 mg/kgMarmosetMPTP-lesioned modelJohnston et al., 2024

Signaling Pathway of this compound at mGluR2

This compound acts as a positive allosteric modulator of the mGluR2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system is believed to underlie the therapeutic effects of BINA.

BINA_mGluR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular mGluR2 mGluR2 G_protein Gαi/o-Gβγ mGluR2->G_protein Activates BINA This compound (PAM) BINA->mGluR2 Enhances Glutamate Binding Glutamate Glutamate Glutamate->mGluR2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

This compound (BINA) enhances glutamate's activation of mGluR2, leading to inhibition of adenylyl cyclase.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Potentiation of mGluR2 in Recombinant Cells
  • Objective: To determine the potency and selectivity of BINA as a positive allosteric modulator of mGluR2.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.

  • Method: [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor.

  • Procedure:

    • Cell membranes from CHO-hmGluR2 cells were prepared.

    • Membranes were incubated with a fixed concentration of glutamate (EC20), varying concentrations of BINA, and [35S]GTPγS.

    • The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.

    • EC50 values were calculated from the concentration-response curves.

  • Selectivity: To assess selectivity, similar assays were performed on cell lines expressing other mGluR subtypes (mGluR1a, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR7b, and mGluR8a). BINA showed no significant potentiation at these subtypes.

Electrophysiology in Hippocampal Slices
  • Objective: To evaluate the effect of BINA on synaptic transmission in a native brain circuit.

  • Tissue: Acute hippocampal slices from mice.

  • Method: Field excitatory postsynaptic potential (fEPSP) recordings in the dentate gyrus.

  • Procedure:

    • fEPSPs were evoked by stimulating the medial perforant path.

    • A baseline fEPSP slope was established.

    • The mGluR2/3 agonist LY379268 was applied to inhibit synaptic transmission.

    • BINA (1 µM) was co-applied with LY379268 to determine its effect on the agonist-induced inhibition.

  • Results: BINA significantly potentiated the inhibitory effect of the mGluR2/3 agonist on excitatory synaptic transmission.

In Vivo Behavioral Models
  • Objective: To assess the antipsychotic- and anxiolytic-like effects of BINA in mice.

  • Animals: Male C57BL/6 mice.

  • Antipsychotic-like Activity Model (MK-801-induced hyperlocomotion):

    • Mice were habituated to locomotor activity chambers.

    • BINA (1, 3, 10, or 30 mg/kg) or vehicle was administered intraperitoneally (i.p.).

    • 30 minutes later, the NMDA receptor antagonist MK-801 (0.1 mg/kg) was administered to induce hyperlocomotion.

    • Locomotor activity was recorded for 60 minutes.

  • Anxiolytic-like Activity Model (Fear-potentiated startle):

    • Mice were trained to associate a light stimulus with a mild foot shock.

    • On the test day, BINA (1, 3, 10, or 30 mg/kg) or vehicle was administered i.p.

    • The acoustic startle response was measured in the presence and absence of the conditioned light stimulus.

  • Results: BINA dose-dependently inhibited MK-801-induced hyperlocomotion and reduced the fear-potentiated startle response, suggesting antipsychotic- and anxiolytic-like properties.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel mGluR2 positive allosteric modulator like this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Start: Compound Synthesis binding_assay [35S]GTPγS Binding Assay (Potency & Selectivity) invitro_start->binding_assay electrophysiology Brain Slice Electrophysiology (Functional Validation) binding_assay->electrophysiology pk_studies Pharmacokinetic Studies (Brain Penetration, Half-life) electrophysiology->pk_studies behavioral_models Behavioral Models (Efficacy in Disease Models) pk_studies->behavioral_models toxicology Toxicology Studies (Safety Assessment) behavioral_models->toxicology

A generalized workflow for the preclinical evaluation of this compound.

A Comparative Guide to Biphenylindanone A and Novel mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Biphenylindanone A (BINA), a well-characterized metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulator (PAM), with other novel mGluR2 modulators that have been investigated for their therapeutic potential. This document summarizes key quantitative data, outlines experimental protocols, and visualizes essential pathways to offer an objective assessment of their performance.

Introduction to mGluR2 Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission in the central nervous system.[1] As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release, making it a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as schizophrenia, anxiety, and substance abuse.[2][3] Positive allosteric modulators (PAMs) are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of synaptic activity compared to direct agonists.[4][5]

Comparative Efficacy and Selectivity

This compound (BINA) is a potent and selective mGluR2 PAM that has demonstrated efficacy in various preclinical models.[6][7] This section compares the in vitro potency and selectivity of BINA with two other notable mGluR2 PAMs that have advanced to clinical trials: AZD8529 and JNJ-40411813 (also known as ADX71149).[8][9]

CompoundmGluR2 PAM Potency (EC50)Selectivity NotesReference(s)
This compound (BINA) ~33.2 nM (in CHO cells)Selective for mGluR2 with no significant activity at other mGluR subtypes.[6]
AZD8529 195 nM (in HEK cells)Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and weak antagonist activity at mGluR8 (IC50 = 23 µM).[4]
JNJ-40411813 (ADX71149) 147 nM ([35S]GTPγS assay)Negligible PAM activity at the closely related mGluR3 receptor (EC50 > 11 µM).[10]

Comparative Pharmacokinetics in Rats

The pharmacokinetic profiles of these compounds are critical for their potential as therapeutic agents. This table summarizes key pharmacokinetic parameters in rats.

CompoundAdministration RouteCmaxTmaxBioavailability (F)Half-life (t1/2)Reference(s)
This compound (BINA) IntraperitonealData not fully availableData not fully availableSystemically active and brain penetrantData not fully available[7]
AZD8529 SubcutaneousData not fully available~3 hours (in monkeys)Good brain-blood barrier penetrationData not fully available[4][11]
JNJ-40411813 (ADX71149) Oral (10 mg/kg)938 ng/mL0.5 hours31%2.3 hours[12]

Experimental Protocols

In Vitro Potency and Selectivity Assays

1. GTPγS Binding Assay (for JNJ-40411813):

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 are prepared.

  • Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

  • Procedure:

    • Cell membranes are incubated with varying concentrations of the test compound (e.g., JNJ-40411813) in the presence of a fixed, sub-maximal concentration of glutamate (EC20) and [35S]GTPγS (e.g., 0.1 nM).

    • The incubation is carried out at 30°C for a defined period (e.g., 15 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is determined from concentration-response curves.[3][9][13][14][15]

2. Calcium Flux Assay (General Protocol):

This assay is commonly used to assess the activity of Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors like mGluR2 by co-expressing a promiscuous G-protein subunit (e.g., Gα16) or using a chimeric G-protein that redirects the signal to the PLC/IP3 pathway, leading to a measurable calcium release.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells co-expressing mGluR2 and a suitable G-protein are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Addition: The test compound is added to the wells, followed by the addition of a sub-maximal concentration of glutamate.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The EC50 of the PAM is calculated from the potentiation of the glutamate-induced calcium signal.

In Vivo Models of Psychosis

Amphetamine-Induced Hyperlocomotion in Rats:

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity, which is considered a model of the positive symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a period before the experiment (e.g., 30-60 minutes for 2-3 days).

  • Drug Administration:

    • The test compound (e.g., BINA, AZD8529) or vehicle is administered via the appropriate route (e.g., intraperitoneal, subcutaneous).

    • After a specific pretreatment time, amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous) or saline is administered.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) is recorded for a set period (e.g., 60-90 minutes) post-amphetamine injection.

  • Data Analysis: The ability of the test compound to attenuate the amphetamine-induced increase in locomotor activity is assessed.[4][10][16][17][18]

Signaling Pathways and Visualizations

mGluR2 Signaling Pathway

Activation of mGluR2, a Gi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

mGluR2_Signaling_Pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds mGluR2_PAM mGluR2 PAM (e.g., BINA) mGluR2_PAM->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: mGluR2 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel mGluR2 modulator in a preclinical model of psychosis.

in_vivo_workflow start Start: Select Animal Model (e.g., Amphetamine-induced Hyperlocomotion) habituation Habituation of Animals to Testing Apparatus start->habituation drug_prep Preparation of Test Compound (e.g., BINA) and Vehicle habituation->drug_prep randomization Randomization of Animals into Treatment Groups drug_prep->randomization dosing Administration of Test Compound or Vehicle randomization->dosing pretreatment Pretreatment Interval dosing->pretreatment challenge Administration of Psychostimulant (e.g., Amphetamine) pretreatment->challenge behavioral_rec Behavioral Recording (Locomotor Activity) challenge->behavioral_rec data_analysis Data Analysis and Statistical Comparison behavioral_rec->data_analysis end End: Evaluation of Antipsychotic-like Efficacy data_analysis->end logical_comparison mGluR2_PAMs mGluR2 Positive Allosteric Modulators BINA This compound (BINA) mGluR2_PAMs->BINA AZD8529 AZD8529 mGluR2_PAMs->AZD8529 JNJ40411813 JNJ-40411813 mGluR2_PAMs->JNJ40411813 potency High Potency BINA->potency selectivity High Selectivity for mGluR2 BINA->selectivity AZD8529->potency AZD8529->selectivity pk_profile Characterized PK Profile AZD8529->pk_profile clinical_dev Advanced to Clinical Development AZD8529->clinical_dev JNJ40411813->potency JNJ40411813->selectivity JNJ40411813->pk_profile JNJ40411813->clinical_dev

References

Biphenylindanone A (BINA): A Comparative Analysis of its Selectivity for the mGluR2 Subtype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Biphenylindanone A's (BINA) selectivity for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) against other mGluR subtypes. The information presented is supported by experimental data to offer an objective performance analysis for research and development applications.

This compound (BINA) is a widely recognized research tool that functions as a potent and selective positive allosteric modulator (PAM) for the mGluR2 subtype.[1] As a PAM, BINA binds to an allosteric site on the mGluR2 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event potentiates the receptor's response to glutamate, enhancing its signaling activity. Such selectivity is crucial for elucidating the specific physiological roles of mGluR2 and for developing targeted therapeutics for conditions like schizophrenia, anxiety, and substance dependence.[1]

Comparative Selectivity Profile of BINA

Experimental data robustly demonstrates BINA's high selectivity for mGluR2. In functional assays using recombinant cell lines, BINA shows potent potentiation of the glutamate response at mGluR2, while exhibiting no significant activity at other mGluR subtypes at concentrations typically used for mGluR2 modulation.[2][3] This makes BINA a superior tool compared to broad-spectrum group II mGluR agonists, such as LY379268, which activate both mGluR2 and mGluR3.[1]

The following table summarizes the selectivity profile of BINA across various mGluR subtypes based on available data.

mGluR SubtypeGroupAssay TypeBINA Activity (EC₅₀)Reference
mGluR2 IIThallium Flux Assay (human)380 nM[4]
mGluR1 IFunctional Assay (Calcium Flux)> 10 µM (No effect)[3]
mGluR3 IIFunctional Assay (Calcium Flux)> 10 µM (No effect)[3][5]
mGluR4 IIIFunctional Assay (Calcium Flux)> 10 µM (No effect)[3]
mGluR5 IFunctional Assay (Calcium Flux)> 10 µM (No effect)[3]
mGluR7 IIIFunctional Assay (Calcium Flux)> 10 µM (No effect)[3]
mGluR8 IIIFunctional Assay (Calcium Flux)> 10 µM (No effect)[3]

Note: The EC₅₀ value represents the concentration of BINA required to produce 50% of its maximal potentiation of an EC₂₀ glutamate response. A higher EC₅₀ value or "No effect" indicates lower potency and higher selectivity.

Signaling Pathways and Mechanism of Action

Metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. BINA targets mGluR2, a member of the Group II mGluRs.

  • Group I (mGluR1, mGluR5): Coupled to Gαq/11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP₃) production and intracellular calcium mobilization.

  • Group II (mGluR2, mGluR3): Coupled to Gαi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.

The diagram below illustrates the canonical signaling pathway for Group II mGluRs and the role of BINA as a positive allosteric modulator.

mGluR2_Signaling cluster_cytosol Cytosol Glutamate Glutamate mGluR2 mGluR2 (Inactive) Glutamate->mGluR2 Binds BINA BINA (PAM) BINA->mGluR2 Potentiates mGluR2_active mGluR2 (Active) G_protein Gαi/o-βγ (Inactive) mGluR2_active->G_protein Activates G_protein_active Gαi/o (Active) Gβγ G_protein->G_protein_active AC Adenylyl Cyclase G_protein_active:n->AC:w Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: mGluR2 signaling pathway and BINA's modulatory role.

Experimental Protocols

The selectivity of BINA is typically determined using in vitro functional assays that measure the downstream consequences of receptor activation in recombinant cell lines expressing a specific mGluR subtype. A common method is the thallium flux assay.

Thallium Flux Functional Assay for mGluR2 Potency

This assay measures the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits released upon Gαi/o-coupled receptor activation. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx into the cell through activated GIRK channels is measured using a Tl⁺-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably co-expressing the human mGluR2 subtype and GIRK channels are cultured in appropriate media and plated into 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at room temperature in a chloride-free buffer.

  • Compound Addition: The plate is washed to remove excess dye. A baseline fluorescence is measured before the addition of BINA at various concentrations.

  • Stimulation & Reading: An EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells along with a thallium-containing stimulus buffer. The resulting increase in intracellular fluorescence, corresponding to Tl⁺ influx through activated GIRK channels, is measured kinetically using a plate reader (e.g., FLIPR® or FlexStation®).

  • Data Analysis: The rate of fluorescence increase is used to determine the potentiation effect of BINA. EC₅₀ values are calculated from the concentration-response curves.

The diagram below outlines the general workflow for assessing a PAM's activity using a fluorescence-based functional assay.

Assay_Workflow start Start plate_cells Plate cells expressing mGluR2 + GIRK channels in 384-well plate start->plate_cells load_dye Load cells with Tl+-sensitive fluorescent dye plate_cells->load_dye wash Wash to remove excess dye load_dye->wash add_compound Add varying concentrations of BINA (PAM) wash->add_compound add_agonist Add Glutamate (EC20) + Thallium Stimulus add_compound->add_agonist read_plate Measure fluorescence change (Kinetic Read) add_agonist->read_plate analyze Analyze data and calculate EC50 value read_plate->analyze end End analyze->end

Caption: General workflow for a PAM functional assay.

Conclusion

This compound is a highly selective positive allosteric modulator of mGluR2. Its lack of significant activity at other mGluR subtypes makes it an invaluable pharmacological tool for investigating the specific functions of mGluR2 in the central nervous system. The high degree of selectivity, demonstrated through robust in vitro functional assays, supports its use in preclinical studies aimed at developing novel therapeutics with minimal off-target effects. Researchers utilizing BINA can be confident in attributing observed physiological or behavioral effects to the specific potentiation of mGluR2.

References

Safety Operating Guide

Proper Disposal of Biphenylindanone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and environmentally responsible disposal of Biphenylindanone A, a research agent known for its potent and selective modulation of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental damage and potential health risks. Therefore, all personnel handling this compound must be familiar with the following protocols.

Hazard Identification and Safety Precautions

Before handling this compound waste, it is imperative to be aware of its associated hazards. The primary concerns are its acute oral toxicity and its severe, long-term toxicity to aquatic ecosystems.[2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is necessary.[3]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in responsible disposal.

Experimental Protocols for Waste Handling:

  • Waste Collection:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, clearly labeled, and sealed container.

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless compatibility has been verified.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings ("Harmful," "Toxic to Aquatic Life").

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a spill.

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4] The environmental toxicity of this compound necessitates professional disposal.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Always refer to your institution's specific chemical hygiene and waste disposal plans.

  • Contact a Licensed Waste Disposal Company: The primary and approved method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and disposed of, in accordance with local and national regulations.

Quantitative Data Summary

Hazard ClassificationPrecautionary StatementDisposal Method
Acute toxicity, Oral (Category 4)[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]Dispose of contents/container to an approved waste disposal plant.[2]
Acute aquatic toxicity (Category 1)[2]P273: Avoid release to the environment.[2]Dispose of contents/container to an approved waste disposal plant.[2]
Chronic aquatic toxicity (Category 1)[2]P391: Collect spillage.[2]Dispose of contents/container to an approved waste disposal plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BiphenylindanoneA_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store in a Secure, Ventilated Area label_container->store check_institutional_policy Consult Institutional Waste Disposal Policy store->check_institutional_policy contact_disposal_company Contact Licensed Hazardous Waste Disposal Company check_institutional_policy->contact_disposal_company stop STOP! Environmental Hazard check_institutional_policy->stop If policy suggests drain/trash disposal document Document Waste Transfer contact_disposal_company->document disposed Properly Disposed document->disposed improper_disposal Improper Disposal (Drain/Trash) stop->improper_disposal

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenylindanone A
Reactant of Route 2
Biphenylindanone A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.